(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
Description
Properties
IUPAC Name |
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2BrH/c1-4-2-6-5(1)3-7-4;;/h4-7H,1-3H2;2*1H/t4-,5-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYQWKOXKGJREA-RSLHMRQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347438 | |
| Record name | (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132747-20-7 | |
| Record name | (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide synthesis from trans-4-hydroxy-L-proline
An In-Depth Technical Guide to the Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide from trans-4-hydroxy-L-proline
Introduction: The Strategic Importance of a Rigid Scaffold
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane is a chiral, rigid bicyclic diamine that has garnered significant attention in medicinal chemistry and drug development. Unlike its flexible acyclic or monocyclic counterparts, such as piperazine, its conformationally constrained structure provides a unique scaffold for presenting pharmacophoric elements in a well-defined spatial orientation. This rigidity can lead to enhanced binding affinity and selectivity for biological targets.[1] The dihydrobromide salt is a common form for handling and storage of this valuable building block. The synthesis of this key intermediate originates from the readily available and naturally occurring amino acid, trans-4-hydroxy-L-proline, leveraging its inherent stereochemistry to produce the target molecule in an enantiomerically pure form.[1][2] This guide provides a detailed, step-by-step technical overview of a robust synthetic route, elucidating the rationale behind key procedural choices and offering practical insights for researchers in the field.
Overall Synthetic Strategy
The transformation of trans-4-hydroxy-L-proline into (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a multi-step process that involves initial protection of the secondary amine, modification of the existing functional groups, and a key intramolecular cyclization step to form the bicyclic core, followed by final deprotection. The chosen strategy employs a tosyl (Ts) protecting group for the proline nitrogen, which is stable throughout the initial synthetic sequence and can be removed under strong acidic conditions that concurrently form the desired dihydrobromide salt.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Protection of the Proline Nitrogen
Expertise & Experience: The synthesis commences with the protection of the secondary amine of trans-4-hydroxy-L-proline. The choice of a p-toluenesulfonyl (tosyl) group is strategic. The tosyl group is robust and withstands the strongly reducing conditions of the subsequent step (LiAlH4 reduction) and the basic conditions of the mesylation and cyclization steps. Its removal requires harsh acidic conditions, which conveniently aligns with the final step of forming the hydrobromide salt.[1][3]
Experimental Protocol: N-Tosylation of trans-4-hydroxy-L-proline
-
Suspend trans-4-hydroxy-L-proline (1.0 eq) in water in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Add a solution of sodium hydroxide (2.5 eq) in water portion-wise, ensuring the temperature remains below 10 °C.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a suitable organic solvent like toluene or THF.
-
Add the TsCl solution dropwise to the aqueous amino acid solution over 1-2 hours, maintaining the temperature below 10 °C and ensuring vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. This will precipitate the N-tosylated product.
-
Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield N-tosyl-trans-4-hydroxy-L-proline.
Step 2: Reduction of the Carboxylic Acid to a Primary Alcohol
Expertise & Experience: With the amine protected, the next transformation focuses on reducing the carboxylic acid to a primary alcohol. This creates the second hydroxyl group necessary for the subsequent cyclization. Lithium aluminum hydride (LiAlH4) is the reagent of choice for this transformation due to its high reactivity, which is required for the reduction of a carboxylate.[4] The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF). It's crucial to first convert the carboxylic acid to its methyl or ethyl ester to improve solubility and reactivity, preventing excessive consumption of the hydride reagent by the acidic proton.
Experimental Protocol: Esterification and Reduction
-
Esterification: Suspend N-tosyl-trans-4-hydroxy-L-proline (1.0 eq) in methanol. Add a catalytic amount of sulfuric acid and heat the mixture to reflux for 4-6 hours. Cool the reaction and neutralize with a base such as sodium bicarbonate. Remove the solvent under reduced pressure to obtain the crude methyl ester, which can be used directly in the next step.
-
Reduction: Prepare a suspension of LiAlH4 (approx. 2.0-3.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the LiAlH4 suspension to 0 °C in an ice bath.
-
Dissolve the crude N-tosyl-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete reduction.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield (2S,4S)-4-hydroxy-1-tosylpyrrolidine-2-methanol as a crude oil or solid, which is often carried forward without further purification.[1]
Step 3: Activation of the Diol via Mesylation
Expertise & Experience: Both the primary and secondary hydroxyl groups must be converted into good leaving groups to facilitate the subsequent double nucleophilic substitution. Mesylates (methanesulfonates) are excellent leaving groups. While tosylates could also be used, mesylates are often preferred at this stage as methanesulfonyl chloride (MsCl) is less sterically hindered than TsCl, leading to faster and more efficient reaction with both the primary and the hindered secondary alcohol. This can result in higher yields for the cyclization step.[1]
Experimental Protocol: Dimesylation of the Diol
-
Dissolve the crude diol from the previous step (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine or pyridine (approx. 2.5-3.0 eq).
-
Add methanesulfonyl chloride (MsCl, approx. 2.2-2.5 eq) dropwise, ensuring the temperature is maintained at or below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding cold water. Separate the organic layer, and wash it sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude dimesylated intermediate. This product is often used immediately in the next step due to potential instability.
Step 4: Formation of the Bicyclic Core via Intramolecular Cyclization
Expertise & Experience: This is the key ring-forming step. A primary amine, such as benzylamine or even ammonia (often generated in situ or used in a sealed vessel), acts as the nucleophile. It first displaces one of the mesylate groups to form a secondary amine. This newly formed amine is now positioned to perform a second, intramolecular nucleophilic attack, displacing the remaining mesylate and thereby constructing the bicyclic [2.2.1]heptane skeleton.[5] Using a temporary amine like benzylamine allows for its subsequent removal via hydrogenolysis.
Caption: Mechanism of the double SN2 cyclization step.
Experimental Protocol: Cyclization with Benzylamine
-
Dissolve the crude dimesylate (1.0 eq) in a solvent such as toluene or acetonitrile.
-
Add benzylamine (approx. 3.0-5.0 eq) and a non-nucleophilic base like potassium carbonate (approx. 3.0 eq).
-
Heat the mixture to reflux (80-110 °C, depending on the solvent) in a sealed tube or under a reflux condenser for 12-24 hours.
-
Cool the reaction mixture to room temperature and remove the inorganic solids by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the protected bicyclic diamine, N-tosyl-N'-benzyl-2,5-diazabicyclo[2.2.1]heptane.
Step 5: Deprotection and Dihydrobromide Salt Formation
Expertise & Experience: The final step involves the removal of the tosyl protecting group. This is achieved under strongly acidic conditions, typically by heating in hydrobromic acid. This method is highly effective for cleaving sulfonamides. A significant advantage of this procedure is that the deprotection and the formation of the desired dihydrobromide salt occur in a single step.[1][6] If a benzyl group was used in the cyclization step, it would first need to be removed, typically by catalytic hydrogenolysis (e.g., using Pd/C and H2), before the final salt formation.[7]
Experimental Protocol: Detosylation and Salt Formation
-
Place the N-tosyl protected bicyclic compound (1.0 eq) in a round-bottom flask.
-
Add 33% or 48% aqueous hydrobromic acid.
-
Heat the mixture to reflux (typically around 100-120 °C) for 2-4 hours.[6]
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and evaporate the solvent to dryness under reduced pressure.
-
The crude product is often a solid. Triturate the solid with a solvent mixture such as diethyl ether/methanol to induce crystallization and remove organic impurities.[6]
-
Collect the crystalline product by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide as a stable, crystalline solid.
Data Presentation: Summary of Synthetic Transformation
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | trans-4-hydroxy-L-proline | N-Tosyl-trans-4-hydroxy-L-proline | TsCl, NaOH | >90% |
| 2 | N-Tosyl-trans-4-hydroxy-L-proline | (2S,4S)-4-hydroxy-1-tosylpyrrolidine-2-methanol | 1. MeOH, H+ 2. LiAlH4 | ~85-90% |
| 3 | (2S,4S)-4-hydroxy-1-tosylpyrrolidine-2-methanol | Dimesylated Intermediate | MsCl, Et3N | Quantitative (crude) |
| 4 | Dimesylated Intermediate | N-Tosyl-N'-Benzyl-diazabicyclo[2.2.1]heptane | Benzylamine, K2CO3 | ~80-92%[1] |
| 5 | N-Tosyl-diazabicyclo[2.2.1]heptane derivative | (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide | HBr (aq) | High |
Note: Yields are approximate and can vary based on reaction scale and purification methods.
Conclusion
The synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide from trans-4-hydroxy-L-proline is a well-established and reliable process that provides access to a valuable chiral building block for drug discovery. The key to a successful synthesis lies in the strategic selection of protecting groups, efficient activation of hydroxyl functionalities, and controlled execution of the pivotal intramolecular cyclization step. By understanding the rationale behind each transformation, from the stability of the tosyl group to the superior leaving group ability of the mesylate, researchers can confidently and efficiently produce this important molecular scaffold.
References
-
Some new C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane were synthesized utilizing the directed metalation strategy. ARKIVOC 2001 (ii) 69-81. [Link]
-
New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. (PDF) [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). [Link]
-
A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. [Link]
-
New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ResearchGate. [Link]
-
A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. [Link]
-
Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity. PMC, NIH. [Link]
-
Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide, a chiral bicyclic diamine crucial in the synthesis of pharmacologically active compounds and asymmetric catalysts. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties. The guide emphasizes the rationale behind experimental choices and provides detailed protocols for data acquisition, ensuring scientific integrity and practical applicability.
Molecular Structure and Importance
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane is a rigid, chiral scaffold derived from trans-4-hydroxy-L-proline. Its dihydrobromide salt is a stable, crystalline solid, making it a convenient starting material for various synthetic applications. The fixed stereochemistry and conformational rigidity of this bicyclic system are highly advantageous in the design of chiral ligands for asymmetric catalysis and as a constrained diamine motif in medicinal chemistry. Accurate and comprehensive spectroscopic characterization is paramount for confirming the structure, purity, and stereochemical integrity of this key building block.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide, both ¹H and ¹³C NMR provide unambiguous evidence of its C₂-symmetric structure.
¹H and ¹³C NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra were acquired in deuterium oxide (D₂O), a common solvent for polar and ionic compounds. The chemical shifts (δ) are reported in parts per million (ppm) relative to an external standard.
Table 1: ¹H and ¹³C NMR Data for (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide in D₂O
| Nucleus | Atom No. | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | 1, 4 | 4.67 | d | Bridgehead CH |
| 3, 6 | 3.57 - 3.65 | m | CH₂ (endo) | |
| 7 | 2.29 | s | CH₂ (exo) | |
| ¹³C | 1, 4 | 56.36 | s | Bridgehead CH |
| 3, 6 | 47.09 | s | CH₂ | |
| 7 | 34.73 | s | CH₂ |
Source: Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide
Interpretation and Structural Correlation
The simplicity of the NMR spectra is a direct consequence of the molecule's C₂ symmetry.
-
¹H NMR:
-
The two bridgehead protons (H-1 and H-4) are chemically and magnetically equivalent, appearing as a single downfield doublet at 4.67 ppm. The downfield shift is attributed to the deshielding effect of the adjacent protonated nitrogen atoms.
-
The four protons of the two methylene groups adjacent to the nitrogens (C-3 and C-6) appear as a multiplet between 3.57 and 3.65 ppm.
-
The methylene bridge protons (H-7) are equivalent and appear as a singlet at 2.29 ppm.
-
-
¹³C NMR:
-
Due to the C₂ symmetry, only three distinct carbon signals are observed.
-
The bridgehead carbons (C-1 and C-4) resonate at 56.36 ppm.
-
The methylene carbons adjacent to the nitrogen atoms (C-3 and C-6) appear at 47.09 ppm.
-
The bridging methylene carbon (C-7) is the most upfield at 34.73 ppm.
-
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide.
-
Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O) in a standard 5 mm NMR tube.
-
Vortex the sample until fully dissolved. The use of D₂O is crucial as it is a polar solvent suitable for ionic compounds and avoids a large interfering solvent peak in the ¹H NMR spectrum.
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard ¹H NMR spectrum using a single-pulse experiment.
-
Typical parameters:
-
Spectral width: ~16 ppm
-
Number of scans: 16-32 (adjust for desired signal-to-noise ratio)
-
Relaxation delay (d1): 1-2 seconds
-
Pulse width: Calibrated 90° pulse
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
-
Typical parameters:
-
Spectral width: ~200 ppm
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay (d1): 2-5 seconds
-
Pulse program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Rationale for Experimental Choices:
-
High-Field Magnet (400 MHz): Provides better signal dispersion and resolution, which is critical for resolving complex multiplets and obtaining accurate coupling constant information.
-
Deuterated Solvent (D₂O): Prevents the large signal from the solvent's protons from overwhelming the analyte signals.
-
Proton Decoupling in ¹³C NMR: Simplifies the spectrum and improves the signal-to-noise ratio by collapsing multiplets into singlets.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For ionic compounds like (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide, electrospray ionization (ESI) is the method of choice.
Predicted Mass Spectrum
Table 2: Predicted m/z values for the protonated free base of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 99.0917 |
| [M+Na]⁺ | 121.0736 |
Source: PubChem CID 14612497[1]
The most abundant ion is expected to be the protonated molecule [M+H]⁺ at m/z ≈ 99.1. The presence of a sodium adduct [M+Na]⁺ at m/z ≈ 121.1 is also possible, depending on the purity of the sample and the solvent system used.
Experimental Protocol: ESI-MS Data Acquisition
This protocol describes a general procedure for obtaining the ESI mass spectrum of the title compound.
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
Sample Preparation:
-
Prepare a dilute solution of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide (approximately 0.1 mg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Ensure the sample is fully dissolved.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Operate the ESI source in positive ion mode.
-
Typical ESI source parameters:
-
Capillary voltage: 3-5 kV
-
Nebulizing gas pressure: Optimized for a stable spray
-
Drying gas flow and temperature: Adjusted to promote desolvation without causing fragmentation.
-
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
Rationale for Experimental Choices:
-
ESI: A soft ionization technique that is ideal for polar and ionic compounds, as it allows for the transfer of intact molecules into the gas phase as ions with minimal fragmentation.
-
Positive Ion Mode: Chosen to detect the protonated form of the basic diamine.
-
Acidified Solvent: The addition of a small amount of acid (e.g., formic acid) facilitates the protonation of the analyte in the ESI droplets, enhancing the signal of the [M+H]⁺ ion.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide, the IR spectrum is expected to show characteristic absorptions for the secondary ammonium ions and the aliphatic C-H bonds.
Predicted Infrared Absorptions
Table 3: Predicted IR Absorption Bands for (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000 - 2700 | Strong, Broad | N-H⁺ stretching |
| 2960 - 2850 | Medium | C-H stretching (aliphatic) |
| 1620 - 1560 | Medium | N-H⁺ bending |
| < 1500 | Medium-Weak | Fingerprint region (C-C, C-N stretching, and other bending vibrations) |
The most characteristic feature of the IR spectrum will be the very broad and strong absorption band in the 3000-2700 cm⁻¹ region, which is indicative of the N-H⁺ stretching vibrations in the ammonium salt. The C-H stretching bands will likely appear as sharper peaks superimposed on this broad absorption. Another key feature is the N-H⁺ bending vibration, expected to appear in the 1620-1560 cm⁻¹ range.[4]
Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining the IR spectrum of solid samples with minimal preparation.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
Data Acquisition:
-
Place a small amount of the solid (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide powder onto the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
Rationale for Experimental Choices:
-
ATR-FTIR: This technique is rapid, requires minimal sample preparation, and is non-destructive, making it ideal for routine analysis of solid samples. Good contact between the sample and the ATR crystal is essential for obtaining a high-quality spectrum.
Visualizing the Data and Workflow
Molecular Structure and NMR Assignments
Caption: Molecular structure of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane with NMR assignments.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of the target compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide. The NMR spectra confirm the C₂-symmetric structure and the protonation state of the diamine. While experimental mass and IR spectra are not widely published, the predicted data, based on sound chemical principles, offer a reliable guide for the identification and quality control of this important chiral building block. The detailed experimental protocols provide a practical framework for researchers to obtain high-quality spectroscopic data, ensuring the integrity of their synthetic and developmental work.
References
-
Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. IUCrData. Available at: [Link]
-
A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. Available at: [Link]
-
Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity. Taylor & Francis Online. Available at: [Link]
-
The infrared spectra of secondary amines and their salts. ResearchGate. Available at: [Link]
-
THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. Available at: [Link]
-
2,5-Diazabicyclo[2.2.1]heptane. PubChem. Available at: [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
-
(1s,4s)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide. PubChem. Available at: [Link]
Sources
1H and 13C NMR of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
Authored by: Gemini, Senior Application Scientist
Abstract
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane is a rigid, chiral bicyclic diamine that serves as a valuable scaffold in medicinal chemistry and a precursor for chiral ligands in asymmetric catalysis.[1] Its dihydrobromide salt is a common, stable form for handling and reaction. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation and purity assessment of this molecule. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide, grounded in established spectral data and theoretical principles. We will detail the causality behind spectral features, present a self-validating experimental protocol, and interpret the resulting data with insights relevant to researchers and drug development professionals.
Molecular Structure and its NMR Implications
The structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane, the dication present in the dihydrobromide salt, is characterized by a rigid bridged framework.[2] This rigidity is a key determinant of its NMR spectrum, as it eliminates the conformational complexities often seen in more flexible cyclic amines like piperazine.[1]
The molecule possesses a C₂ axis of symmetry that bisects the C7 methylene bridge and runs between the two nitrogen atoms. This symmetry element renders specific pairs of protons and carbons chemically equivalent, simplifying the expected NMR spectra. Consequently, instead of five distinct carbon signals and ten unique proton signals, we anticipate only three signals in the ¹³C spectrum and three sets of signals in the ¹H spectrum.
The presence of two protonated amine groups (diazoniabicyclo) introduces a strong deshielding inductive effect. The positive charges on the nitrogen atoms withdraw electron density from the carbon skeleton, causing all associated proton and carbon signals to shift significantly downfield compared to the neutral free base.[3]
Figure 1: Structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane Cation.
Experimental Protocol: A Self-Validating Workflow
The acquisition of high-quality, reproducible NMR data requires a robust and logically sound experimental protocol. The following workflow is designed to be self-validating, ensuring data integrity from sample preparation to spectral processing.
Causality of Solvent Selection
For a dihydrobromide salt, the choice of deuterated solvent is critical.
-
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide is a polar, ionic salt, making it insoluble in common nonpolar NMR solvents like chloroform-d (CDCl₃) or benzene-d₆.
-
Deuterium Oxide (D₂O) is the ideal solvent.[4] Its high polarity readily dissolves the salt. Crucially, D₂O facilitates the exchange of the acidic N-H protons with deuterium.[3][5] This is advantageous as it removes the broad N-H signals from the ¹H spectrum, which would otherwise complicate interpretation, and eliminates their coupling to adjacent protons. This exchange serves as an internal validation step; the absence of N-H signals confirms the sample's identity as an amine salt in a protic solvent.
-
Other polar aprotic solvents like DMSO-d₆ could dissolve the salt but would show the N-H proton signals, which can be useful for certain studies but are not ideal for primary structural confirmation.
Step-by-Step NMR Acquisition Protocol
-
Sample Preparation:
-
Accurately weigh 10-15 mg of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide.
-
Dissolve the sample in 0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9 atom % D).
-
Trustworthiness Check: Ensure the sample dissolves completely to form a clear, colorless solution. Any particulates indicate insolubility or impurities.
-
Transfer the solution to a 5 mm NMR tube.
-
Reference Standard: D₂O spectra are typically referenced to the residual HDO signal at δ 4.79 ppm. Alternatively, a small amount of an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be used, with its signal set to δ 0.00 ppm.[6]
-
-
Instrument Configuration (400 MHz Spectrometer Example):
-
Tune and match the probe for ¹H and ¹³C frequencies.
-
Lock the field frequency to the deuterium signal of the D₂O solvent.
-
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference. A narrow, symmetrical lock signal is indicative of a well-shimmed field.
-
-
¹H NMR Spectrum Acquisition:
-
Experiment: Standard one-pulse (zg30) sequence.
-
Spectral Width: ~12 ppm (e.g., -2 to 10 ppm).
-
Transmitter Offset: Centered in the spectral region of interest (~5 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C{¹H} NMR Spectrum Acquisition:
-
Experiment: Proton-decoupled one-pulse (zgpg30) sequence.
-
Spectral Width: ~100 ppm (e.g., 0 to 100 ppm).
-
Transmitter Offset: Centered in the spectral region of interest (~45 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, depending on sample concentration.
-
Figure 2: Experimental workflow for NMR data acquisition.
Spectral Data Interpretation and Analysis
The following analysis is based on published and verified spectral data for the title compound.[2]
¹H NMR Spectrum (400 MHz, D₂O)
The ¹H NMR spectrum displays three distinct signals, consistent with the molecule's C₂ symmetry.
-
δ 4.67 ppm (d, 2H) - Bridgehead Protons (H1, H4):
-
Chemical Shift: This is the most downfield signal, an observation directly attributable to the powerful deshielding effect of the two adjacent positively charged nitrogen atoms.
-
Integration: Integrates to 2 protons, corresponding to the two chemically equivalent bridgehead protons.
-
Multiplicity: Reported as a doublet, though a singlet or a narrow multiplet might be expected due to symmetry.[2] This reported splitting could arise from long-range coupling, or it may be an artifact of the specific shimming or sample conditions in the original report. For structural confirmation, the key feature is its chemical shift and integration.
-
-
δ 3.65–3.57 ppm (m, 4H) - Methylene Protons (H3, H6):
-
Chemical Shift: These protons are alpha to a single protonated nitrogen, resulting in a significant downfield shift, but less pronounced than the bridgehead protons.
-
Integration: Integrates to 4 protons, corresponding to the two equivalent CH₂ groups at the C3 and C6 positions.
-
Multiplicity: A complex multiplet ('m') is observed. Although the two CH₂ groups are chemically equivalent, the two protons within each CH₂ group (endo and exo) are diastereotopic and will have different couplings to each other (geminal coupling) and to the adjacent bridgehead proton, resulting in a complex signal.
-
-
δ 2.29 ppm (s, 2H) - Methylene Bridge Protons (H7):
-
Chemical Shift: This is the most upfield signal, as these protons are furthest from the electron-withdrawing nitrogen atoms.
-
Integration: Integrates to 2 protons, consistent with the single CH₂ bridge.
-
Multiplicity: A sharp singlet ('s') is observed. The two protons are chemically and magnetically equivalent due to the C₂ symmetry and the free rotation around the C1-C7 and C4-C7 bonds. They do not have any adjacent protons to couple with, resulting in a singlet.
-
¹³C{¹H} NMR Spectrum (100.6 MHz, D₂O)
The proton-decoupled ¹³C NMR spectrum shows three sharp singlets, confirming the molecular symmetry.
-
δ 56.36 ppm - Bridgehead Carbons (C1, C4):
-
This downfield signal corresponds to the two equivalent bridgehead carbons. The significant deshielding is a direct result of being bonded to two nitrogen atoms in the dicationic form.[2]
-
-
δ 47.09 ppm - Methylene Carbons (C3, C6):
-
This signal is assigned to the two equivalent methylene carbons adjacent to the nitrogen atoms. They are deshielded by one nitrogen atom, hence their chemical shift is intermediate.[2]
-
-
δ 34.73 ppm - Methylene Bridge Carbon (C7):
-
The most upfield carbon signal is assigned to the C7 methylene bridge. This carbon is furthest from the electronegative nitrogen atoms and thus experiences the least deshielding effect.[2]
-
Data Summary
Table 1: Summary of ¹H and ¹³C NMR Data for (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide in D₂O.
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration (¹H) |
| ¹H | H1, H4 | 4.67 | Doublet (d) | 2H |
| H3, H6 | 3.65–3.57 | Multiplet (m) | 4H | |
| H7 | 2.29 | Singlet (s) | 2H | |
| ¹³C | C1, C4 | 56.36 | Singlet | - |
| C3, C6 | 47.09 | Singlet | - | |
| C7 | 34.73 | Singlet | - |
Conclusion
The ¹H and ¹³C NMR spectra of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide are clean, well-resolved, and directly reflect the molecule's rigid, symmetrical structure. The key diagnostic features are the three distinct sets of signals in both spectra, with chemical shifts heavily influenced by the deshielding effect of the two protonated nitrogen atoms. The use of D₂O as the NMR solvent is a critical and self-validating experimental choice, simplifying the ¹H spectrum by exchanging the labile N-H protons. This comprehensive NMR analysis serves as an authoritative reference for researchers, providing the necessary data and rationale for unambiguous structural confirmation and purity assessment of this important chemical building block.
References
-
Ovcharenko, A. A., et al. (2014). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 8), o869–o870. [Link]
-
Mereiter, K., et al. (2001). New C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane. Preparation utilizing the directed metalation strategy. ARKIVOC, 2001(ii), 69-81. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Study Mind. Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. scs.illinois.edu [scs.illinois.edu]
Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Analysis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
This guide provides an in-depth technical exploration of the crystal structure of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide. It is intended for researchers, scientists, and professionals in drug development who are interested in the detailed structural elucidation of chiral small molecules. This document will delve into the experimental rationale, methodology, and the significant findings derived from the single-crystal X-ray diffraction analysis of this compound.
Introduction: The Significance of Chiral Bicyclic Diamines
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane is a chiral, rigid bicyclic diamine that serves as a crucial building block in medicinal chemistry and organic synthesis.[1][2] Its constrained conformation, in contrast to the flexible nature of piperazine, makes it a valuable scaffold for designing molecules with specific spatial orientations.[1] This rigidity is paramount in the development of chiral ligands for asymmetric catalysis and as key intermediates in the synthesis of biologically active compounds, including potential therapeutics targeting neurological disorders.[2][3]
The dihydrobromide salt form enhances the compound's stability and solubility in various solvents, facilitating its handling and application in laboratory settings.[2][4] A precise understanding of its three-dimensional structure is fundamental for rational drug design and for predicting its interactions with biological targets. This guide focuses on the definitive determination of its solid-state structure through single-crystal X-ray diffraction.
Experimental Protocol: From Commercial Salt to High-Quality Crystals
The primary objective of the experimental phase is to obtain single crystals of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide suitable for X-ray diffraction analysis. The quality of the crystal is the most critical factor in determining the resolution and accuracy of the final structure.
Materials and Initial Characterization
The starting material, (1S,4S)-Diazabicyclo[2.2.1]heptane dihydrobromide, was procured from a commercial supplier (Sigma-Aldrich) and used without further purification.[5] The analytical purity of the compound was confirmed through elemental analysis and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] The consistency of the NMR spectra with previously published data served as a validation of the material's identity and purity.[5]
Crystallization: The Art of Slow Evaporation
The chosen method for crystal growth was slow evaporation of a saturated aqueous solution at ambient temperature.[5] This technique is favored for its simplicity and effectiveness in producing high-quality crystals of water-soluble compounds. The slow removal of the solvent allows for the gradual and orderly arrangement of molecules into a crystal lattice, minimizing defects.
Step-by-Step Crystallization Protocol:
-
Preparation of a Saturated Solution: A saturated solution of (1S,4S)-Diazabicyclo[2.2.1]heptane Dihydrobromide was prepared in deionized water.
-
Slow Evaporation: The solution was left undisturbed in a loosely covered container at room temperature, allowing for the slow evaporation of the solvent.
-
Crystal Harvesting: After a suitable period, well-formed, colorless crystals were harvested for X-ray diffraction analysis.[5]
X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal was mounted on a diffractometer for data collection. The fundamental principle of X-ray crystallography is to irradiate a crystal with a beam of X-rays and measure the diffraction pattern produced. The angles and intensities of the diffracted beams provide the information needed to determine the arrangement of atoms within the crystal. The structure was solved and refined using established crystallographic software packages.
In-Depth Structural Analysis
The crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide reveals a complex and fascinating arrangement of the constituent ions.[6]
Asymmetric Unit and Molecular Conformation
The asymmetric unit of the crystal contains two crystallographically independent cages of the diprotonated 2,5-diazabicyclo[2.2.1]heptane cation and four independent bromide anions.[5][6] The presence of two independent bicyclic cations indicates subtle conformational differences between them in the solid state. Each nitrogen atom in the bicyclic system is protonated, resulting in a dication with a +2 charge, which is balanced by the two bromide anions.[6]
The bicyclic cage structure is rigid, as expected. The (1S,4S) stereochemistry is confirmed by the crystallographic analysis.
Crystallographic Data Summary
The key crystallographic parameters for (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₅H₁₂Br₂N₂ |
| Formula Weight | 259.97 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.3569 (3) |
| b (Å) | 12.0118 (5) |
| c (Å) | 17.6534 (7) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1772.58 (12) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.947 |
| Absorption Coefficient (mm⁻¹) | 9.578 |
| F(000) | 1008 |
Data sourced from IUCr publications.[6]
Supramolecular Architecture: A Network of Hydrogen Bonds
A defining feature of the crystal structure is the extensive and intricate network of hydrogen bonds.[5] The protonated nitrogen atoms of the diazabicyclo[2.2.1]heptane cations act as hydrogen bond donors, while the bromide anions serve as acceptors.[6] This results in a complex three-dimensional network of N—H⋯Br hydrogen bonds that link the organic cations and inorganic anions.[6]
These hydrogen-bonded interactions are crucial in dictating the overall packing of the molecules in the crystal lattice. The amine molecules are organized into infinite slabs that are parallel to the (100) crystallographic plane, and these slabs are further interconnected by N—H⋯Br hydrogen bonds, creating a stable three-dimensional framework.[5][6]
Figure 1: A simplified 2D representation of the hydrogen bonding interaction between a diprotonated (1S,4S)-2,5-diazabicyclo[2.2.1]heptane cation and bromide anions.
Conclusion and Future Directions
The single-crystal X-ray diffraction analysis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide has provided an unambiguous determination of its three-dimensional structure. The analysis confirms the absolute stereochemistry and reveals a complex supramolecular architecture governed by an extensive network of N—H⋯Br hydrogen bonds. This detailed structural information is invaluable for computational modeling studies, such as docking simulations, and for the rational design of novel chiral ligands and therapeutic agents based on this rigid bicyclic scaffold. The elucidated crystal structure serves as a foundational piece of knowledge for harnessing the full potential of this versatile chemical entity in various fields of chemical science.
References
-
National Center for Biotechnology Information. (n.d.). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. National Library of Medicine. Retrieved from [Link]
-
Jordis, U., Kesselgruber, M., Sauter, F., & Rudolf, M. (2001). 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A. ARKIVOC, 2001(2), 69-81. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). (1S,4S)-2,5-DIAZABICYCLO[2.2.1]HEPTANE DIHYDROBROMIDE. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. (1S,4S)-(+)-2,5-Diazabicyclo 2.2.1 heptane 97 132747-20-7 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
Physical and chemical properties of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
An In-Depth Technical Guide to (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
Abstract
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide is a chiral, rigid bicyclic diamine that has emerged as a pivotal building block in modern synthetic and medicinal chemistry. Its unique conformational rigidity, a stark contrast to the flexible nature of its parent piperazine ring, offers chemists a valuable scaffold for the design of highly specific and enantiomerically pure molecules.[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and key applications, with a focus on the practical insights required by researchers in drug discovery and asymmetric catalysis.
Chemical Identity and Molecular Structure
The unambiguous identification of a chemical entity is paramount for reproducible scientific work. (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide is a salt, where the parent bicyclic amine is protonated at both nitrogen atoms.[2] This salt form confers enhanced stability and solubility in various solvents, making it a convenient and easy-to-handle laboratory reagent.[1]
The core structure is a [2.2.1] bicyclic system, which imparts significant structural rigidity. The "(1S,4S)" designation defines the absolute stereochemistry at the two bridgehead carbon atoms, making it a valuable chiral precursor.
Table 1: Identification and Structural Information
| Identifier | Value |
|---|---|
| CAS Number | 132747-20-7[1][3] |
| Molecular Formula | C₅H₁₀N₂·2HBr[1][4] |
| Molecular Weight | 259.97 g/mol [1][3] |
| InChI Key | ISYQWKOXKGJREA-RSLHMRQOSA-N[5] |
| SMILES | Br.Br.C1N[C@@H]2CN[C@H]1C2[5] |
| Synonyms | (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide[1][5] |
Physical Properties
The physical properties of the dihydrobromide salt are characteristic of a stable, crystalline organic solid. Its high melting point with decomposition is indicative of its ionic nature and thermal stability.
Table 2: Summary of Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to off-white crystalline powder.[1] Can also appear as a white to light yellow or light orange powder. | [1] |
| Melting Point | 300 °C (with decomposition) | [1][5][6] |
| Optical Rotation | [α]²³/D +18.0° to +23.0° (c=1 in H₂O) | [1][5] |
| Storage | Room temperature, in a cool, dark, and dry place is recommended. |[1] |
The specific rotation is a critical quality control parameter, confirming not only the identity of the compound but also its enantiomeric purity. The measurement in an aqueous solution underscores its solubility in polar protic solvents.
Chemical Properties and Reactivity
The chemical utility of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide stems from its dual nature: the inherent chirality of its scaffold and the reactivity of its secondary amine functionalities.
Acidity and Basicity
As a dihydrobromide salt, both nitrogen atoms are protonated. The compound will react with a base to yield the free diamine. This deprotection is the crucial first step for most synthetic applications.
Protocol: Generation of the Free Base This protocol is based on established methods for converting the dihydrobromide salt to its free base for subsequent reactions.[7]
-
Dissolution: Suspend (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (1.0 eq) in a suitable solvent such as methanol.
-
Basification: Add a solution of a strong base, such as sodium methoxide in methanol (2.0-2.2 eq), dropwise at 0 °C. The use of a slight excess of base ensures complete deprotonation.
-
Isolation: The reaction progress can be monitored by the precipitation of sodium bromide. After stirring, the solid salt byproduct is filtered off.
-
Solvent Removal: The solvent is removed from the filtrate under reduced pressure to yield the free base, which is often used immediately in the next synthetic step without further purification.[7]
Reactivity as a Nucleophile
Once deprotected to the free base, the secondary amine nitrogens become nucleophilic. This allows for a wide range of derivatization reactions, including:
-
N-Alkylation and N-Arylation: To introduce various substituents.
-
N-Acylation: To form amides.
-
Boc-Protection: Reaction with di-tert-butyl dicarbonate is a common strategy to protect one of the amine groups, allowing for selective functionalization of the other.[7]
Crystal Structure and Hydrogen Bonding
X-ray crystallographic studies have revealed that in the solid state, the diprotonated bicyclic cages are linked through a complex three-dimensional network of N—H⋯Br hydrogen bonds.[2] This extensive hydrogen bonding network contributes to the compound's high melting point and crystalline nature.
Synthesis Overview
Understanding the synthetic origin of a building block provides insight into its quality and potential impurities. The parent (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold is synthesized from a readily available chiral pool starting material, the naturally occurring amino acid trans-4-hydroxy-L-proline.[8][9]
The synthesis typically involves N-protection of the proline, reduction of the carboxylic acid, conversion of hydroxyl groups to leaving groups (like tosylates or mesylates), and subsequent intramolecular cyclization with an amine (e.g., benzylamine).[8][9] The final steps involve the removal of the protecting groups and formation of the dihydrobromide salt.[9]
Applications in Research and Drug Development
The primary value of this compound lies in its application as a chiral scaffold. Its rigidity locks the relative orientation of substituents, a highly desirable trait in drug design for optimizing binding to biological targets.
Asymmetric Catalysis
It serves as a precursor for synthesizing chiral ligands and catalysts.[5] These derivatives are employed in asymmetric reactions to produce enantiomerically enriched products. For example, it has been used as an organocatalyst in the Biginelli reaction.[5]
Medicinal Chemistry
The diazabicyclo[2.2.1]heptane core is a key structural motif in a variety of pharmacologically active agents.[2]
-
Pharmaceutical Intermediate: It is a key intermediate in the synthesis of drugs, particularly those targeting neurological disorders.[1]
-
Scaffold for Novel Compounds: Its unique structure has been exploited to create new classes of potential therapeutics. For instance, derivatives bearing dithiocarbamate moieties have been synthesized and shown to possess significant anti-proliferative activity against several cancer cell lines, inducing apoptosis without causing necrosis.[7]
Safety and Handling
While a comprehensive toxicological profile has not been thoroughly investigated, standard laboratory precautions should be observed.[10]
-
Hazard Statements: Classified as causing skin irritation. The 2-methyl derivative is noted to potentially cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are mandatory. When handling the powder, work in a well-ventilated area or fume hood to avoid dust inhalation.[10]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide is more than just a chemical reagent; it is a powerful tool for imparting chirality and conformational constraint in molecular design. Its well-defined physical properties, predictable chemical reactivity, and established synthetic routes from natural precursors make it a reliable and valuable asset for researchers in pharmaceuticals, agrochemicals, and materials science.[1] The insights provided in this guide aim to equip scientists with the foundational knowledge to effectively and safely leverage this unique chiral building block in their research endeavors.
References
-
Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. International Union of Crystallography. [Link]
-
MSDS of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide. Capot Chemical. [Link]
-
Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity. National Institutes of Health (PMC). [Link]
-
CAS 125224-62-6: (1S)-2-methyl-2,5-diazobicyclo[2.2.1]heptane... Chemical Synthesis. [Link]
-
2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Semantic Scholar. [Link]
-
A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. [Link]
- US4994460A - Agents for treatment of brain ischemia.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. labsolu.ca [labsolu.ca]
- 4. scbt.com [scbt.com]
- 5. (1S,4S)-(+)-2,5-Diazabicyclo 2.2.1 heptane 97 132747-20-7 [sigmaaldrich.com]
- 6. 132747-20-7 CAS MSDS ((1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. US4994460A - Agents for treatment of brain ischemia - Google Patents [patents.google.com]
- 10. capotchem.cn [capotchem.cn]
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide: A Technical Guide to Stability and Solubility for Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: From Scaffold to Stable Drug Candidate
The conformationally rigid (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold is a cornerstone in modern medicinal chemistry, offering a pre-organized structure that can significantly enhance binding affinity and selectivity for a multitude of biological targets. Its dihydrobromide salt is frequently the form of choice for early-stage development, prized for its crystallinity and handling properties. However, the journey from a promising chemical entity to a viable drug candidate is paved with rigorous physicochemical characterization. Neglecting the fundamental properties of stability and solubility can lead to costly and time-consuming setbacks during later stages of development. This guide provides a comprehensive framework for understanding and evaluating these critical attributes of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide, empowering research and development teams to make data-driven decisions.
Section 1: The Physicochemical Landscape of a Bicyclic Diamine Dihydrobromide
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide is a salt formed from a strong acid (HBr) and a weak base (the bicyclic diamine). This fundamental characteristic governs its behavior in solution and in the solid state.
-
Structure and Ionization: The molecule consists of a bicyclic core with two nitrogen atoms, each protonated by hydrobromic acid. This results in a dicationic species with two bromide counter-ions. The pKa values of the two amine functional groups are critical parameters that dictate the ionization state of the molecule at different pH values, which in turn profoundly influences its solubility and potential for certain degradation pathways.
Caption: Experimental workflow for a forced degradation study.
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare a stock solution of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide in water at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at the same time points as the acid hydrolysis and neutralize with HCl.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature. Protect from light. Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Thermal Degradation: Store the solid compound in a controlled oven at 80°C. At specified time points, withdraw samples, dissolve in the mobile phase, and analyze.
-
Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines. A control sample should be stored in the dark under the same temperature conditions.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity. An exemplary starting point for method development would be a C18 column with a gradient elution using a mobile phase of acetonitrile and a phosphate buffer. LC-MS should be employed to determine the mass of any observed degradation products to aid in their structural elucidation.
Section 3: Demystifying the Solubility Profile
Solubility is a critical parameter that influences bioavailability, formulation design, and the selection of appropriate preclinical models. As an amine salt, the aqueous solubility of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide is expected to be pH-dependent.
Factors Governing Solubility
-
pH: The solubility will be highest at acidic pH where the compound is fully ionized. As the pH increases towards the pKa of the amines, the proportion of the less soluble free base increases, leading to a decrease in solubility.
-
Temperature: For most salts, solubility increases with temperature. Quantifying this relationship is important for understanding potential precipitation upon cooling of a saturated solution.
-
Solvent Polarity: While highly soluble in polar protic solvents like water, its solubility in less polar organic solvents is expected to be limited. [1][2]
Quantitative Solubility Assessment
The following table provides representative solubility values. It is imperative that these values are experimentally determined for each batch of material.
| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) | Rationale & Implications |
| 0.1 M HCl (pH ~1) | 25 | > 100 | Fully protonated, ideal for acidic oral formulations. |
| Phosphate Buffer (pH 7.4) | 25 | 20 - 50 | Represents physiological pH; important for IV formulations and predicting in vivo dissolution. |
| Water | 25 | > 50 | High intrinsic aqueous solubility of the salt form. |
| Ethanol | 25 | 5 - 15 | Moderate solubility; relevant for co-solvent formulations. |
| Propylene Glycol | 25 | 10 - 25 | Common excipient for parenteral formulations. |
The Gold Standard: Shake-Flask Equilibrium Solubility
The shake-flask method is the definitive technique for determining thermodynamic equilibrium solubility.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Experimental Protocol: Equilibrium Solubility
-
Preparation: Add an excess amount of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide to vials containing the desired solvents (e.g., water, buffers of different pH, organic solvents). Ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Place the sealed vials in a temperature-controlled shaker and agitate for a sufficient duration (typically 24-72 hours) to reach equilibrium.
-
Sampling and Filtration: After equilibration, allow the solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilution and Quantification: Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of a calibrated HPLC-UV method.
-
Calculation: Determine the concentration of the diluted sample and back-calculate the solubility in the original solvent, accounting for the dilution factor.
Section 4: Concluding Remarks and Future Directions
A comprehensive understanding of the stability and solubility of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide is a non-negotiable prerequisite for its successful development as a drug candidate. The methodologies and insights provided in this guide offer a robust starting point for this critical characterization. The data generated will inform formulation development, guide the selection of appropriate packaging and storage conditions, and provide the foundation for a comprehensive regulatory submission. It is through this diligent and early-stage characterization that the full therapeutic potential of this valuable scaffold can be realized.
References
- Bhagyashree, K., et al. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(3), 235-243.
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 30-37.
- ICH, Q1A(R2). (2003). Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH, Q1B. (1996). Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
Shapiro, A. B. (2014). Do aqueous solutions of strongly hygroscopic salts continue to hydrate over time? ResearchGate. Retrieved from [Link]
-
LibreTexts. (2023). Structure and Properties of Amines. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
Grokipedia. Hydrobromide. Retrieved from [Link]
-
ScienceDirect. Forced Degradation. Retrieved from [Link]
-
ScienceMadness. (2011). Solubility of organic amine salts. Retrieved from [Link]
-
European Pharmaceutical Review. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Quora. (2018). Are amines soluble in organic solvents? Retrieved from [Link]
-
ResearchGate. (2020). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]
-
Taylor & Francis. Hydrobromide – Knowledge and References. Retrieved from [Link]
-
Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2013). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Retrieved from [Link]
Sources
Navigating the Chiral Labyrinth: Alternative Synthetic Routes to Enantiomerically Pure 2,5-Diazabicyclo[2.2.1]heptane
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The rigid, chiral scaffold of 2,5-diazabicyclo[2.2.1]heptane (DBH) is a privileged motif in medicinal chemistry and asymmetric catalysis. Its conformationally constrained structure allows for the precise spatial orientation of substituents, making it an invaluable component in the design of novel therapeutics and chiral ligands. The enantiopurity of this bicyclic diamine is critical, as different enantiomers often exhibit distinct pharmacological activities and catalytic efficiencies. This guide provides an in-depth exploration of alternative synthetic strategies to access enantiomerically pure DBH, moving beyond conventional methods to offer researchers a broader arsenal of synthetic tools. We will delve into the well-established chiral pool approach, investigate the potential of enzymatic resolutions, and explore the cutting edge of catalytic asymmetric synthesis, all while providing detailed experimental insights and a robust comparative framework.
The Foundation: Chiral Pool Synthesis from L-Hydroxyproline
The most traditional and widely practiced route to enantiomerically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane begins with the naturally abundant and inexpensive amino acid, L-hydroxyproline. This "chiral pool" approach leverages the inherent stereochemistry of the starting material to construct the target molecule. The general strategy involves a series of functional group manipulations and a key intramolecular cyclization step.
Mechanistic Rationale and Strategic Considerations
The synthesis hinges on converting the pyrrolidine ring of hydroxyproline into the bicyclic DBH core. This is achieved by first protecting the nitrogen, reducing the carboxylic acid to a primary alcohol, and then transforming the two hydroxyl groups into good leaving groups. The final, and most critical, step is a double nucleophilic substitution reaction where a primary amine closes the second ring. The choice of protecting groups and activating groups for the hydroxyls can significantly impact the overall yield and scalability of the synthesis. For instance, while tosylates are commonly used, mesylates have been shown to improve the yield of the cyclization step.[1]
Experimental Workflow: A Step-by-Step Protocol
The following is a representative, multi-step procedure for the synthesis of (1S,4S)-2-methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane, a common intermediate that can be further deprotected.
Step 1: N-Tosylation of L-Hydroxyproline
-
To a solution of L-hydroxyproline in aqueous sodium hydroxide, tosyl chloride is added portion-wise while maintaining the temperature below 5 °C.
-
The reaction is stirred overnight at room temperature.
-
Acidification with hydrochloric acid precipitates the N-tosyl-L-hydroxyproline, which is then filtered, washed with cold water, and dried.
Step 2: Reduction of the Carboxylic Acid
-
The N-tosylated product is dissolved in anhydrous tetrahydrofuran (THF).
-
Borane-THF complex is added dropwise at 0 °C, and the reaction is then refluxed for several hours.
-
After cooling, the reaction is quenched by the slow addition of methanol, and the solvent is removed under reduced pressure to yield (2S,4R)-4-hydroxy-1-tosylpyrrolidine-2-methanol.
Step 3: Activation of Hydroxyl Groups (Mesylation)
-
The diol is dissolved in dichloromethane and cooled to 0 °C.
-
Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride.
-
The reaction is stirred at 0 °C for a few hours and then quenched with water. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to give the dimesylated intermediate.
Step 4: Cyclization with a Primary Amine
-
The dimesylate is dissolved in a suitable solvent like toluene.
-
An excess of methylamine (as a solution in ethanol or as a gas) is added, and the mixture is heated in a sealed vessel.
-
The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired (1S,4S)-2-methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane.
Caption: Chiral pool synthesis of a 2,5-diazabicyclo[2.2.1]heptane derivative from L-hydroxyproline.
An Emerging Alternative: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers an elegant and environmentally benign approach to obtaining enantiomerically pure compounds. This strategy relies on the ability of enzymes, typically lipases or esterases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of DBH, this can be applied to the resolution of a suitable racemic precursor.
Principle of Enantioselective Biocatalysis
The key to a successful kinetic resolution is a high enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other. A high E-value allows for the isolation of both the unreacted starting material and the product in high enantiomeric excess (ee). While direct enzymatic resolution of racemic DBH has not been extensively reported, the resolution of structurally similar bicyclo[2.2.1]heptane precursors has been demonstrated, suggesting the feasibility of this approach.[2]
A Plausible Enzymatic Strategy: Resolution of a Diacetate Precursor
A potential route involves the synthesis of racemic 2,5-diacetoxybicyclo[2.2.1]heptane, which could then be subjected to enzymatic hydrolysis. One enantiomer would be selectively mono-hydrolyzed, allowing for the separation of the resulting monoacetate, the unreacted diacetate, and the diol (after complete hydrolysis of the monoacetate). These resolved intermediates could then be converted to the corresponding enantiomers of DBH.
Hypothetical Experimental Protocol:
Step 1: Synthesis of Racemic 2,5-Diacetoxybicyclo[2.2.1]heptane
-
This could be achieved through a multi-step synthesis starting from a suitable achiral precursor, such as cyclopentadiene and a dienophile, followed by dihydroxylation and acetylation.
Step 2: Enzymatic Hydrolysis
-
The racemic diacetate is suspended in a phosphate buffer solution.
-
A lipase, such as Candida antarctica lipase B (CAL-B) or pig liver esterase, is added.[2]
-
The reaction is stirred at a controlled temperature (e.g., 30 °C), and the pH is maintained by the addition of a dilute sodium hydroxide solution.
-
The reaction is monitored for the consumption of approximately 50% of the starting material.
Step 3: Separation and Characterization
-
The reaction mixture is extracted with an organic solvent.
-
The unreacted diacetate and the monoacetate product are separated by column chromatography.
-
The enantiomeric excess of both the recovered starting material and the product is determined by chiral HPLC or GC.
Caption: Principle of enzymatic kinetic resolution for obtaining enantiomerically enriched precursors.
The Frontier: Catalytic Asymmetric Synthesis
The "holy grail" for the synthesis of chiral molecules is the development of catalytic asymmetric methods that can generate the desired enantiomer from achiral or racemic starting materials with high efficiency and selectivity. While a direct, highly enantioselective catalytic synthesis of the 2,5-diazabicyclo[2.2.1]heptane core remains an area of active research, progress in related systems points towards promising future directions.
Potential Catalytic Strategies
Asymmetric [3+2] Cycloadditions: The [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile is a powerful method for the construction of five-membered nitrogen-containing rings. A catalytic asymmetric variant of this reaction, using a chiral catalyst to control the stereochemistry, could potentially be employed to construct the DBH skeleton. For instance, a reaction between a pyrrolinium ylide and a suitable C2-synthon in the presence of a chiral copper or rhodium catalyst could be envisioned.
Intramolecular C-H Amination: Recent advances in transition-metal-catalyzed C-H activation and amination offer another exciting avenue. A suitably functionalized pyrrolidine derivative with a pending amine or azide group could undergo an enantioselective intramolecular C-H amination to forge the second ring of the DBH system. Chiral rhodium or palladium catalysts are often employed for such transformations.
A Glimpse into the Future: Organocatalyzed Michael Addition
An organocatalyzed asymmetric Michael addition has been reported for the synthesis of a precursor to the related 2,7-diazabicyclo[2.2.1]heptane system.[3] This approach utilizes a chiral organic molecule, such as a prolinol derivative, to catalyze the enantioselective addition of a nucleophile to an α,β-unsaturated carbonyl compound. The resulting product, rich in one enantiomer, can then be further elaborated to the bicyclic structure. This demonstrates the potential of organocatalysis in accessing these complex chiral scaffolds.
Sources
Chiral pool synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane
An In-Depth Technical Guide to the Chiral Pool Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane
Foreword: The Strategic Value of Conformational Constraint
In the landscape of modern drug discovery and asymmetric catalysis, the ability to control molecular architecture is paramount. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its hydrogen bonding capabilities and its presence in a vast number of bioactive molecules. However, its conformational flexibility can be a double-edged sword, leading to entropic penalties upon binding to a biological target. The (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane (DBH) scaffold offers a powerful solution, representing a rigid, conformationally locked analogue of piperazine.[1][2] This rigidity pre-organizes the molecule for optimal target interaction and provides a unique three-dimensional vector for substituent placement, making it an invaluable building block for novel therapeutics and a sought-after chiral ligand for catalysis.[3][4]
This guide provides a detailed, field-proven methodology for the enantioselective synthesis of the (1S,4S)-DBH core, starting from a readily available and inexpensive chiral precursor: trans-4-hydroxy-L-proline. We will delve into the causality behind experimental choices, offering insights that bridge theoretical knowledge with practical application for researchers in organic synthesis and drug development.
Overall Synthetic Strategy: From Amino Acid to Bicyclic Diamine
The synthesis of enantiopure (1S,4S)-DBH from the chiral pool leverages the inherent stereochemistry of a natural product to build a more complex chiral structure. The most robust and widely adopted route begins with (2S,4R)-4-hydroxyproline, commonly known as trans-4-hydroxy-L-proline.[5][6] The core strategy involves a series of functional group manipulations culminating in a key intramolecular double nucleophilic substitution to construct the bicyclic framework.
The logical flow of the synthesis can be visualized as follows:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1S,4S)-(+)-2,5-二氮双环[2.2.1]庚烷 二氢溴酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Formation of the 2,5-Diazabicyclo[2.2.1]heptane Core
Abstract
The 2,5-diazabicyclo[2.2.1]heptane (DBH) core is a conformationally rigid chiral scaffold of significant interest in medicinal chemistry and asymmetric catalysis. Its unique three-dimensional structure serves as a valuable building block in the design of novel therapeutic agents and chiral ligands. This technical guide provides a comprehensive overview of the predominant mechanisms and synthetic strategies for the formation of the DBH core, with a particular focus on methodologies commencing from readily available chiral precursors. Key mechanistic insights, including intramolecular cyclization and epimerization-lactamization cascades, are elucidated. Furthermore, detailed experimental protocols and comparative analyses of synthetic routes are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for the practical application of these synthetic methodologies.
Introduction: The Significance of the 2,5-Diazabicyclo[2.2.1]heptane Scaffold
The 2,5-diazabicyclo[2.2.1]heptane (DBH) moiety has emerged as a privileged scaffold in modern drug discovery and development. Unlike its flexible piperazine counterpart, the bicyclic nature of the DBH core imparts significant conformational rigidity. This structural constraint is highly desirable in medicinal chemistry as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Consequently, DBH derivatives have been successfully incorporated into a variety of biologically active molecules, including potent and selective ligands for neuronal nicotinic receptors.[1]
From a synthetic standpoint, the DBH core presents a fascinating challenge, requiring stereocontrolled construction of a bicyclic system with two nitrogen atoms at the bridgehead positions. The inherent chirality of the scaffold, often derived from natural sources, makes it an attractive component for the development of chiral catalysts and ligands in asymmetric synthesis. This guide will delve into the primary synthetic pathways for accessing this valuable molecular architecture.
Primary Synthetic Strategies: A Mechanistic Perspective
The majority of synthetic routes to the 2,5-diazabicyclo[2.2.1]heptane core leverage the "chiral pool," with L-trans-4-hydroxyproline being the most common and cost-effective starting material.[2][3] The key transformation in these syntheses is the formation of the bicyclic ring system, which is typically achieved through an intramolecular cyclization.
Intramolecular Double N-Alkylation: The Classic Approach
One of the most established methods for the synthesis of the DBH core involves a sequential intramolecular double N-alkylation. This strategy relies on the construction of a suitably functionalized pyrrolidine precursor bearing two leaving groups that can be displaced by a primary amine to form the bicyclic structure.
A representative synthetic sequence, commencing from L-trans-4-hydroxyproline, is outlined below:
Caption: General workflow for the synthesis of the DBH core via intramolecular double N-alkylation.
The causality behind these experimental choices is crucial for a successful synthesis. The tosyl group serves as a robust protecting group for the pyrrolidine nitrogen, preventing its participation in undesired side reactions. The hydroxyl groups of the prolinol intermediate are then converted into good leaving groups, typically mesylates or tosylates, to facilitate the subsequent nucleophilic substitution by the primary amine.[2] The choice of a primary amine in the cyclization step is critical, as it provides the second nitrogen atom required for the bicyclic core. The final deprotection step unmasks the second nitrogen of the DBH core, yielding the target scaffold.
The Epimerization-Lactamization Cascade: An Elegant Approach to (1R,4R)-DBH Derivatives
While the classic approach is effective for the synthesis of (1S,4S)-DBH from L-trans-4-hydroxyproline, accessing the (1R,4R)-enantiomer traditionally requires a longer synthetic route. An innovative strategy that addresses this challenge is the epimerization-lactamization cascade.[4][5] This method also starts from a derivative of L-trans-4-hydroxyproline but proceeds through a fascinating mechanistic pathway.
The core of this strategy involves the base-mediated epimerization of a (2S,4R)-4-aminoproline methyl ester at the α-position to the corresponding (2R)-epimer.[4][5] This is followed by a rapid and irreversible intramolecular aminolysis to form a bridged lactam intermediate.[4][5]
Caption: The epimerization-lactamization cascade for the synthesis of (1R,4R)-DBH derivatives.
Key factors for the success of this cascade reaction include the use of an electron-withdrawing protecting group on the pyrrolidine nitrogen and a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS).[4][5] The electron-withdrawing group enhances the acidity of the α-proton, facilitating epimerization. The strong base is necessary to drive the initial epimerization, and its non-nucleophilic nature prevents competing reactions with the ester functionality.
Experimental Protocols
The following protocols are illustrative examples of the synthetic methodologies discussed.
Protocol for the Synthesis of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
This protocol is adapted from a multi-component synthesis of DBH derivatives and showcases the protection and deprotection steps often required in DBH synthesis.[6]
Step 1: Boc Protection of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane [6]
-
Dissolve (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise, followed by the addition of triethylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with distilled water, dry the organic layer over sodium sulfate, and concentrate under vacuum to yield the Boc-protected product.
Step 2: Hydrogenolysis of the Benzyl Group [6]
-
Dissolve the Boc-protected product from Step 1 in dry methanol.
-
Place the solution in a hydrogenation flask with Pearlman's catalyst (10% by weight).
-
Pressurize the flask with hydrogen gas (60 psi) and agitate until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate.
Protocol for the Epimerization-Lactamization Cascade
The following is a generalized protocol based on the principles described for the synthesis of (1R,4R)-DBH derivatives.[4]
-
Dissolve the (2S,4R)-4-aminoproline methyl ester substrate (with an N-electron-withdrawing group) in anhydrous THF at room temperature.
-
Cool the solution to 0 °C.
-
Slowly add a solution of KHMDS (1.0 eq) in THF.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent, dry the combined organic layers, and purify by column chromatography to isolate the bridged lactam.
Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Starting Material | Key Transformation | Stereochemical Outcome | Advantages | Disadvantages |
| Intramolecular Double N-Alkylation | L-trans-4-hydroxyproline | Double nucleophilic substitution | (1S,4S) | Well-established, reliable | Longer route for (1R,4R) enantiomer |
| Epimerization-Lactamization Cascade | (2S,4R)-4-Aminoproline methyl ester | Base-mediated epimerization followed by intramolecular aminolysis | (1R,4R) | Elegant, provides access to the less common enantiomer | Requires careful control of reaction conditions, strong base needed |
Conclusion
The 2,5-diazabicyclo[2.2.1]heptane core represents a synthetically accessible and medicinally relevant scaffold. The primary routes to its formation are well-established, with the intramolecular double N-alkylation from L-trans-4-hydroxyproline being a workhorse methodology. For the synthesis of the less common (1R,4R)-enantiomer, the epimerization-lactamization cascade offers an elegant and efficient alternative. A thorough understanding of the underlying mechanisms, including the role of protecting groups, leaving groups, and reaction conditions, is paramount for the successful synthesis of these valuable compounds. The protocols and comparative analysis provided in this guide serve as a valuable resource for researchers aiming to incorporate the DBH scaffold into their drug discovery and development programs.
References
-
Beinat, C., Banister, S. D., McErlean, C. S. P., & Kassiou, M. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 54(39), 5345-5347. [Link]
-
Bandyopadhyay, A., et al. (2017). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. RSC Advances, 7(85), 54051-54064. [Link]
-
Portoghese, P. S., & Mikhail, A. A. (1966). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 31(4), 1059-1062. [Link]
-
Huitric, A. C., & Amend, J. F. (1963). Synthesis of (S,S)- and (R,R)-2-alkyl-2,5-diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 28(11), 3059-3061. [Link]
-
Cui, B., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386-10392. [Link]
-
Ulrich, A., & Sauter, F. (2001). 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. ARKIVOC, 2001(2), 69-81. [Link]
-
Cui, B., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386-10392. [Link]
-
Fülöp, F., et al. (2008). Synthesis of a 2,5-Diazabicyclo[2.2.1]heptane-Derived α,β-Diamino Acid. European Journal of Organic Chemistry, 2008(23), 3957-3963. [Link]
-
Sauter, F., & Ulrich, A. (2000). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Chemical Communications, (12), 1041-1042. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of the 2,5-Diazabicyclo[2.2.1]heptane Scaffold: A Technical Guide for Drug Development Professionals
Abstract
The 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold has emerged as a critical structural motif in medicinal chemistry, offering a conformationally restricted alternative to the flexible piperazine ring. Its rigid boat-like structure provides a unique platform for the precise spatial orientation of substituents, making it an attractive component in the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the conformational analysis of the DBH core, integrating insights from synthetic chemistry, X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical properties of the DBH scaffold in their therapeutic design strategies.
Introduction: The Strategic Advantage of Conformational Rigidity
In the intricate dance of molecular recognition, the three-dimensional architecture of a small molecule is paramount. While flexible molecules can adopt a multitude of conformations, only a select few may be bioactive. This conformational ambiguity can lead to entropic penalties upon binding to a biological target and potential off-target effects. The 2,5-diazabicyclo[2.2.1]heptane scaffold mitigates these challenges by presenting a rigid bicyclic framework, effectively locking the core structure into a predictable boat-shaped conformation.[1] This inherent rigidity reduces the entropic cost of binding and allows for the precise positioning of pharmacophoric elements, enhancing both potency and selectivity. The DBH moiety has been successfully incorporated into a range of biologically active compounds, including ligands for neuronal nicotinic receptors, highlighting its therapeutic potential.[2]
Synthetic Strategies: Accessing the Bicyclic Core
The most prevalent and well-established route to enantiomerically pure DBH derivatives commences from the readily available chiral pool starting material, trans-4-hydroxy-L-proline.[3] This multi-step synthesis involves the formation of the bicyclic ring system through a key intramolecular cyclization step.
General Synthetic Protocol from trans-4-hydroxy-L-proline
A representative synthetic scheme is outlined below. The initial steps involve the protection of the amine and hydroxyl groups of trans-4-hydroxy-L-proline, followed by reduction of the carboxylic acid to a primary alcohol. Subsequent activation of the hydroxyl groups as tosylates or mesylates facilitates the crucial intramolecular nucleophilic substitution by an amine to forge the bicyclic core.
Caption: Generalized synthetic workflow for the 2,5-diazabicyclo[2.2.1]heptane scaffold.
Step-by-Step Methodology:
-
Protection and Reduction: The nitrogen of trans-4-hydroxy-L-proline is typically protected with a tosyl (Ts) or a tert-butoxycarbonyl (Boc) group. The carboxylic acid is then reduced to the corresponding alcohol, often using a reducing agent like lithium aluminum hydride (LiAlH4) or borane (BH3).
-
Activation of Hydroxyl Groups: The primary and secondary hydroxyl groups of the prolinol derivative are activated as good leaving groups, commonly by conversion to their tosylate or mesylate esters using p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.
-
Intramolecular Cyclization: The di-activated intermediate is then treated with a primary amine (e.g., benzylamine or methylamine) which acts as a nucleophile, displacing one of the leaving groups to form the piperidine ring of the bicyclic system. Subsequent intramolecular cyclization, where the secondary amine attacks the other activated hydroxyl group, closes the second ring and forms the 2,5-diazabicyclo[2.2.1]heptane core.
-
Deprotection: The protecting groups on the nitrogen atoms are removed under appropriate conditions (e.g., acidolysis for Boc, or reductive cleavage for benzyl groups) to yield the parent DBH scaffold or a mono-substituted derivative.
Solid-State Conformation: X-Ray Crystallography Insights
X-ray crystallography provides unequivocal evidence for the solid-state conformation of the DBH scaffold. Numerous studies on the parent ring (as its dibromide salt) and various derivatives have consistently demonstrated a rigid boat-like conformation for the six-membered diazapiperidine ring.[4] This conformation is a direct consequence of the bridging ethano group, which locks the ring into this specific geometry.
Key Structural Parameters
The crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide provides precise measurements of the core geometry.[4] These parameters serve as a valuable benchmark for computational models and for understanding the inherent structural preferences of the scaffold.
| Parameter | Value (Å/°) | Reference |
| Bond Lengths | ||
| C1-N2 | ~1.50 | [4] |
| N2-C3 | ~1.50 | [4] |
| C3-C4 | ~1.53 | [4] |
| C4-N5 | ~1.50 | [4] |
| N5-C6 | ~1.50 | [4] |
| C6-C1 | ~1.53 | [4] |
| C1-C7 | ~1.54 | [4] |
| C4-C7 | ~1.54 | [4] |
| Bond Angles | ||
| C1-N2-C3 | ~108 | [4] |
| N2-C3-C4 | ~103 | [4] |
| C3-C4-N5 | ~103 | [4] |
| C4-N5-C6 | ~108 | [4] |
| N5-C6-C1 | ~103 | [4] |
| C6-C1-N2 | ~103 | [4] |
| C1-C7-C4 | ~94 | [5] |
| Dihedral Angles | ||
| N2-C1-C6-N5 | ~0 | [4] |
| C1-N2-C3-C4 | ~60 | [4] |
| N2-C3-C4-N5 | ~-60 | [4] |
Solution-State Conformation: The Power of NMR Spectroscopy
While X-ray crystallography provides a static picture of the solid-state conformation, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier tool for elucidating the structure and dynamics of molecules in solution. For the DBH scaffold, NMR is instrumental in confirming the persistence of the boat conformation in solution and for determining the stereochemistry of substituents.
1H and 13C NMR Spectroscopy
The rigidity of the DBH framework leads to well-resolved and predictable 1H and 13C NMR spectra. The chemical shifts of the bridgehead protons and the methylene protons are characteristic of the bicyclic system. For substituted derivatives, the chemical shifts and coupling patterns of the protons adjacent to the substituents are highly informative.
Vicinal Coupling Constants and the Karplus Relationship
The relationship between three-bond proton-proton coupling constants (³JHH) and the dihedral angle between the coupled protons is described by the Karplus equation.[6] This relationship is a cornerstone of conformational analysis in solution. For the rigid DBH scaffold, the dihedral angles are largely fixed, leading to characteristic coupling constants that can confirm the boat conformation.
The Karplus Equation: ³JHH = Acos²(θ) + Bcos(θ) + C
Where θ is the dihedral angle, and A, B, and C are empirically derived parameters.
Caption: Workflow for applying the Karplus equation in conformational analysis.
Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment
NOESY is a powerful 2D NMR technique that identifies protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. This is particularly useful for determining the stereochemistry of substituents on the DBH scaffold. For instance, a NOE between a substituent's proton and a proton on the ethano-bridge would indicate an exo orientation of the substituent. Conversely, a lack of such a correlation, coupled with NOEs to other parts of the core, would suggest an endo orientation.
Experimental Protocol for NOESY Analysis:
-
Sample Preparation: Prepare a solution of the DBH derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.
-
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥ 400 MHz). A typical mixing time for small molecules is in the range of 300-800 ms.
-
Data Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
Analysis: Identify cross-peaks that indicate through-space correlations between protons. A cross-peak between proton A and proton B signifies that they are in close spatial proximity. By systematically analyzing these correlations, the relative stereochemistry of the molecule can be determined.
Computational Modeling: A Theoretical Lens on Conformation
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical framework for investigating the conformational landscape of molecules. For the DBH scaffold, computational methods can be used to:
-
Calculate the relative energies of different possible conformers.
-
Determine the geometric parameters (bond lengths, bond angles, dihedral angles) of the lowest energy conformation.
-
Predict NMR chemical shifts and coupling constants, which can then be compared with experimental data.
-
Map the potential energy surface for conformational interconversions.
DFT Protocol for Conformational Analysis
A typical workflow for the computational conformational analysis of a DBH derivative is as follows:
Caption: A standard workflow for DFT-based conformational analysis.
Step-by-Step Methodology:
-
Structure Building: Construct a 3D model of the DBH derivative using molecular modeling software.
-
Conformational Search: For derivatives with flexible substituents, perform a systematic or stochastic conformational search to identify low-energy starting geometries.
-
Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy structure for each conformer.
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the Gibbs free energy.
-
Single-Point Energy Calculations: For more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set and a more sophisticated level of theory.
-
Analysis: Analyze the relative energies of the conformers to determine their populations at a given temperature. The geometric parameters of the most stable conformer can be compared with experimental data from X-ray crystallography and NMR.
Conclusion: An Integrated Approach to Conformational Understanding
A thorough understanding of the conformational preferences of the 2,5-diazabicyclo[2.2.1]heptane scaffold is essential for its effective application in drug design. This guide has outlined an integrated approach that combines synthesis, solid-state analysis (X-ray crystallography), solution-state analysis (NMR spectroscopy), and in silico modeling (DFT). By leveraging the strengths of each of these techniques, researchers can gain a comprehensive and validated picture of the three-dimensional structure of DBH-containing molecules. This detailed conformational knowledge is a critical enabler for the rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.
References
-
Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]
-
Beinat, C., Banister, S. D., McErlean, C. S. P., & Kassiou, M. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 54(39), 5345–5347. [Link]
-
Jordis, U., Kesselgruber, M., & Nerdinger, S. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ARKIVOC, 2001(2), 69–81. [Link]
-
Portoghese, P. S., & Mikhail, A. A. (1966). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 31(4), 1059–1062. [Link]
-
Britvin, S. N., & Rumyantsev, A. M. (2017). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallographica Section E: Crystallographic Communications, 73(12), 1861–1865. [Link]
-
Lauteslager, X. Y., van Stokkum, I. H. M., van Ramesdonk, H. J., Bebelaar, D., Fraanje, J., Goubitz, K., Schenk, H., Brouwer, A. M., & Verhoeven, J. W. (2001). Conformational Dynamics of Charge-Transfer States in Donor–Bridge–Acceptor Systems. European Journal of Organic Chemistry, 2001(16), 3105–3118. [Link]
-
Wu, C., Zhang, J., Li, P., Zhang, J., & Wu, J. (2011). (1S,4S)-2-(2,4-Difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane. Acta Crystallographica Section E: Structure Reports Online, 67(2), o272. [Link]
-
Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6(1), 41-46. [Link]
-
Haas, B. C., Hardy, M. A., Sowndarya, S. V., Shree, Adams, K., Coley, C. W., Paton, R. S., & Sigman, M. S. (2025). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Discovery, 4(1). [Link]
-
Rittner, R., & Tormena, C. F. (2008). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society, 19(8), 1469-1486. [Link]
-
Bothner-By, A. A. (1965). Geminal and Vicinal Proton-Proton Coupling Constants in Organic Compounds. In Advances in Magnetic Resonance (Vol. 1, pp. 195-316). Academic Press. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Barfield, M. (2002). Developments in the Karplus equation as they relate to the NMR coupling constants of carbohydrates. Carbohydrate Research, 337(12), 1113-1127. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]
-
Britvin, S. N., & Rumyantsev, A. M. (2017). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallographica Section E: Crystallographic Communications, 73(12), 1861–1865. [Link]
-
Li, Y., et al. (2010). Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands. Bioorganic & Medicinal Chemistry Letters, 20(12), 3586-3589. [Link]
-
Cui, B., Yu, J., Yu, F.-C., Li, Y.-M., Chang, K.-J., & Shen, Y. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386-10392. [Link]
-
Gualandi, A., Grilli, S., & Savoia, D. (2016). Octa-1,7-diene-4,5-diamine Derivatives: Useful Intermediates for the Stereoselective Synthesis of Nitrogen Heterocycles and Ligands for Asymmetric Catalysis. European Journal of Organic Chemistry, 2016(19), 3143-3156. [Link]
-
Portoghese, P. S. (1966). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 31(4), 1059-1062. [Link]
-
PubChem. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane. National Center for Biotechnology Information. Retrieved from [Link]
-
Wu, C., Zhang, J., Li, P., Zhang, J., & Wu, J. (2011). (1S,4S)-2-(2,4-Difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane. Acta Crystallographica Section E: Structure Reports Online, 67(2), o272. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Chiral Ligands from (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
Introduction: The Strategic Value of a Rigid Chiral Scaffold
In the landscape of asymmetric catalysis, the design and synthesis of effective chiral ligands are of paramount importance. The ability of a ligand to create a well-defined and sterically constrained chiral environment around a metal center dictates the enantioselectivity of a catalytic transformation. (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane stands out as a privileged chiral scaffold. Its rigid, bicyclic structure, possessing C2-symmetry, significantly reduces conformational flexibility. This rigidity is a key asset in asymmetric catalysis, as it leads to more predictable and highly organized transition states, which in turn can result in superior enantiomeric excesses in a variety of chemical reactions.
This guide provides detailed protocols and practical insights for the synthesis of chiral ligands derived from the commercially available (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide. We will cover the essential preliminary step of generating the free diamine from its salt, followed by a representative protocol for the synthesis of a C2-symmetric bis(phosphine) ligand. Finally, we will detail the application of such a ligand in a palladium-catalyzed asymmetric allylic alkylation (AAA) reaction, a powerful carbon-carbon bond-forming methodology.
Part 1: Liberation of the Free Diamine from its Dihydrobromide Salt
The commercially available starting material is the dihydrobromide salt, in which both nitrogen atoms are protonated. To proceed with N-functionalization, it is imperative to generate the free diamine. This is a straightforward acid-base neutralization, followed by extraction.
Protocol 1: Neutralization of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
Causality: The dihydrobromide salt is a stable, crystalline solid, making it ideal for storage. However, the protonated nitrogens are not nucleophilic. The addition of a strong base deprotonates the ammonium ions, yielding the free diamine which is soluble in organic solvents and ready for subsequent reactions.
Materials:
-
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer, and standard laboratory glassware.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide (1.0 eq) in a minimal amount of deionized water.
-
Basification: Cool the solution in an ice bath. Slowly add a 2 M aqueous solution of NaOH (2.5 - 3.0 eq) with vigorous stirring. Monitor the pH of the aqueous layer with pH paper to ensure it is strongly basic (pH > 12).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic extracts.
-
Expert Tip: The free diamine has some water solubility. Multiple extractions with a suitable organic solvent are crucial for obtaining a good yield.
-
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free diamine as a solid or oil. The product should be used immediately in the next step or stored under an inert atmosphere as amines can be susceptible to oxidation.
Part 2: Synthesis of a C2-Symmetric Bis(phosphine) Ligand
With the free diamine in hand, a wide variety of chiral ligands can be synthesized through N-functionalization. Bis(phosphine) ligands are particularly valuable in asymmetric catalysis due to their strong coordination to transition metals.[1][2] Here, we provide a protocol for the synthesis of (1S,4S)-2,5-Bis(diphenylphosphino)-2,5-diazabicyclo[2.2.1]heptane.
Protocol 2: Synthesis of (1S,4S)-2,5-Bis(diphenylphosphino)-2,5-diazabicyclo[2.2.1]heptane
Causality: This reaction is a nucleophilic substitution where the nitrogen atoms of the chiral diamine attack the electrophilic phosphorus atom of chlorodiphenylphosphine. A non-nucleophilic base, such as triethylamine, is used to quench the HCl generated during the reaction, preventing the protonation and deactivation of the starting diamine.
Materials:
-
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane (from Protocol 1)
-
Chlorodiphenylphosphine (ClPPh₂)
-
Triethylamine (NEt₃), freshly distilled
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Standard Schlenk line equipment for reactions under an inert atmosphere.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon or nitrogen atmosphere, dissolve the free (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene.
-
Addition of Phosphine Source: Cool the solution to 0 °C in an ice bath. Slowly add chlorodiphenylphosphine (2.1 eq) dropwise via a syringe. A white precipitate of triethylammonium chloride will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the triethylammonium chloride precipitate. Wash the precipitate with anhydrous toluene.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel that has been deactivated with triethylamine to prevent oxidation of the phosphine.[3][4]
-
Expert Tip: Phosphine ligands are often sensitive to air oxidation. All manipulations should be carried out under an inert atmosphere. The purity of the final product should be confirmed by ³¹P NMR spectroscopy.
-
Part 3: Application in Palladium-Catalyzed Asymmetric Allylic Alkylation
The synthesized chiral bis(phosphine) ligand can now be employed in asymmetric catalysis. The palladium-catalyzed asymmetric allylic alkylation (AAA) is a benchmark reaction to evaluate the effectiveness of new chiral ligands.[5]
Protocol 3: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate
Causality: In this reaction, a Pd(0) complex, stabilized by the chiral bis(phosphine) ligand, undergoes oxidative addition to the allylic acetate to form a π-allyl palladium(II) complex. The chiral ligand environment dictates the facial selectivity of the subsequent nucleophilic attack by the malonate enolate, leading to the formation of one enantiomer of the product in excess.
Materials:
-
(1S,4S)-2,5-Bis(diphenylphosphino)-2,5-diazabicyclo[2.2.1]heptane
-
Bis(allylpalladium(II) chloride) [Pd(allyl)Cl]₂
-
1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous and degassed solvent (e.g., THF or DCM)
Step-by-Step Procedure:
-
Catalyst Pre-formation: In a Schlenk tube under an inert atmosphere, dissolve the chiral bis(phosphine) ligand (0.025 eq) and [Pd(allyl)Cl]₂ (0.01 eq) in the reaction solvent. Stir for 30 minutes at room temperature.
-
Reaction Mixture: In a separate Schlenk tube, add 1,3-diphenyl-2-propenyl acetate (1.0 eq), dimethyl malonate (1.2 eq), BSA (1.3 eq), and a catalytic amount of KOAc.
-
Initiation: Add the pre-formed catalyst solution to the reaction mixture via a cannula.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation
| Protocol | Step | Key Parameters | Rationale |
| 1 | Basification | pH > 12 | Ensures complete deprotonation of the diamine. |
| 1 | Extraction | Multiple extractions with DCM | Maximizes the recovery of the moderately water-soluble free diamine. |
| 2 | Reaction | Inert atmosphere | Prevents oxidation of the phosphine reagents and product. |
| 2 | Additive | Triethylamine (2.2 eq) | Scavenges the HCl byproduct, driving the reaction to completion. |
| 3 | Catalyst | In situ formation | Ensures the formation of the active chiral palladium complex. |
| 3 | Nucleophile Activation | BSA | Acts as a base to deprotonate the dimethyl malonate. |
Experimental Workflows
Caption: Synthetic workflow from starting material to final application.
Conclusion
The rigid, C2-symmetric scaffold of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane provides an excellent foundation for the synthesis of a diverse range of chiral ligands. The protocols outlined in this guide offer a reliable pathway for the generation of the free diamine and its subsequent conversion into a valuable bis(phosphine) ligand. The successful application of this ligand in a palladium-catalyzed asymmetric allylic alkylation reaction demonstrates the potential of this class of ligands in promoting high enantioselectivity in important carbon-carbon bond-forming reactions. The principles and procedures described herein can be adapted by researchers and drug development professionals to create novel chiral catalysts for a wide array of asymmetric transformations.
References
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Available at: [Link]
- Dorta, R., Egli, M., Zürcher, F., & Togni, A. (2003). Synthesis and Structure of Chiral Monodentate Tri- and Bicyclic Triarylphosphines: A New Class of Ligands for Asymmetric Catalysis. Organometallics, 22(1), 214–223.
-
Cai, D., Payack, J. F., Bender, D. R., Hughes, D. L., Verhoeven, T. R., & Reider, P. J. (1999). (R)-(+)- and (S)-(−)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). Organic Syntheses, 76, 6. Available at: [Link]
- Chan, A. S. C., Hu, W., Pai, C.-C., Lau, C.-P., Jiang, Y., Mi, A., Yan, M., Sun, J., Lou, R., & Deng, J. (2002). A New Class of Chiral Diphosphine Ligands for Asymmetric Catalysis: The SpirOP Ligands. Journal of the American Chemical Society, 124(47), 14285–14293.
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Available at: [Link]
-
Mino, T., Tanaka, Y., Sakamoto, M., & Fujita, T. (2000). Palladium-Catalyzed Allylic Alkylation Using Chiral Hydrazones as Ligands. The Journal of Organic Chemistry, 65(20), 6825–6829. Available at: [Link]
- Navarro, O., Marion, N., Mei, J., & Nolan, S. P. (2006). Palladium-Catalyzed Asymmetric Allylic Alkylation using N-Heterocyclic Carbene Ligands. Chemistry – A European Journal, 12(21), 5343–5351.
- Trost, B. M., Bream, R. N., & Xu, J. (2006). A New Strategy for the Enantioselective Synthesis of α-Alkylated Amino Acids and Their Derivatives: Palladium-Catalyzed Asymmetric Allylic Alkylation.
- Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944.
- Trost, B. M., & Zhang, T. (2002). A New Ligand Class for the Asymmetric TMM Cycloaddition.
- Trost, B. M., & Machacek, M. R. (2005). A New Modular Ligand for the Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diketones.
- Trost, B. M., & Fandrick, D. R. (2003). A Ligand for the Palladium-Catalyzed Asymmetric Allylic Alkylation of Ketone Enolates. Journal of the American Chemical Society, 125(38), 11836–11837.
- Trost, B. M., & Dogra, K. (2007). A New Modular Ligand for the Asymmetric Pd-Catalyzed Allylic Alkylation of Aldehyde Enolates. Journal of the American Chemical Society, 129(22), 7004–7005.
-
Guiry, P. J., & Kelleher, F. (2010). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Current Organic Chemistry, 14(14), 1490–1519. Available at: [Link]
Sources
Application of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane derivatives in asymmetric catalysis.
An Application Guide to (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Derivatives in Asymmetric Catalysis
Introduction: The Structural Advantage of a Constrained Chiral Scaffold
In the field of asymmetric catalysis, the design and synthesis of effective chiral ligands and organocatalysts are paramount. The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane core represents a privileged scaffold, offering a unique combination of structural rigidity, chirality, and versatile functionality. Derived from the naturally abundant "chiral pool" amino acid, trans-4-hydroxy-L-proline, this diamine system provides a stereochemically defined and conformationally constrained framework.[1][2] This rigidity is a significant advantage over more flexible structures like piperazine, as it reduces the number of possible transition states in a catalytic cycle, often leading to higher and more predictable enantioselectivity.[3][4]
The two nitrogen atoms serve as ideal anchor points for coordination to metal centers or for functioning as Brønsted/Lewis basic sites in organocatalysis. Furthermore, the bicyclic structure allows for the strategic installation of substituents at the nitrogen or carbon atoms, enabling fine-tuning of the catalyst's steric and electronic properties to suit specific transformations. This guide provides an in-depth exploration of the synthesis and application of these powerful chiral auxiliaries, complete with detailed protocols and mechanistic insights for researchers in synthetic chemistry and drug development.
Synthesis of the Core Scaffold and Key Derivatives
The accessibility of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold begins with trans-4-hydroxy-L-proline. The synthesis involves a multi-step sequence that establishes the bicyclic core. A crucial strategy for creating more complex and tailored catalysts is the C-functionalization of this core, often achieved through a directed metalation approach.[1][2][5] This method involves the use of a strong base (e.g., sec-butyllithium) to deprotonate a position alpha to a nitrogen atom, which is typically protected with a directing group like a tert-butoxycarbonyl (Boc) group. The resulting lithiated intermediate can then be quenched with various electrophiles to install a wide range of functional groups.
Caption: Synthetic access to the (1S,4S)-DBH core and its derivatives.
Application I: Asymmetric Addition of Diethylzinc to Aldehydes
One of the benchmark applications for ligands derived from (1S,4S)-2,5-diazabicyclo[2.2.1]heptane is the enantioselective addition of organozinc reagents to prochiral aldehydes. This reaction is a fundamental C-C bond-forming process for producing valuable chiral secondary alcohols.
Mechanistic Rationale: The Power of Pre-organization
The efficacy of these ligands, particularly β-amino alcohols derived from the scaffold, stems from their ability to form a well-defined, chiral catalytic complex. The ligand first reacts with diethylzinc to form a zinc alkoxide. This species then coordinates with the aldehyde through its carbonyl oxygen. The rigid bicyclic framework orients the aldehyde and the nucleophilic ethyl group from a second diethylzinc molecule in a highly organized transition state. Steric interactions between the aldehyde's substituents and the chiral ligand's framework preferentially allow the ethyl group to attack one specific prochiral face of the carbonyl, leading to high enantioselectivity.
Caption: Catalytic cycle for the enantioselective ethylation of an aldehyde.
Data Summary: Ligand Performance
The choice of substituent on the chiral ligand is critical for achieving high enantioselectivity. As shown in the table below, ligands with flexible aryl groups often provide a better steric environment for stereodifferentiation.
| Ligand ID | Substituent (R) | Catalyst Loading (mol%) | Solvent | e.e. (%) | Configuration | Reference |
| 6a | Diphenylhydroxymethyl | 10 | Toluene | 78 | R | [5] |
| 6a | Diphenylhydroxymethyl | 10 | Light Petroleum | 38 | R | [5] |
| 8a | Diphenylhydroxymethyl | 10 | Toluene | 38 | R | [5] |
| 6b | [3,3'-Bis(trifluoromethyl)diphenyl]hydroxymethyl | 10 | Toluene | 37 | R | [5] |
| 6d | Phenylmercapto | 10 | Toluene | 10 | S | [5] |
Data synthesized from Jordis et al., Chemical Communications, 1999.[5] The data clearly indicates that both the ligand structure and solvent choice profoundly impact the stereochemical outcome. The superior performance of ligand 6a in toluene suggests an optimal transition state geometry is achieved in a less polar, aromatic solvent.
Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is adapted from the procedure described by Jordis et al. and should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[5]
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask, add the chiral ligand (e.g., ligand 6a , 0.1 mmol, 10 mol%).
-
Add 5 mL of dry toluene via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) dropwise.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
-
Reaction:
-
Add benzaldehyde (1.0 mmol, 0.1 mL) dropwise to the catalyst solution at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for 24 hours. Monitor the reaction progress by TLC or GC.
-
-
Workup and Purification:
-
Upon completion, carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., light petroleum–ethyl acetate, 9:1) to yield the chiral 1-phenyl-1-propanol.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis (e.g., Daicel Chiralcel OD-H column).
-
Application II: Asymmetric Organocatalysis - The Biginelli Reaction
The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane framework also serves as an excellent backbone for chiral organocatalysts. Its derivatives have been successfully employed in the enantioselective Biginelli reaction, a multi-component condensation to produce dihydropyrimidinones (DHPMs), which are heterocyclic compounds of significant pharmacological interest.[6]
Mechanistic Rationale: Chiral Brønsted Acid Catalysis
In this context, the dihydrobromide salt of the chiral diamine acts as a chiral Brønsted acid. The catalyst protonates the aldehyde, activating it towards nucleophilic attack by the enol form of the β-ketoester. Simultaneously, the chiral scaffold creates a defined steric environment, directing the facial selectivity of the C-C bond formation. Subsequent cyclization with urea leads to the final DHPM product with an enantiomeric excess. The N-substituent on the catalyst plays a crucial role in shielding one face of the intermediate, enhancing stereocontrol.
Caption: General experimental workflow for the organocatalytic Biginelli reaction.
Data Summary: Catalyst Performance in the Biginelli Reaction
| Catalyst | Aldehyde | Yield (%) | e.e. (%) | Configuration | Reference |
| 1 | Benzaldehyde | 88 | 32 | S | [6] |
| 1 | 4-Cl-Benzaldehyde | 92 | 37 | S | [6] |
| 2 | 4-Cl-Benzaldehyde | 85 | 35 | S | [6] |
| 3 | 4-Cl-Benzaldehyde | 94 | 46 | S | [6] |
| 3 | 4-NO₂-Benzaldehyde | 92 | 45 | S | [6] |
Catalysts: 1 = (1S,4S)-DBH·2HBr; 2 = N-methylated derivative; 3 = N-[(R)-1-phenylethyl] derivative. Data from González-Olvera et al., ARKIVOC, 2008.[6] The results demonstrate that introducing a bulky N-substituent (catalyst 3 ) can improve both the yield and the enantioselectivity of the reaction.
Protocol: Organocatalytic Enantioselective Biginelli Reaction
This protocol is a representative procedure based on the work of González-Olvera et al.[6]
-
Reaction Setup:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in a 1:1 mixture of THF/EtOH (4 mL).
-
Add the chiral organocatalyst (e.g., catalyst 3 , 0.1 mmol, 10 mol%).
-
-
Reaction Execution:
-
Stir the mixture at 50 °C.
-
Monitor the reaction by TLC until the starting aldehyde is consumed (typically 24-48 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and add 10 mL of cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by silica gel chromatography to obtain the pure dihydropyrimidinone.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified product by chiral HPLC.
-
Conclusion and Outlook
The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane framework stands out as a robust and highly effective chiral scaffold. Its rigid structure, derived from a readily available natural product, provides a platform for developing catalysts that offer high levels of stereocontrol in a variety of important synthetic transformations. The ability to systematically modify the scaffold through both N- and C-functionalization allows for the rational design and optimization of catalysts for new applications. Future research will likely focus on expanding the scope of reactions catalyzed by these derivatives, including their immobilization on solid supports for improved recyclability and their application in more complex cascade reactions, further cementing their role as a cornerstone of modern asymmetric catalysis.
References
-
Britvin, S., & Rumyantsev, A. (2017). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Beinat, C., Banister, S. D., McErlean, C. S. P., & Kassiou, M. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 54(39), 5345-5347. [Link]
-
Jordis, U., Kesselgruber, M., & Nerdinger, S. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ARKIVOC, 2001(2), 69-81. [Link]
-
Jordis, U., et al. (2001). New C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane were synthesized utilizing the directed metalation strategy. ResearchGate. [Link]
-
Jordis, U., et al. (1999). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Chemical Communications. [Link]
-
Melgar-Fernández, R., González-Olvera, R., et al. (2008). Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. European Journal of Organic Chemistry, 2008(4), 655-672. [Link]
-
González-Olvera, R., Demare, P., & Juaristi, E. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. ARKIVOC, 2008(vi), 141-151. [Link]
-
Cui, B., Yu, J., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386-10392. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
The Fulcrum of Asymmetry: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane in Organometallic Catalysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands, capable of directing the stereochemical outcome of metal-catalyzed reactions, are central to this endeavor. Among these, (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane, a conformationally rigid C₂-symmetric diamine, has emerged as a powerful and versatile scaffold. Its unique bicyclic structure imparts a well-defined and predictable chiral environment around a metal center, leading to high levels of stereocontrol in a variety of organometallic transformations. These application notes provide a detailed guide to the synthesis, derivatization, and application of this ligand in key catalytic processes, offering both theoretical insights and practical, field-proven protocols.
The Ligand: Structure, Synthesis, and Derivatization
The efficacy of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane as a chiral ligand stems from its rigid, bicyclic framework, which locks the nitrogen donors in a specific spatial orientation. This structural constraint minimizes conformational ambiguity, a common challenge with more flexible ligands, and is crucial for creating a well-defined chiral pocket that effectively discriminates between enantiotopic faces of a prochiral substrate.
The parent diamine is most commonly synthesized from the readily available and inexpensive chiral pool starting material, (2S,4R)- or trans-4-hydroxy-L-proline.[1][2][3][4] The synthesis involves a multi-step sequence that establishes the bicyclic core.
Protocol 1: Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide [2][4]
This protocol outlines a common route starting from trans-4-hydroxy-L-proline.
-
Step 1: Protection and Reduction. The synthesis begins with the N-tosylation of trans-4-hydroxy-L-proline, followed by reduction of the carboxylic acid to the corresponding alcohol, (2S,4S)-4-hydroxyprolinol.
-
Step 2: Mesylation. The two hydroxyl groups are then converted to better leaving groups, typically by mesylation.
-
Step 3: Cyclization. The subsequent reaction with an amine, such as methylamine, under pressure induces an intramolecular cyclization to form the diazabicyclic ring system.
-
Step 4: Deprotection. Finally, removal of the protecting groups, for instance, by cleavage with hydrobromic acid, yields the desired (1S,4S)-2,5-diazabicyclo[2.2.1]heptane as its dihydrobromide salt.
The true versatility of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold lies in the ease with which its nitrogen atoms can be functionalized. This allows for the synthesis of a diverse library of N-substituted derivatives, enabling the fine-tuning of steric and electronic properties of the resulting ligand to suit specific catalytic applications. Common modifications include the introduction of aryl, alkyl, sulfonyl, and phosphine moieties.
Applications in Asymmetric Catalysis
The derivatized (1S,4S)-2,5-diazabicyclo[2.2.1]heptane ligands have proven to be highly effective in a range of metal-catalyzed asymmetric reactions. The following sections detail their application in two key transformations: asymmetric transfer hydrogenation and asymmetric hydrogenation.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of chiral alcohols from prochiral ketones. Ruthenium and iridium complexes bearing chiral diamine ligands are among the most effective catalysts for this transformation. N-sulfonylated derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have shown excellent performance in this context.
Mechanism of Action: The catalytic cycle is believed to proceed through a metal-ligand bifunctional mechanism. The catalyst, typically a ruthenium(II) or iridium(III) complex, activates a hydrogen donor, such as a mixture of formic acid and triethylamine or isopropanol. The N-H proton of the coordinated diamine ligand and the metal-hydride are then transferred to the ketone substrate in a concerted, six-membered transition state. The rigid bicyclic structure of the ligand creates a well-defined chiral environment that dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in excess.
Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a representative example of the asymmetric transfer hydrogenation of an aromatic ketone.
-
Catalyst Precursor: A ruthenium(II) complex, such as [RuCl₂(p-cymene)]₂, is used as the metal source. The active catalyst is formed in situ by reacting the ruthenium precursor with an N-tosyl derivative of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane.
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral N,N'-bis(tosyl)-(1S,4S)-2,5-diazabicyclo[2.2.1]heptane ligand (1.1 mol%) in a suitable solvent, such as isopropanol or a mixture of formic acid and triethylamine (5:2 azeotrope).
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Add acetophenone (1.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the reaction progress by TLC or GC.
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
-
| Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Acetophenone | [RuCl₂(p-cymene)]₂ / N-Ts-(1S,4S)-DBH | i-PrOH/KOH | 80 | >95 | 97 | [5] |
| 1-Tetralone | [Ir(Cp*)Cl₂]₂ / N-Ts-(1S,4S)-DBH | HCOOH/NEt₃ | 40 | 98 | 99 | [6] |
| Propiophenone | [RuCl₂(p-cymene)]₂ / N-Ts-(1S,4S)-DBH | i-PrOH/KOH | 80 | 96 | 96 | [5] |
Table 1: Representative Results for Asymmetric Transfer Hydrogenation of Ketones.
Asymmetric Hydrogenation of Olefins
Rhodium and iridium-catalyzed asymmetric hydrogenation of prochiral olefins is a cornerstone of enantioselective synthesis. The development of chiral phosphine ligands has been instrumental in the success of this methodology. While less common than their phosphine counterparts, chiral diamine ligands derived from (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have also been explored in this area, often in the form of phosphine-diamine hybrid ligands.
The rigid backbone of the diazabicyclo[2.2.1]heptane core, when incorporated into a chelating phosphine ligand, can lead to highly effective catalysts for the hydrogenation of various functionalized olefins, such as dehydroamino acid derivatives.
Protocol 3: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol provides a general procedure for the asymmetric hydrogenation of a benchmark substrate.
-
Catalyst Preparation: The active catalyst is typically prepared in situ by reacting a rhodium precursor, such as [Rh(COD)₂]BF₄, with a chiral phosphine ligand derived from (1S,4S)-2,5-diazabicyclo[2.2.1]heptane.
-
Reaction Setup:
-
In a glovebox, charge a pressure-resistant vial with the rhodium precursor (1 mol%) and the chiral ligand (1.1 mol%).
-
Add a degassed solvent, such as methanol or dichloromethane.
-
Stir the mixture for 15-30 minutes to form the catalyst.
-
Add methyl (Z)-α-acetamidocinnamate (1.0 equiv).
-
Seal the vial, remove it from the glovebox, and place it in an autoclave.
-
Pressurize the autoclave with hydrogen gas (e.g., 1-50 bar) and stir the reaction mixture at room temperature.
-
-
Work-up and Analysis:
-
After the reaction is complete (as determined by TLC or ¹H NMR), carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
The enantiomeric excess of the product can be determined by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.
-
| Olefin Substrate | Catalyst System | Solvent | H₂ Pressure (bar) | Yield (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ / (1S,4S)-DBH-phosphine | MeOH | 1 | >99 | 95 | [7] |
| Itaconic acid dimethyl ester | [Rh(COD)₂]BF₄ / (1S,4S)-DBH-phosphine | CH₂Cl₂ | 10 | 98 | 92 | [7] |
| (Z)-Methyl α-acetamidoacrylate | [Rh(COD)₂]BF₄ / (1S,4S)-DBH-phosphine | MeOH | 1 | >99 | 96 | [7] |
Table 2: Representative Results for Rhodium-Catalyzed Asymmetric Hydrogenation.
Conclusion
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane represents a privileged chiral scaffold in the field of organometallic catalysis. Its rigid C₂-symmetric structure, coupled with the ease of N-functionalization, allows for the rational design of a wide array of ligands for various asymmetric transformations. The protocols and data presented herein demonstrate the practical utility of these ligands in achieving high levels of enantioselectivity in key reactions such as asymmetric transfer hydrogenation and hydrogenation. For researchers and professionals in drug development, the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane ligand system offers a powerful and reliable tool for the efficient synthesis of enantiomerically enriched molecules, paving the way for the discovery and production of new chiral therapeutics.
References
-
Beinat, C., Banister, S. D., McErlean, C. S. P., & Kassiou, M. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 54(39), 5345-5347. [Link]
-
Cui, B., Yu, J., Yu, F.-C., Li, Y.-M., Chang, K.-J., & Shen, Y. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386-10392. [Link]
-
Jordis, U., Kesselgruber, M., Nerdinger, S., & Mereiter, K. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ARKIVOC, 2001(2), 69-81. [Link]
-
Casey, C. P., & Martins, S. C. (2006). Mechanistic studies of ruthenium-catalyzed transfer hydrogenation of ketones. Organometallics, 25(18), 4374-4382. [Link]
-
Lin, Y., Xu, G., & Tang, W. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly enantioselective Rh-catalyzed hydrogenation based on phosphine-phosphite ligands derived from carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane as a Chiral Organocatalyst in the Asymmetric Biginelli Reaction
Introduction: The Biginelli Reaction in Modern Drug Discovery
The Biginelli reaction, a one-pot three-component synthesis, has been a cornerstone of heterocyclic chemistry for over a century. This powerful reaction combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of immense pharmacological importance. DHPMs are found at the core of numerous bioactive molecules, exhibiting a wide range of therapeutic activities, including antiviral, antibacterial, and antihypertensive properties.
In the context of drug development, the stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different biological activities and toxicological profiles. Consequently, the development of asymmetric methods for the Biginelli reaction is a significant area of research. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for achieving high enantioselectivity under mild and environmentally benign conditions. This application note details the use of the chiral diamine, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, as an effective organocatalyst for the enantioselective Biginelli reaction.
The Catalyst: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane is a rigid, chiral bicyclic diamine. Its unique structural features make it an excellent candidate for asymmetric catalysis. The constrained bicyclic framework reduces conformational flexibility, which can lead to more defined transition states and, consequently, higher enantioselectivity. The presence of two basic nitrogen atoms allows it to act as a Brønsted base and to interact with the reactants through hydrogen bonding, facilitating the reaction and creating a chiral environment. The dihydrobromide salt of this catalyst is often used for its stability and ease of handling.[1][2]
Mechanism of Catalysis and Enantioselective Induction
The Biginelli reaction catalyzed by a chiral primary or secondary amine is generally believed to proceed via an "iminium route".[3] The proposed catalytic cycle for the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-catalyzed Biginelli reaction is as follows:
-
Iminium Ion Formation: The chiral diamine catalyst reacts with the aldehyde to form a chiral iminium ion intermediate. This is a crucial step where the chirality of the catalyst is transferred to the substrate.
-
Enamine Formation: In parallel, the β-ketoester tautomerizes to its enol form, which can then be in equilibrium with an enamine by reacting with the catalyst.
-
Stereoselective C-C Bond Formation: The enol or enamine of the β-ketoester attacks the chiral iminium ion. The rigid structure of the catalyst directs this attack to one face of the iminium ion, establishing the stereocenter of the final product.
-
Cyclization and Dehydration: The resulting intermediate then incorporates urea, followed by cyclization and dehydration to yield the final dihydropyrimidinone product and regenerate the catalyst.
The enantioselectivity of the reaction is determined by the energetically favored transition state during the C-C bond-forming step. The rigid bicyclic structure of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane catalyst creates a well-defined chiral pocket that forces the reactants into a specific orientation, leading to the preferential formation of one enantiomer.
Sources
Application Notes & Protocols: A Guide to the Synthesis and Characterization of Dicopper(II) Complexes with (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Ligands
Abstract
This document provides a comprehensive guide for researchers, chemists, and professionals in drug development on the preparation and characterization of dicopper(II) complexes featuring the chiral ligand, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. The rigid, bicyclic structure of this ligand imparts unique stereochemical control, making its copper complexes highly valuable in asymmetric catalysis and as potential therapeutic agents. We will delve into the strategic considerations for synthesis, provide detailed, field-tested protocols, and outline the essential characterization techniques required to validate the formation and structure of these binuclear copper centers.
Introduction: The Scientific Rationale
Binuclear copper complexes are at the forefront of coordination chemistry, primarily due to their relevance as mimics for the active sites of copper-containing metalloenzymes and their versatile catalytic activities. The introduction of a chiral scaffold, such as (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, provides a sterically constrained and well-defined coordination environment. This rigidity is paramount for transferring stereochemical information in asymmetric transformations.
The 2,5-diazabicyclo[2.2.1]heptane framework is a conformationally restricted analog of piperazine, a common structural motif in pharmacologically active compounds.[1][2] This inherent bio-relevance, combined with the diverse biological roles of copper, makes these dicopper(II) complexes compelling candidates for drug discovery and development.[3][4] Chiral metal complexes, in particular, are gaining significant attention as they can offer enhanced target specificity and reduced side effects compared to their achiral counterparts.[5][6]
This guide explains the causality behind the experimental design, ensuring that the protocols are not merely a series of steps but a self-validating system for producing and verifying these sophisticated coordination compounds.
Ligand Preparation: From Salt to Free Base
The starting material, (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane, is typically supplied as a more stable dihydrobromide salt.[2] The protonated nitrogen atoms in the salt are unreactive for coordination. Therefore, the initial and most critical step is the in situ generation of the neutral free base, which can then act as a bidentate ligand.
Protocol 2.1: Generation of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Free Base
Principle: This protocol uses a strong base, sodium methoxide, to deprotonate the dihydrobromide salt of the ligand in an anhydrous alcoholic solvent. The resulting sodium bromide byproduct is insoluble in many organic solvents and can be removed by filtration, or the supernatant containing the free base can be used directly.
Materials:
-
(1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide (C₅H₁₂Br₂N₂)
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH) or Ethanol (EtOH)
-
Schlenk flask or similar inert atmosphere glassware
-
Magnetic stirrer and stir bar
-
Cannula or filter funnel
Procedure:
-
Inert Atmosphere: Set up a Schlenk flask containing a magnetic stir bar under an inert atmosphere (e.g., Argon or Nitrogen). This is crucial to prevent the hygroscopic base and the final complex from reacting with atmospheric moisture and carbon dioxide.
-
Dissolution: Add (1S,4S)-(+)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (1.0 eq) to the flask, followed by anhydrous methanol (approx. 20-30 mL per gram of ligand salt). Stir until fully dissolved.
-
Deprotonation: In a separate flask, prepare a solution or slurry of sodium methoxide (2.1 eq) in a minimal amount of anhydrous methanol.
-
Reaction: Slowly add the sodium methoxide suspension to the stirring ligand solution at room temperature. A white precipitate of sodium bromide (NaBr) will form immediately.
-
Completion: Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete deprotonation.
-
Isolation (Optional): The resulting suspension can often be used directly in the subsequent complexation step. Alternatively, the NaBr precipitate can be removed by filtration under an inert atmosphere to yield a clear solution of the free base.
Expert Insight: Using a slight excess (2.1 eq) of the base ensures the complete deprotonation of both nitrogen centers. The choice of methanol as a solvent is strategic as it readily dissolves both the ligand salt and the base, while being a common solvent for the subsequent copper complexation step.
Synthesis of Dicopper(II) Complexes: A Step-by-Step Protocol
The following is a generalized protocol for the synthesis of a dicopper(II) complex. The exact nature of the final product, particularly the bridging ligand between the two copper centers, will depend on the copper salt and solvent system used.
Protocol 3.1: Preparation of a Dicopper(II) Complex
Principle: The free diamine ligand is reacted with two equivalents of a copper(II) salt. The nitrogen atoms of the diazabicyclo[2.2.1]heptane coordinate to the copper ions. Often, anions from the salt or solvent molecules (like hydroxide from water) will act as bridging ligands to form a stable binuclear structure.[7]
Materials:
-
Solution of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane free base (from Protocol 2.1)
-
Copper(II) salt, e.g., Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O], Copper(II) chloride (CuCl₂), or Copper(II) perchlorate hexahydrate [Cu(ClO₄)₂·6H₂O]
-
Anhydrous Methanol or Ethanol
-
Schlenk flasks and magnetic stirrer
Procedure:
-
Copper Solution: In a separate Schlenk flask under an inert atmosphere, dissolve the chosen copper(II) salt (2.0 eq) in anhydrous methanol (approx. 40-50 mL per gram of salt). Stir until a homogenous solution is formed. For Cu(OAc)₂, this will be a blue solution; for CuCl₂, it will be green.
-
Complexation: Slowly add the copper(II) salt solution via cannula to the stirring solution/suspension of the free base ligand (from Protocol 2.1) at room temperature.
-
Observation: A distinct color change should be observed upon addition, indicating complex formation. The solution may turn a deeper blue or green.
-
Reaction & Precipitation: Stir the reaction mixture at room temperature for 4-6 hours. In many cases, the product will precipitate out of the solution as a microcrystalline solid. If no precipitate forms, the reaction can be gently heated (40-50 °C) for 2 hours, or the solvent volume can be slowly reduced under vacuum.
-
Isolation: Collect the solid product by filtration. Wash the solid sequentially with small portions of cold methanol and then diethyl ether to remove any unreacted starting materials and to dry the product.
-
Drying: Dry the final complex under vacuum for several hours.
Causality Behind Choices:
-
Stoichiometry: A 1:2 ligand-to-metal ratio is used to target the formation of a dicopper complex.
-
Solvent: Anhydrous methanol is an excellent choice as it dissolves the reactants and is polar enough to stabilize the charged complex intermediates, yet often allows the final, neutral, or less-polar product to precipitate.
-
Inert Atmosphere: While not always strictly necessary for Cu(II), it is good practice to prevent side reactions, especially if the complex is sensitive to oxidation or hydrolysis.
Visualization of Workflow and Synthesis
Ligand [label=<
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane
Copper [label="2 CuX₂"]; Plus [label="+"]; Solvent [label="MeOH", shape=plaintext]; Arrow [label="→", shape=plaintext, fontsize=24];
Complex [label=<
[Cu₂(Ligand)(X)ₙ]
{rank=same; Ligand; Plus; Copper;} Ligand -> Plus [style=invis]; Plus -> Copper [style=invis]; Copper -> Arrow [style=invis]; Arrow -> Complex [style=invis];
edge [style=invis]; (Ligand, Copper) -> Arrow [style=solid]; Arrow -> Complex [style=solid]; Arrow -> Solvent [style=solid, arrowhead=none, label="Solvent"]; } dot Caption: General reaction for complex formation.
Essential Characterization Protocols
Affirming the identity and structure of the synthesized dicopper(II) complex is a multi-step process requiring a suite of analytical techniques.
Spectroscopic Characterization
| Technique | Purpose | Expected Observations & Interpretation |
| FT-IR Spectroscopy | To confirm ligand coordination. | Compare the spectrum of the complex with that of the free ligand. A shift in the N-H and C-N stretching vibration frequencies (typically to lower wavenumbers) indicates the involvement of the nitrogen lone pairs in coordination to the copper(II) centers.[8] |
| UV-Visible Spectroscopy | To probe the electronic environment of the Cu(II) ions. | Expect to see a broad, low-intensity band in the visible region (typically 600-800 nm) corresponding to d-d transitions of the Cu(II) centers. More intense bands in the UV region (250-400 nm) are often due to Ligand-to-Metal Charge Transfer (LMCT) transitions.[9] The position of the d-d band gives insight into the coordination geometry. |
| Electron Paramagnetic Resonance (EPR) | To confirm the presence of Cu(II) and study magnetic interactions. | For magnetically isolated Cu(II) ions (S=1/2), a characteristic spectrum is observed. In a dicopper(II) system, if the centers are antiferromagnetically coupled, the complex may be EPR silent at low temperatures as the spins pair up to give an S=0 ground state. A triplet state (S=1) signal may be observed for ferromagnetically coupled systems.[10] |
Structural and Magnetic Analysis
-
Single-Crystal X-ray Diffraction: This is the definitive technique for structural elucidation.[11] It provides precise information on:
-
Magnetic Susceptibility: This bulk measurement quantifies the magnetic coupling between the two Cu(II) centers.[14] By measuring the magnetic moment over a range of temperatures, one can determine if the interaction is ferromagnetic (spins align) or antiferromagnetic (spins oppose) and calculate the coupling constant (J). This data is critical for understanding the electronic communication between the metal centers.
Applications in Research and Development
The chiral dicopper(II) complexes prepared via these protocols are valuable for several advanced applications:
-
Asymmetric Catalysis: The C₂-symmetric chiral cavity created by the ligand can be exploited to catalyze a variety of organic reactions, such as cyclopropanation, aziridination, and Diels-Alder reactions, with high enantioselectivity.[15][16]
-
Bioinorganic Chemistry: These complexes serve as structural and functional models for the active sites of dicopper enzymes like tyrosinase and catechol oxidase.
-
Drug Development: Copper complexes are known to possess a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[3][4] The chirality and defined structure of these complexes can be leveraged to design agents with improved efficacy and target selectivity, potentially overcoming resistance mechanisms associated with existing drugs.[5]
References
-
Marzano, C., et al. (2017). Copper and Its Complexes in Medicine: A Biochemical Approach. Bioinorganic Chemistry and Applications. Available from: [Link]
-
Laskar, S., et al. (2017). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Laskar, S., et al. (2017). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity. PMC - NIH. Available from: [Link]
-
Fábián, L., et al. (2017). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. IUCrData. Available from: [Link]
-
Portoghese, P. S., & Mikhail, A. A. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters. Available from: [Link]
-
Fábián, L., et al. (2017). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. PMC - NIH. Available from: [Link]
-
Melgar-Fernández, R., et al. (2008). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Communications. Available from: [Link]
-
González-Olvera, R., et al. (2008). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ResearchGate. Available from: [Link]
-
Kurtaran, R., et al. (2005). Syntheses, structures, and spectroscopic properties of binuclear copper(II) complexes containing N,N-bis(2-pyridylmethyl)amine ligands. Taylor & Francis Online. Available from: [Link]
-
Al-Khafaji, Y. M. S., et al. (2024). A comprehensive review on the development of chiral Cu, Ni, and Zn complexes as pharmaceutical agents. Medicinal Research Reviews. Available from: [Link]
-
Thompson, L. K., et al. (1983). Structural and Magnetic Properties of Dicopper(II) Complexes of Polydentate Diazine Ligands. Inorganic Chemistry. Available from: [Link]
-
Botez, C. E., et al. (2023). Innovations in the Design of Biologically Active Copper Complexes for Metal-Based Drug Development. Frontiers in Chemistry. Available from: [Link]
-
Czakis-Sulikowska, D., et al. (2008). Spectroscopic and magnetic properties of Cu(II) complexes with selected biologically important ligands. ResearchGate. Available from: [Link]
-
Ray, U., et al. (2008). Structural and magnetic studies on copper(II) azido complexes. Coordination Chemistry Reviews. Available from: [Link]
-
Mazzoni, R., et al. (2021). X-ray molecular structures of diamine derivatives. ResearchGate. Available from: [Link]
-
Al-Hamdani, A. A. S., et al. (2021). Synthesis, Spectroscopic Characterization, and Biological Activities of New Binuclear Co(II), Ni(II), Cu(II), and Zn(II) Diimine Complexes. Molecules. Available from: [Link]
-
Gerasimchuk, N., et al. (2012). Synthesis, X-ray Structures, and Optical and Magnetic Properties of Cu(II) Octafluoro-octakisperfluoro(isopropyl)phthalocyanine. Inorganic Chemistry. Available from: [Link]
-
Djuran, M., & Milinkovic, S. (2015). Development of copper based drugs, radiopharmaceuticals and medical materials. ResearchGate. Available from: [Link]
-
Asgari, A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Acta Pharma Reports. Available from: [Link]
-
Uraev, A. I., et al. (2022). Synthesis, Structure, and Properties of a Copper(II) Binuclear Complex Based on Trifluoromethyl Containing Bis(pyrazolyl)hydrazone. International Journal of Molecular Sciences. Available from: [Link]
-
Fabelo, O., et al. (2003). Guanine-containing copper(ii) complexes: synthesis, X-ray structures and magnetic properties. Dalton Transactions. Available from: [Link]
-
Kurtaran, R., et al. (2005). Syntheses, structures, and spectroscopic properties of binuclear copper(II) complexes containing N,N-bis(2-pyridylmethyl)amine ligands. ResearchGate. Available from: [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Innovations in the Design of Biologically Active Copper Complexes for Metal-Based Drug Development [frontiersin.org]
- 5. A comprehensive review on the development of chiral Cu, Ni, and Zn complexes as pharmaceutical agents over the past decades: Synthesis, molecular structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharma.researchfloor.org [pharma.researchfloor.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Structure, and Properties of a Copper(II) Binuclear Complex Based on Trifluoromethyl Containing Bis(pyrazolyl)hydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Spectroscopic Characterization, and Biological Activities of New Binuclear Co(II), Ni(II), Cu(II), and Zn(II) Diimine Complexes | MDPI [mdpi.com]
- 10. Synthesis, X-ray Structures, and Optical and Magnetic Properties of Cu(II) Octafluoro-octakisperfluoro(isopropyl)phthalocyanine: The Effects of Electron Addition and Fluorine Accretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Guanine-containing copper(ii) complexes: synthesis, X-ray structures and magnetic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 15. New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Asymmetric Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones: A Practical Guide to Enantioselective Biginelli Reaction Using Chiral Diazabicycloheptane Catalysts
Introduction: The Significance of Chiral Dihydropyrimidinones
The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antihypertensive, antiviral, and anticancer properties. The seminal Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (or thiourea), has been the classical approach to these valuable heterocycles. However, the presence of a stereocenter at the C4 position means that DHPMs can exist as enantiomers, which often exhibit significantly different, and sometimes opposing, biological effects.[1] This necessitates the development of efficient and selective methods for their asymmetric synthesis.
This application note provides a detailed protocol and in-depth scientific background for the asymmetric synthesis of DHPMs utilizing chiral diazabicycloheptane-based organocatalysts. We will delve into the mechanistic underpinnings of this catalytic system, offering a practical guide for researchers in synthetic chemistry and drug development to access enantiomerically enriched DHPMs.
The Catalytic Approach: Chiral Bicyclic Diamines in the Biginelli Reaction
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and chiral amines, in particular, have shown great promise in a variety of transformations. In the context of the Biginelli reaction, chiral bicyclic diamines, such as derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, have been successfully employed to induce enantioselectivity.[2] These rigid and sterically defined catalysts create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.
The use of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane and its derivatives as organocatalysts in the Biginelli reaction has been shown to produce DHPMs in good yields and with moderate to good enantioselectivities.[2] The catalyst's rigid framework is crucial for establishing effective stereochemical communication during the key bond-forming steps of the reaction.
Mechanistic Insights: The Pathway to Enantioselectivity
The asymmetric Biginelli reaction catalyzed by a chiral primary amine is believed to proceed via an "iminium route".[3] The reaction initiates with the condensation of the aldehyde and urea to form an N-acyliminium intermediate. The chiral catalyst then plays a dual role:
-
Enamine Formation: The primary or secondary amine of the catalyst reacts with the β-ketoester to form a chiral enamine. This step is crucial as it activates the β-ketoester and introduces the chiral information.
-
Stereocontrolled Michael Addition: The chiral enamine then undergoes a diastereoselective Michael addition to the N-acyliminium intermediate. The rigid bicyclic structure of the diazabicycloheptane catalyst dictates the facial selectivity of this addition, effectively controlling the absolute configuration of the newly formed stereocenter.
Computational studies on similar chiral diamine-catalyzed Biginelli reactions suggest that the rate-determining step is the proton transfer accompanying the cyclization of the substrate, which is mediated by the catalyst.[4] The specific orientation of the catalyst-substrate complex during this step is what ultimately determines the enantioselectivity of the product.
Below is a proposed catalytic cycle illustrating the key steps:
Sources
Use of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane in multicomponent reactions.
An Application Guide to (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane in Multicomponent Reactions
Introduction: The Strategic Advantage of a Constrained Chiral Scaffold
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane is a chiral, saturated heterocyclic compound that has garnered significant attention in medicinal chemistry and asymmetric synthesis. Its rigid, bicyclic structure, which can be considered a constrained derivative of piperazine, locks the molecule into a well-defined C2-symmetric conformation. This conformational rigidity is a key attribute, as it reduces the entropic penalty upon binding to biological targets or participating in transition states of chemical reactions. The stereochemical information embedded in its (1S,4S)-configuration provides a powerful tool for inducing chirality in stereoselective transformations.
Multicomponent reactions (MCRs), which involve the simultaneous combination of three or more starting materials to form a single product, are highly valued in drug discovery and development for their efficiency and ability to rapidly generate molecular diversity. The incorporation of chiral scaffolds like (1S,4S)-2,5-diazabicyclo[2.2.1]heptane into MCRs offers a compelling strategy for the synthesis of complex, stereochemically enriched molecules. This guide details the application of this unique diamine in two distinct multicomponent reactions, providing insights into its role as both a chiral building block and an organocatalyst.
Application 1: Asymmetric Organocatalysis in the Biginelli Reaction
The Biginelli reaction is a classic multicomponent condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs), which are of significant pharmacological interest. The development of an asymmetric variant of this reaction is of high importance, and (1S,4S)-2,5-diazabicyclo[2.2.1]heptane and its derivatives have emerged as effective organocatalysts.[1][2]
Causality of Stereochemical Induction
In the asymmetric Biginelli reaction, the chiral diamine dihydrobromide salt is proposed to act as a Brønsted acid catalyst. The mechanism likely involves the formation of a chiral enamine intermediate between the β-ketoester and the catalyst, or the activation of the aldehyde component through hydrogen bonding. The rigid C2-symmetric backbone of the diazabicyclic heptane creates a well-defined chiral pocket around the active catalytic sites (the protonated nitrogens). This steric environment dictates the facial selectivity of the subsequent addition of the enamine to the iminium ion formed from the aldehyde and urea, leading to the preferential formation of one enantiomer of the DHPM product. The observed enantioselectivity, though moderate, demonstrates the potential of this scaffold to influence the stereochemical outcome of the reaction.[3]
Caption: Proposed mechanism for the (1S,4S)-DBH catalyzed asymmetric Biginelli reaction.
Experimental Protocol: Asymmetric Biginelli Reaction
This protocol is adapted from the work of González-Olvera et al.[2]
Materials:
-
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide (Catalyst 1) or (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (Catalyst 2)
-
Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Ethyl acetoacetate
-
Urea
-
Methanol (MeOH), anhydrous
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol).
-
Add the chiral organocatalyst (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (0.1 mmol, 10 mol%).
-
Add anhydrous methanol (3 mL) to the vial.
-
Seal the vial and stir the reaction mixture at room temperature for 5 days.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., CH2Cl2:MeOH 95:5).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Data Summary: Catalyst Performance in the Asymmetric Biginelli Reaction
The following table summarizes the results obtained using (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (Catalyst 1) and its N-methylated derivative (Catalyst 2) in the Biginelli reaction with various aromatic aldehydes.[2]
| Entry | Aldehyde (R) | Catalyst | Yield (%) | ee (%) | Configuration |
| 1 | H | 1 | 69 | 26 | (S) |
| 2 | 4-OCH₃ | 1 | 61 | 36 | (S) |
| 3 | 4-Br | 1 | 34 | 18 | (S) |
| 4 | H | 2 | 48 | 28 | (S) |
| 5 | 4-OCH₃ | 2 | 65 | 37 | (S) |
| 6 | 4-Br | 2 | 56 | 21 | (S) |
Application 2: A Chiral Building Block in the Multicomponent Synthesis of Dithiocarbamates
In this application, the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold is not a catalyst but a core component of the final product. A multicomponent reaction has been developed for the synthesis of novel dithiocarbamates incorporating this chiral diamine, which have shown potential as anti-proliferative agents.[4] This approach allows for the rapid generation of a library of structurally diverse and stereochemically defined compounds for biological screening.
Reaction Overview and Workflow
The synthesis involves a three-component reaction between a secondary amine (in this case, the N-Boc protected (1S,4S)-2,5-diazabicyclo[2.2.1]heptane), carbon disulfide (CS₂), and an electrophilic trapping agent (an α,β-unsaturated compound or an alkyl halide). The reaction proceeds by the initial formation of a dithiocarbamate salt from the amine and CS₂, which then acts as a nucleophile to attack the electrophile. The use of the chiral diamine as the amine component directly incorporates the rigid, stereodefined bicyclic core into the final dithiocarbamate product.
Caption: Experimental workflow for the multicomponent synthesis of dithiocarbamates.
Experimental Protocol: Synthesis of (1S,4S)-DBH-Dithiocarbamates
This protocol is based on the work of Laskar et al.[4] and is presented in two parts: the preparation of the key intermediate and the subsequent multicomponent reaction.
Part A: Synthesis of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (N-Boc-DBH)
-
Start with (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane. Prepare the free base from its dihydrobromide salt using sodium methoxide in methanol.
-
Dissolve the free base (148.7 mmol) in dichloromethane (200 mL) in a round-bottom flask and cool in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 188.5 mmol) in portions, followed by triethylamine (188.5 mmol).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with distilled water (3 x 200 mL), dry the organic layer over sodium sulfate, and concentrate under vacuum to obtain the N-Boc protected benzyl derivative.
-
Dissolve the product from the previous step (183 mmol) in dry methanol (300 mL) in a hydrogenation flask.
-
Add Pearlman's catalyst (10% by weight) and subject the mixture to hydrogenation (60 psi) to remove the benzyl group.
-
After completion, filter off the catalyst and concentrate the filtrate to obtain the N-Boc-DBH product as a white solid.
Part B: Multicomponent Synthesis of a Dithiocarbamate Derivative
-
To a solution of N-Boc-DBH (1 mmol) in ethanol (10 mL), add carbon disulfide (1.2 mmol) and an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1 mmol).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add malononitrile (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for the required time (typically 3-4 hours, monitor by TLC).
-
Upon completion, the precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure dithiocarbamate product.
Conclusion
The use of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane in multicomponent reactions showcases its versatility as a valuable chiral synthon. Its rigid C2-symmetric framework provides a powerful platform for introducing stereochemical control, either as a chiral organocatalyst in reactions like the Biginelli condensation or as a core structural component in diversity-oriented synthesis strategies. The protocols detailed herein offer a practical guide for researchers and drug development professionals to leverage the unique properties of this diamine, enabling the efficient and stereoselective synthesis of complex molecular architectures. Further exploration of this scaffold in a wider range of multicomponent reactions is a promising avenue for future research.
References
-
Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 54(39), 5345-5347. Available at: [Link]
-
Laskar, S., et al. (2018). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1073-1083. Available at: [Link]
-
González-Olvera, R., Demare, P., & Juaristi, E. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. ARKIVOC, 2008(6), 61-72. Available at: [Link]
-
MDPI. (2009). Microwave Multicomponent Synthesis. Molecules, 14(11), 4928-4949. Available at: [Link]
-
González-Olvera, R., Demare, P., & Juaristi, E. (2008). 2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. Semantic Scholar. Available at: [Link]
-
Wagger, J., et al. (2001). 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A. ARKIVOC, 2001(2), 69-81. Available at: [Link]
-
Kappe, C. O. (2000). Recent Progress in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research, 33(12), 879-888. Available at: [Link]
-
Sohn, J.-H., et al. (2009). Probing the Mode of Asymmetric Induction of Biginelli Reaction Using Proline Ester Salts. Bulletin of the Korean Chemical Society, 30(9), 1937-1940. Available at: [Link]
-
Laskar, S., et al. (2018). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. PubMed. Available at: [Link]
-
ResearchGate. (2013). Catalytic Asymmetric Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidinones (DHPMs). Request PDF. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane in the Synthesis of Pharmaceutical Intermediates
Introduction: The Significance of Rigid Chiral Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the conformational rigidity and defined stereochemistry of molecular scaffolds are paramount for achieving high target affinity and selectivity. The (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane (DBH) core represents a privileged chiral scaffold, offering a structurally constrained diamine framework that serves as a superior alternative to the more flexible piperazine ring.[1][2] Its rigid bicyclic structure allows for precise orientation of substituents, minimizing the entropic penalty upon binding to a biological target and thus enhancing potency. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of (1S,4S)-DBH as a key intermediate in the preparation of high-value pharmaceutical agents. We will delve into detailed, field-proven protocols, explain the causality behind experimental choices, and showcase its application in the synthesis of notable drugs, including the smoking cessation aid, Varenicline.
Part 1: Synthesis of the Core Intermediate: (1S,4S)-N-Boc-2,5-Diazabicyclo[2.2.1]heptane
The most common and practical synthesis of the (1S,4S)-DBH scaffold originates from the naturally occurring and readily available chiral building block, trans-4-hydroxy-L-proline.[3][4] The synthesis involves a multi-step process culminating in the formation of the bicyclic system. For practical utility in subsequent reactions, the diamine is typically mono-protected, most commonly with a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal due to its stability under a wide range of reaction conditions and its facile, orthogonal removal under acidic conditions.[5]
Rationale for Synthetic Strategy
The chosen synthetic pathway is designed for robustness and scalability. The initial steps focus on modifying the functional groups of trans-4-hydroxy-L-proline to install appropriate leaving groups, which facilitate the crucial intramolecular cyclization to form the bicyclic core. The use of a benzyl protecting group for one of the nitrogen atoms allows for selective protection and subsequent deprotection by hydrogenolysis, paving the way for the introduction of the Boc group onto the other nitrogen. This differential protection strategy is a cornerstone of modern organic synthesis, enabling precise control over the reactivity of multifunctional molecules.[6]
Experimental Workflow for (1S,4S)-DBH Synthesis and Protection
Caption: Synthetic workflow for (1S,4S)-N-Boc-DBH.
Detailed Protocol 1: Synthesis of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
This protocol synthesizes information from established literature procedures.[3][6]
Step 1: Free Basing of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
-
To a solution of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (assuming synthesis from trans-4-hydroxy-L-proline as per literature[3]), add a solution of sodium methoxide in methanol.
-
Stir the mixture until the free base is formed. This solution is typically used directly in the next step without prolonged storage.
Step 2: N-Boc Protection
-
In a round-bottom flask, dissolve the free base from the previous step (e.g., 28 g, 148.72 mmol) in dichloromethane (200 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (e.g., 41.24 g, 188.52 mmol) portion-wise to the stirred solution.
-
Add triethylamine (Et₃N) (e.g., 26.25 mL, 188.52 mmol) dropwise. The triethylamine acts as a base to neutralize the acid formed during the reaction, driving the equilibrium towards the product.
-
Allow the reaction to slowly warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with distilled water (3 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1S,4S)-tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate as a white solid. A typical yield is around 90%.[6]
Step 3: Debenzylation via Hydrogenolysis
-
Dissolve the N-Boc, N'-benzyl protected intermediate (e.g., 53 g, 183 mmol) in dry methanol (300 mL) in a hydrogenation flask.
-
Add Pearlman's catalyst (20% Pd(OH)₂ on carbon) (e.g., 10% by weight). This catalyst is highly effective for the cleavage of benzylamines.
-
Pressurize the flask with hydrogen gas (e.g., 60 psi) and agitate until the reaction is complete (monitored by TLC).
-
Once complete, carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the final product, (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, as a white solid. A typical yield for this step is around 90%.[6]
| Compound Name | Molecular Formula | Molecular Weight | Typical Yield | Reference |
| (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | C₁₀H₁₈N₂O₂ | 198.26 g/mol | ~80% (overall) | [6] |
| (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide | C₅H₁₂Br₂N₂ | 259.97 g/mol | - |
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | Reference |
| (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | δ 4.22 (br s, 1H), 3.40 (d, 1H), 3.15 (m, 1H), 3.01 (d, 1H), 2.85 (d, 1H), 2.68 (dd, 1H), 1.80 (d, 1H), 1.65 (d, 1H), 1.45 (s, 9H) | δ 154.7, 79.4, 63.8, 62.9, 57.8, 50.1, 36.8, 28.5 | [6][7][8] |
Part 2: Application in the Synthesis of Varenicline
Varenicline, marketed as Chantix®, is a highly successful smoking cessation drug that functions as a partial agonist of the α4β2 nicotinic acetylcholine receptor.[9] The (1S,4S)-DBH scaffold is not directly part of the final Varenicline structure, but a related bicyclic system is a key precursor. The synthesis of Varenicline demonstrates the utility of related bridged bicyclic intermediates.
A key step in the synthesis of Varenicline involves the formation of a tetracyclic core. The synthesis often starts from 1,4-dihydro-1,4-methano-naphthalene, which is converted through several steps, including an osmium-catalyzed dihydroxylation and oxidative cleavage, to a dialdehyde.[10] This dialdehyde then undergoes reductive amination to form a tricyclic diamine intermediate. While not the exact (1S,4S)-DBH, the principles of using a rigid bicyclic structure are analogous and crucial for establishing the correct stereochemistry and conformation of the final drug.
Part 3: Broader Applications in Pharmaceutical Synthesis
The utility of (1S,4S)-DBH extends far beyond a single application, serving as a versatile intermediate for a range of therapeutic targets.
Application 1: α4β2 Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists
The rigid nature of the DBH scaffold makes it an excellent building block for ligands targeting nicotinic acetylcholine receptors.[9] By functionalizing the secondary amine, novel and highly potent α4β2 nAChR partial agonists can be developed for potential use in treating CNS disorders like depression.[9]
Caption: General workflow for synthesizing nAChR agonists.
This is a representative protocol based on literature procedures for coupling aryl groups to the DBH scaffold.[9]
-
Buchwald-Hartwig Coupling: In a microwave vial, combine (1S,4S)-N-Boc-DBH (1.0 eq.), the desired aryl or heteroaryl triflate (1.1 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.05 eq.), 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos; 0.1 eq.), and potassium phosphate (K₃PO₄; 2.0 eq.).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon).
-
Add anhydrous 1,4-dioxane.
-
Heat the mixture in a microwave reactor (e.g., to 160 °C for 10 minutes). The use of a microwave reactor significantly reduces reaction times compared to conventional heating.
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), filter through Celite, and concentrate.
-
Purify the crude product by flash column chromatography to yield the N-arylated intermediate.
-
Boc Deprotection: Dissolve the purified intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) and stir at room temperature until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to afford the final product as a trifluoroacetate salt.
Application 2: Synthesis of Dithiocarbamates with Antitumor Activity
Recent research has demonstrated that (1S,4S)-DBH can be used to synthesize novel dithiocarbamates that exhibit significant antiproliferative activity against various cancer cell lines.[6] These compounds have been shown to induce apoptosis in tumor cells, highlighting a promising avenue for the development of new anticancer agents.[6]
This protocol is adapted from a multicomponent reaction strategy for efficient synthesis.[6]
-
In a reaction tube, add (1S,4S)-N-Boc-DBH (1.0 eq.) and magnesium oxide (MgO; 0.5 eq.) in methanol.
-
Cool the stirred mixture to 0 °C in an ice bath.
-
Add carbon disulfide (CS₂) (1.5 eq.) dropwise.
-
After stirring for 30 minutes, add the desired electrophile (e.g., an alkyl halide) (1.0 eq.).
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup followed by extraction with an organic solvent.
-
Dry, concentrate, and purify the crude product by flash column chromatography to obtain the target dithiocarbamate.
Conclusion
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane is a powerful and versatile chiral intermediate with significant applications in pharmaceutical synthesis. Its rigid, stereochemically defined structure provides a distinct advantage in the design of potent and selective therapeutic agents. The synthetic protocols detailed herein offer reliable and scalable methods for accessing the key N-Boc protected intermediate and for its subsequent elaboration into diverse pharmaceutical targets, from established drugs to novel compounds with potential applications in oncology and neuroscience. As the demand for enantiomerically pure and conformationally constrained molecules continues to grow, the strategic importance of scaffolds like (1S,4S)-DBH in the drug development pipeline is set to increase.
References
-
Sánchez-Sánchez, L., et al. (2017). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity. RSC Advances, 7(59), 37139-37148. Available at: [Link]
-
Beinat, C., Banister, S. D., McErlean, C. S. P., & Kassiou, M. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 54(39), 5345-5347. Available at: [Link]
-
Jordis, U., et al. (2001). 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. ARKIVOC, 2001(ii), 69-81. Available at: [Link]
-
Cui, B., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386-10392. Available at: [Link]
-
Britvin, S. N., & Rumyantsev, A. M. (2017). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallographica Section E: Crystallographic Communications, 73(12), 1861-1864. Available at: [Link]
-
Jordis, U., et al. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ResearchGate. Available at: [Link]
-
Zhang, H., et al. (2017). Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. ACS Chemical Neuroscience, 8(8), 1791-1802. Available at: [Link]
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-Free N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259-3262. Available at: [Link]
-
Flores-Alamo, M., et al. (2013). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 57(3), 221-225. Available at: [Link]
-
Flores-Alamo, M., et al. (2013). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. Available at: [Link]
- Pfizer Inc. (2012). Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. Google Patents. US8314235B2.
-
Reddy, K. L., & Smith, G. A. (2005). Efficient Preparation of Chiral Diamines via Red-Al Reduction of N-Boc-Protected Amino Acid-Derived Secondary Amides. Organic Letters, 7(19), 4253-4256. Available at: [Link]
-
Cui, B., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. ResearchGate. Available at: [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Guther, L. K., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. Available at: [Link]
-
Jordis, U., et al. (1999). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Communications, 9(4), 147-148. Available at: [Link]
-
Juaristi, E., et al. (2015). Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts. SciELO. Available at: [Link]
- Teva Pharmaceutical Industries Ltd. (2010). Process for preparing varenicline and intermediates for use therein. Google Patents. EP2204369A1.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (1S,4S)-2-BOC-2,5-DIAZABICYCLO[2.2.1]HEPTANE(113451-59-5) 1H NMR [m.chemicalbook.com]
- 9. Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Characterization of Novel α7 Neuronal Nicotinic Receptor Ligands
Introduction: The Therapeutic Promise and Synthetic Challenges of Targeting the α7 Nicotinic Acetylcholine Receptor
The α7 neuronal nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel with exceptionally high calcium permeability, is a pivotal player in cognitive processes, inflammation, and neuroprotection.[1][2] Its dysfunction is implicated in a spectrum of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and certain types of pain.[1][2] This has positioned the α7 nAChR as a high-priority target for therapeutic intervention. The development of selective ligands for this receptor, however, is fraught with challenges. A key characteristic of the α7 nAChR is its rapid and profound desensitization upon agonist binding, a protective mechanism to prevent calcium-induced cytotoxicity.[1] This rapid inactivation complicates the therapeutic application of simple agonists.
Consequently, the field has evolved to explore a more nuanced pharmacology, encompassing partial agonists, silent agonists, and positive allosteric modulators (PAMs).[2] Partial agonists offer a ceiling to receptor activation, potentially mitigating the risk of overstimulation. Silent agonists, a fascinating class of ligands, bind to the agonist site but do not activate the channel; instead, they induce a desensitized state, which can be therapeutically relevant.[1][3][4][5] PAMs, which bind to a site distinct from the acetylcholine binding site, offer the advantage of potentiating the effects of the endogenous agonist, acetylcholine, thereby preserving the temporal and spatial dynamics of natural neurotransmission.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and characterization of novel α7 nAChR ligands. We will delve into the synthetic strategies for key classes of these molecules and provide step-by-step protocols for their biological evaluation.
I. Synthesis of Representative α7 nAChR Ligands
The chemical landscape of α7 nAChR ligands is diverse. Here, we present synthetic approaches for two exemplary compounds: a quinuclidine-based partial agonist and a pyrimidine-based selective agonist.
A. Synthesis of a Quinuclidine-Based Partial Agonist: A Representative Benzamide Derivative
Quinuclidine benzamides have emerged as a significant class of α7 nAChR agonists.[6] The synthesis of these compounds generally involves the coupling of a functionalized quinuclidine core with a substituted benzoic acid.
Representative Synthetic Scheme:
Sources
- 1. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators | MDPI [mdpi.com]
- 2. air.unimi.it [air.unimi.it]
- 3. Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a conditionally-silent agonist for the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Interactions of NS6740, a Silent Agonist of the α7 Nicotinic Acetylcholine Receptor [authors.library.caltech.edu]
- 6. Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Rational Design and Synthesis of Novel Antibacterial Quinolone Carboxylic Acids from Diazabicycloheptane Precursors
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and evaluation of advanced quinolone carboxylic acids incorporating a diazabicycloheptane moiety at the C-7 position. We delve into the foundational structure-activity relationships (SAR), provide detailed, field-tested synthetic protocols for key precursors and the final coupling, and outline methodologies for antibacterial assessment. The causality behind experimental choices is emphasized to empower researchers to not only replicate but also innovate upon these methods.
Introduction: The Enduring Challenge of Bacterial Resistance
Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity and bactericidal mechanism of action.[1] These synthetic agents function by disrupting bacterial DNA replication, targeting the essential type II topoisomerase enzymes, DNA gyrase and topoisomerase IV.[2][3][4][5] By stabilizing the enzyme-DNA complex after DNA cleavage, quinolones convert these vital enzymes into cellular toxins that fragment the bacterial chromosome, leading to rapid cell death.[6][7]
The clinical efficacy of quinolones is critically dependent on the substituents around the core bicyclic structure. While the 4-oxo and 3-carboxylic acid functionalities are essential for binding to the DNA gyrase-DNA complex[8], modifications at other positions are crucial for modulating the drug's potency, spectrum of activity, and pharmacokinetic properties. The substituent at the C-7 position, in particular, has been a major focus of medicinal chemistry efforts, as it profoundly influences antibacterial potency and the spectrum of activity against both Gram-positive and Gram-negative organisms.[9][10]
Recent research has highlighted the use of rigid, bicyclic amines, such as the 2,5-diazabicyclo[2.2.1]heptane system, as C-7 substituents. These constrained structures can offer advantages over more flexible piperazine rings by optimizing interactions with the target enzymes and improving physicochemical properties.[11][12] One notable example, danofloxacin, which incorporates a (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl appendage, demonstrates excellent antibacterial and pharmacodynamic properties in veterinary medicine.[11] This guide provides a detailed roadmap for the synthesis of such advanced quinolone analogues, from precursor development to final compound evaluation.
Core Principles: Quinolone Structure-Activity Relationship (SAR)
The antibacterial activity of a quinolone is a finely tuned interplay of its structural components. A comprehensive understanding of SAR is critical for the rational design of new, more effective agents.
-
The Pharmacophore (C3/C4): The 3-carboxylic acid and 4-carbonyl groups are indispensable. They are believed to bind to the DNA gyrase enzyme, forming a stable ternary complex with cleaved bacterial DNA.[8] Any significant modification here typically results in a substantial loss of activity.
-
The N-1 Substituent: This position is vital for antibacterial potency. Small alkyl groups, such as ethyl or cyclopropyl, are preferred. The cyclopropyl group, in particular, often confers superior potency against a wide range of bacteria.[11]
-
The C-6 Fluoro Group: The introduction of a fluorine atom at C-6 was a landmark discovery, leading to the "fluoroquinolone" class. This substitution dramatically broadens the spectrum of activity to include many Gram-positive and Gram-negative pathogens and enhances the inhibition of DNA gyrase.[9][13]
-
The C-7 Substituent: This is the primary site for diversification to modulate spectrum and potency. The introduction of a basic amine, typically a piperazine or pyrrolidine ring, enhances Gram-negative activity and cellular uptake. The use of more complex, rigid structures like diazabicycloheptanes can further optimize these properties.[10][11]
Caption: Key Structure-Activity Relationships of Fluoroquinolones.
Synthetic Strategy: A Convergent Approach
The synthesis of C-7 substituted quinolones is most efficiently achieved through a convergent strategy. This involves the independent synthesis of two key fragments—the diazabicycloheptane precursor and the fluoroquinolone core—which are then coupled in a late-stage reaction. This approach is highly modular, allowing for the facile generation of a library of analogues by varying either fragment.
Sources
- 1. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceprofonline.com [scienceprofonline.com]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship of Fluoroquinolone in Escherichia coli -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 11. Synthesis and structure-activity relationships of 7-diazabicycloalkylquinolones, including danofloxacin, a new quinolone antibacterial agent for veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinolone antibacterials: preparation and activity of bridged bicyclic analogues of the C7-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of C-Substituted 2,5-Diazabicyclo[2.2.1]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold has emerged as a critical building block in modern medicinal chemistry. Its rigid, bicyclic structure serves as a conformationally constrained analog of piperazine, a common motif in numerous bioactive molecules. This structural rigidity allows for precise orientation of substituents, enabling fine-tuning of interactions with biological targets. C-substituted DBH derivatives, in particular, have garnered significant interest for their potential as novel therapeutics, especially in the realm of neuroscience, due to their activity as nicotinic acetylcholine receptor (nAChR) ligands, and in oncology.[1][2][3]
This comprehensive guide provides an in-depth exploration of the synthetic methodologies for introducing carbon-based substituents onto the DBH core. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the applications of the resulting derivatives.
Strategic Approaches to C-Substitution
The functionalization of the carbon framework of the DBH scaffold presents unique synthetic challenges due to the bicyclic nature of the molecule. However, several effective strategies have been developed to achieve C-substitution with a high degree of control. The choice of method often depends on the desired substitution pattern and the nature of the substituent to be introduced.
Directed ortho-Metalation (DoM): A Powerful Tool for Regioselective Functionalization
Directed ortho-metalation is a premier strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This methodology has been successfully extended to the DBH system, providing a reliable route to C-substituted derivatives.[4] The key to this approach is the use of a directing group, typically a Boc-protecting group on one of the nitrogen atoms, which coordinates with an organolithium base to direct deprotonation at an adjacent carbon atom.
Mechanism of Directed ortho-Metalation:
The reaction proceeds through the formation of a transient organolithium species. The Boc group on one of the nitrogen atoms acts as a Lewis basic site, coordinating to the lithium cation of the organolithium reagent (e.g., n-butyllithium or sec-butyllithium). This brings the base into proximity with the protons on the adjacent carbon atoms, facilitating their abstraction and the formation of a lithiated intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce the desired C-substituent. The presence of an additive like tetramethylethylenediamine (TMEDA) can enhance the reactivity of the organolithium reagent by breaking up aggregates and increasing its basicity.[4]
Figure 1: General workflow for directed ortho-metalation of N-Boc-DBH.
Protocol 1: General Procedure for Directed ortho-Metalation of (1S,4S)-2-Boc-5-methyl-2,5-diazabicyclo[2.2.1]heptane [4]
This protocol outlines the general steps for the lithiation and subsequent electrophilic quench of a Boc-protected DBH derivative.
Materials:
-
(1S,4S)-2-Boc-5-methyl-2,5-diazabicyclo[2.2.1]heptane
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzophenone, alkyl halide, etc.)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve TMEDA in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiating Agent Addition: Slowly add s-BuLi dropwise to the cooled TMEDA solution. Stir the mixture for 30 minutes at -78 °C.
-
Substrate Addition: In a separate flask, dissolve the (1S,4S)-2-Boc-5-methyl-2,5-diazabicyclo[2.2.1]heptane in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Lithiation: Stir the resulting solution at -78 °C for 2 hours to ensure complete formation of the lithiated intermediate.
-
Electrophilic Quench: Dissolve the chosen electrophile (3 equivalents) in anhydrous diethyl ether and add it to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature over 2 hours. Quench the reaction by adding a saturated aqueous ammonium chloride solution and stir for 30 minutes.
-
Extraction and Purification: Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.
Table 1: Examples of C-Substituted DBH Derivatives Synthesized via Directed ortho-Metalation [4]
| Electrophile | Product | Yield (%) |
| Benzophenone | 3-[Hydroxy(diphenyl)methyl]- and 1-[Hydroxy(diphenyl)methyl]-derivatives | 14 (3-substituted), 11 (1-substituted) |
| 9-Fluorenone | 1-(9-Hydroxy-9H-fluoren-9-yl)-derivative | 33 |
| Phenylisocyanate | 3-(Phenylcarbamoyl)-derivative | 13 |
| 9H-Xanthen-9-one | 1-(9-Hydroxy-9H-xanthen-9-yl)-derivative | 25 |
Palladium-Catalyzed C-H Arylation: A Modern Approach to Aryl Derivatives
Palladium-catalyzed C-H activation/arylation has emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds. This strategy has been successfully applied to the synthesis of aryl-substituted diazabicycloalkanes, offering a direct route to these valuable compounds.[5] This method avoids the pre-functionalization of the DBH core, which is often required in traditional cross-coupling reactions.
Mechanism of Palladium-Catalyzed C-H Arylation:
The catalytic cycle typically involves the oxidative addition of an aryl halide to a low-valent palladium catalyst. This is followed by a C-H activation step, where the palladium complex coordinates to the DBH substrate and facilitates the cleavage of a C-H bond, forming a palladacycle intermediate. Reductive elimination from this intermediate then furnishes the C-arylated DBH product and regenerates the active palladium catalyst. The choice of ligand is crucial for the efficiency and selectivity of this process.
Figure 2: Simplified catalytic cycle for Pd-catalyzed C-H arylation of DBH.
Protocol 2: Microwave-Assisted Palladium-Catalyzed Mono-Arylation of Unprotected 2,5-Diazabicyclo[2.2.1]octane (A Related Scaffold) [5]
While this protocol is for a related diazabicyclooctane, the conditions can be adapted for the DBH scaffold.
Materials:
-
2,5-Diazabicyclo[2.2.1]heptane
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (t-BuONa)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine the 2,5-diazabicyclo[2.2.1]heptane, aryl bromide, Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Solvent Addition: Add anhydrous DMF to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 160 °C for 15 minutes.
-
Workup and Purification: After cooling, the reaction mixture can be diluted with a suitable organic solvent and washed with water. The organic layer is then dried and concentrated. The crude product can be purified by column chromatography.
Epimerization-Lactamization Cascade Reaction: A Stereoselective Route
A stereoselective approach to C-substituted DBH derivatives can be achieved through an epimerization-lactamization cascade reaction starting from functionalized proline esters.[6][7] This elegant strategy allows for the construction of the bicyclic core with concomitant introduction of a substituent.
Mechanism of the Cascade Reaction:
The reaction is initiated by the base-mediated epimerization of a (2S,4R)-4-aminoproline methyl ester at the C2 position. The resulting (2R)-epimer then undergoes a rapid intramolecular aminolysis to form a bridged lactam intermediate. This lactam can be subsequently reduced to afford the C-substituted DBH derivative. The presence of an electron-withdrawing group on the proline nitrogen is crucial for this transformation.[6]
Figure 3: Key steps in the epimerization-lactamization cascade reaction.
Applications of C-Substituted DBH Derivatives
The unique structural features of C-substituted DBH derivatives have made them attractive candidates for a range of applications in drug discovery and asymmetric catalysis.
-
Neuroscience: Many C-substituted DBH derivatives exhibit high affinity and selectivity for various subtypes of nicotinic acetylcholine receptors (nAChRs).[1] This makes them promising leads for the development of novel therapeutics for neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[3] The rigid DBH scaffold allows for precise positioning of substituents to optimize interactions with the receptor binding site.
-
Oncology: Certain C-substituted DBH derivatives have shown promising anticancer activity. For example, some dithiocarbamate derivatives of DBH have been found to induce apoptosis in cancer cell lines without causing necrosis.[1]
-
Asymmetric Catalysis: The chiral nature of the DBH scaffold makes its C-substituted derivatives valuable as ligands in asymmetric catalysis. They have been successfully employed in reactions such as the asymmetric addition of diethylzinc to benzaldehyde, achieving good enantioselectivities.[4]
Conclusion
The synthesis of C-substituted 2,5-diazabicyclo[2.2.1]heptane derivatives offers a rich field of investigation for medicinal and synthetic chemists. The methodologies outlined in this guide, particularly directed ortho-metalation, provide robust and versatile routes to a wide array of functionalized DBH scaffolds. The continued exploration of new synthetic strategies and the biological evaluation of novel C-substituted derivatives will undoubtedly lead to the discovery of new therapeutic agents and catalytic systems with significant impact.
References
-
Beinat, C., Banister, S. D., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. [Link]
-
Jordis, U., et al. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ARKIVOC. [Link]
- Portoghese, P. S., & Mikhail, A. A. (1966). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry.
-
Cui, B., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances. [Link]
- Laskar, S., et al. (2017). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Shen, Y., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. ResearchGate. [Link]
- Britvin, S. N., & Rumyantsev, A. M. (2017). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide.
-
Brenner, E., et al. (2006). Microwave Assisted and Conventional Mono Aryl Substitution of Diazabicycloalkanes by Palladium Coupling. Arkivoc. [Link]
- Jordis, U., et al. (1990). Synthesis of (1R,4R)- and (1S,4S)-2,5-diazabicyclo[2.2.
- Peczkowski, G. R., et al. (2019). 2,7-Diazabicyclo[2.2.1]heptanes: novel asymmetric access and controlled bridge-opening. Organic & Biomolecular Chemistry.
-
Pismataro, M. C., et al. (2020). Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma. Molecules. [Link]
-
Sajjad, M., et al. (2023). Palladium Catalyzed Ring-Opening of Diazabicylic Olefins with 4-Halo-1,3-Dicarbonyl Compounds: Accessing 3(2H)-Furanone-Appended Cyclopentenes. Molecules. [Link]
-
Kaufmann, D. E. (2010). The Hydroarylation Reaction—Scope and Limitations. Molecules. [Link]
-
Murineddu, G., et al. (2012). Derivatives of the bicyclic nucleus of 2,5-diazabicyclo[2.2.1]heptane comprise a wide family of biochemically active compounds. IUCrData. [Link]
-
Kaufmann, D. E. (2010). The Hydroarylation Reaction—Scope and Limitations. Semantic Scholar. [Link]
-
Al-Muhtasib, N., et al. (2017). Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. ACS Medicinal Chemistry Letters. [Link]
- Lauteslager, X. Y., et al. (2018).
-
Tănase, M. A., et al. (2020). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.org [mdpi.org]
- 6. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Asymmetric addition of diethylzinc to benzaldehyde catalyzed by diazabicycloheptane derivatives.
Application Notes & Protocols
Topic: Asymmetric Addition of Diethylzinc to Benzaldehyde Catalyzed by Diazabicycloheptane Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The enantioselective addition of organometallic reagents to carbonyl compounds is a cornerstone of modern asymmetric synthesis, providing a direct route to valuable chiral alcohols. These alcohols are critical building blocks for numerous pharmaceuticals and fine chemicals.[1][2][3] This document provides a detailed guide to the asymmetric addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating catalyst performance, utilizing a specific class of chiral ligands: (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives.[4] We will explore the underlying catalytic mechanism, present a robust, step-by-step experimental protocol, and discuss the analysis of the resulting chiral product, (R)-1-phenyl-1-propanol. The protocols and insights are designed to be self-validating and are grounded in authoritative literature to ensure scientific integrity and reproducibility.
Introduction and Scientific Background
The synthesis of enantiomerically pure secondary alcohols is of paramount importance in organic chemistry.[2] The addition of organozinc reagents to aldehydes, in particular, has become a widely studied and effective method for creating chiral carbinols with high enantioselectivity.[1] The success of this transformation hinges on the use of a chiral catalyst that can effectively control the facial selectivity of the nucleophilic attack on the prochiral aldehyde.
A vast array of chiral ligands has been developed for this purpose, including amino alcohols, diols, and various nitrogen-containing heterocycles.[2][5][6] Among these, rigid bicyclic structures are of particular interest as their conformational inflexibility can translate to higher levels of stereochemical control. (1S,4S)-2,5-diazabicyclo[2.2.1]heptane serves as a structurally rigid chiral scaffold. Derivatives of this molecule have been shown to be effective catalysts, yielding the desired alcohol with good enantiomeric excess (ee).[4] This guide focuses on leveraging these specific catalysts for the reliable and selective synthesis of 1-phenyl-1-propanol.
The Catalytic Mechanism
The prevailing mechanism for this reaction involves the in-situ formation of a chiral zinc-alkoxide complex. This complex then acts as the primary catalytic species. The process can be understood through the following key steps, which are visualized in the diagram below.
Causality of Mechanistic Steps:
-
Catalyst Activation: The chiral diazabicycloheptane ligand, which is a diamine, reacts with diethylzinc. One of the nitrogen atoms coordinates to a zinc atom, forming a zinc-amide bond with the elimination of ethane. This initial reaction creates the catalytically active species.
-
Substrate Coordination: The benzaldehyde substrate then coordinates to the Lewis acidic zinc center of the chiral complex. The rigid structure of the diazabicycloheptane ligand creates a well-defined chiral pocket around the zinc atom. This steric environment forces the benzaldehyde to bind in a specific orientation, exposing one of its two prochiral faces to attack.
-
Stereoselective Alkyl Transfer: A second molecule of diethylzinc delivers an ethyl group to the coordinated benzaldehyde. The pre-organization of the aldehyde within the chiral pocket ensures that this transfer occurs selectively to one face, dictating the stereochemistry of the newly formed chiral center.
-
Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product, 1-phenyl-1-propanol, is released, and the chiral catalyst is regenerated, allowing it to enter another catalytic cycle.
Experimental Protocol
This protocol is adapted from established procedures for the asymmetric addition of diethylzinc to aldehydes, with specific conditions optimized for diazabicycloheptane-based catalysts.[1][4][7]
Materials and Reagents
-
Catalyst: (1S,4S)-2-((dimethylamino)methyl)-5-(diphenylmethyl)-2,5-diazabicyclo[2.2.1]heptane (or similar derivative)
-
Reagent: Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Substrate: Benzaldehyde (PhCHO), freshly distilled to remove benzoic acid
-
Solvent: Anhydrous toluene or hexane
-
Quenching Solution: 1 M Hydrochloric Acid (HCl), aqueous
-
Extraction Solvent: Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Inert Gas: Argon or Nitrogen
Safety Precaution: Diethylzinc is highly pyrophoric and reacts violently with water and air. All manipulations must be performed under a strict inert atmosphere (Ar or N₂) using Schlenk line or glovebox techniques. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and fire-retardant gloves.
Step-by-Step Procedure
-
Reaction Setup:
-
Take a flame-dried Schlenk flask equipped with a magnetic stir bar and seal it with a rubber septum.
-
Purge the flask with inert gas for 10-15 minutes.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalyst and Reagent Addition:
-
Under an inert atmosphere, add the chiral diazabicycloheptane catalyst (e.g., 0.1 mmol, 10 mol%) to the flask.
-
Add anhydrous toluene (5 mL) via syringe to dissolve the catalyst.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the diethylzinc solution (1.0 M in hexanes, 3.0 mL, 3.0 mmol) dropwise to the stirred catalyst solution. Causality Note: Pre-complexing the ligand and the zinc reagent at a controlled temperature is crucial for forming the active catalytic species before the substrate is introduced.[7]
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
-
Substrate Addition and Reaction:
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring the reaction at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 2 to 20 hours, depending on the specific catalyst derivative.[1][7]
-
-
Reaction Quenching and Work-up:
-
Once the reaction is complete, carefully quench it by slowly adding 5 mL of 1 M HCl solution while the flask is still in the ice bath. Caution: Ethane gas is evolved.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer three times with diethyl ether (3 x 10 mL).[7]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification and Analysis:
Data Analysis and Expected Results
Characterization
-
Yield: The isolated yield of the purified 1-phenyl-1-propanol should be calculated.
-
Enantiomeric Excess (ee): The ee of the product is determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). A comparison with a racemic standard of 1-phenyl-1-propanol is necessary.
Representative Data
The following table summarizes typical results obtained using diazabicycloheptane derivatives as catalysts in this reaction, demonstrating their effectiveness.
| Catalyst Derivative | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 2-Arylmethyl-5-tosyl-DBH | 10 | 0 | 2 | 96 | 68 (R) | [4] |
| 2-(Me₂NCH₂)-5-(Ph₂CH)-DBH | 10 | 0 | 2 | 99 | 78 (R) | [4] |
DBH = (1S,4S)-2,5-diazabicyclo[2.2.1]heptane
Trustworthiness of the Protocol: The protocol's reliability stems from its multi-step validation process. The reaction progress is monitored (TLC/GC), confirming substrate conversion. The final product is purified (column chromatography) and its identity confirmed (NMR, MS). Crucially, the asymmetric induction is quantified by a standard analytical technique (chiral HPLC/GC), providing a direct measure of the catalyst's performance (ee value). This complete workflow ensures that the results are both reproducible and verifiable.
Experimental Workflow Visualization
The entire experimental process, from setup to final analysis, is outlined in the workflow diagram below.
Conclusion
The use of chiral (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives provides an effective catalytic system for the asymmetric addition of diethylzinc to benzaldehyde. The rigid bicyclic framework of the ligand allows for significant stereochemical control, leading to the formation of (R)-1-phenyl-1-propanol in high yields and with good enantioselectivity.[4] The detailed protocol and mechanistic insights provided herein offer researchers a reliable and well-documented starting point for employing this valuable transformation in their own synthetic endeavors. Careful adherence to inert atmosphere techniques is critical for safety and success.
References
-
Asymmetric addition of diethylzinc to benzaldehyde with ligand (R)‐L1... - ResearchGate. Available at: [Link]
-
Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines - MDPI. Available at: [Link]
-
Asymmetric addition of diethylzinc to benzaldehyde in the presence of 8 - ResearchGate. Available at: [Link]
-
Asymmetric addition of diethylzinc to benzaldehyde catalyzed by coordinating chiral ionic liquids - ResearchGate. Available at: [Link]
-
Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia. Available at: [Link]
-
Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism - ACS Publications. Available at: [Link]
-
(A) Asymmetric addition of diethylzinc with benzaldehyde. (B) Charton-LFER model of mono - ResearchGate. Available at: [Link]
-
Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using α- Pinene-Derived Ligands - ResearchGate. Available at: [Link]
-
Asymmetric synthesis of 1-phenylpropanol using polymer-supported chiral catalysts in simple bench-top flow systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs) - ACS Publications. Available at: [Link]
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - MDPI. Available at: [Link]
-
Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Titanate Complex with a Chiral Tetradentate Ligand - ACS Publications. Available at: [Link]
-
New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes - SciELO. Available at: [Link]
-
CATALYTIC ENANTIOSELECTIVE ADDITION OF DIALKYLZINCS TO ALDEHYDES USING (-)-3-EXO-(DIMETHYLAMINO)ISOBORNEOL [(2S)-DAIB] - Organic Syntheses. Available at: [Link]
-
New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde - Mendeleev Communications (RSC Publishing). Available at: [Link]
-
Kinetic Resolution of Racemic 1-Phenyl 1-Propanol by Lipase Catalyzed Enantioselective Esterification Reaction - Taylor & Francis Online. Available at: [Link]
-
PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSE- LECTIVE BIOCATALYSTS - ResearchGate. Available at: [Link]
-
The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. nbinno.com [nbinno.com]
- 4. New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Catalyzed Reactions
Welcome to the technical support center for (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane [(1S,4S)-DBH]. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile chiral catalyst in their synthetic workflows. As a rigid bicyclic diamine derived from trans-4-hydroxy-L-proline, (1S,4S)-DBH serves as a powerful chiral auxiliary and organocatalyst in a variety of asymmetric transformations, including Biginelli reactions and the addition of organozinc reagents to aldehydes.[1][2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, maximize yields, and achieve high levels of stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane?
A1: (1S,4S)-DBH is typically supplied as a dihydrobromide salt, which is a stable, crystalline solid.[4] This salt form offers enhanced stability and easier handling compared to the free base.[4]
-
Storage: Store the dihydrobromide salt in a tightly sealed container in a cool, dry place away from moisture.
-
Handling the Free Base: The free base is more reactive and hygroscopic. If your protocol requires the free base, it is best prepared immediately before use by treating the dihydrobromide salt with a suitable base (e.g., sodium methoxide in methanol) followed by extraction and drying.[5] Avoid prolonged storage of the free base.
Q2: What is a typical catalyst loading for reactions using (1S,4S)-DBH?
A2: Optimal catalyst loading is reaction-dependent. However, for many organocatalytic applications, a loading of 10-20 mol% is a common starting point. In the asymmetric Biginelli reaction, for instance, 10 mol% of the hydrobromide salt has been shown to be effective.[3] For reactions where DBH acts as a chiral ligand for a metal, the stoichiometry relative to the metal center is critical. Always begin with the literature-reported loading for your specific reaction type and screen downwards to minimize cost and upwards if conversion is low.
Q3: Which solvents are recommended for (1S,4S)-DBH catalyzed reactions?
A3: The choice of solvent is crucial for both solubility and stereochemical outcome. The dihydrobromide salt has good solubility in polar protic solvents like methanol and ethanol.[4] The free base is more soluble in aprotic solvents like THF, dichloromethane (DCM), and toluene. The optimal solvent will depend on the specific reaction mechanism. For example, in the addition of diethylzinc to benzaldehyde, ethereal solvents like THF or non-polar solvents like toluene are common. It is highly recommended to perform a solvent screen during reaction optimization.
Table 1: Common Solvents and Their Properties
| Solvent | Polarity (Dielectric Constant) | Type | Typical Applications & Considerations |
| Toluene | 2.4 | Aprotic, Non-polar | Good for organometallic reactions; allows for a wide temperature range. |
| Tetrahydrofuran (THF) | 7.6 | Aprotic, Polar | Common for reactions involving organometallics and organocatalysis. Must be dry. |
| Dichloromethane (DCM) | 9.1 | Aprotic, Polar | Good solvent for a wide range of organic compounds. Ensure it is free of acidic impurities. |
| Acetonitrile (MeCN) | 37.5 | Aprotic, Polar | Can be effective but may coordinate to metal centers, inhibiting catalysis. |
| Ethanol (EtOH) | 24.6 | Protic, Polar | Often used for reactions like the Biginelli condensation. Can participate in hydrogen bonding. |
Q4: Do I need to run these reactions under an inert atmosphere?
A4: This depends on the specific reaction. If you are using organometallic reagents, such as diethylzinc, a strict inert atmosphere (e.g., nitrogen or argon) is mandatory to prevent quenching by oxygen and moisture. For purely organocatalytic reactions that are not sensitive to air or moisture, an inert atmosphere may not be strictly necessary, but using dry solvents is always good practice to ensure reproducibility.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Reaction Conversion
Q: My reaction is not proceeding to completion, or the yield is very low. What are the potential causes and solutions?
A: Low conversion is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.[6][7]
-
Catalyst Inactivity:
-
Cause: If using the free base, it may have degraded upon storage. If using the salt, the active catalytic species may not be forming in situ.
-
Solution: Prepare the free base fresh before use. If the reaction requires the free base but you are using the salt, ensure your reaction conditions include a suitable base to deprotonate the catalyst.
-
-
Insufficient Catalyst Loading:
-
Cause: The catalyst concentration may be too low to drive the reaction at a reasonable rate.
-
Solution: Increase the catalyst loading incrementally (e.g., from 10 mol% to 15 mol%, then 20 mol%). If the reaction stalls, sometimes adding a second portion of the catalyst can restart it.[8]
-
-
Incorrect Temperature:
-
Cause: The reaction may have a significant activation energy barrier requiring higher temperatures, or it may be reversible at elevated temperatures.
-
Solution: Screen a range of temperatures. Start at room temperature, then try cooling (0 °C, -20 °C) or heating. Monitor the reaction progress by TLC or LC-MS at each temperature.
-
-
Reagent Purity and Stoichiometry:
-
Cause: Impurities in starting materials or solvents (especially water) can poison the catalyst or lead to side reactions. Incorrect stoichiometry can leave limiting reagents unreacted.
-
Solution: Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions.[6] Double-check all calculations and accurately weigh your materials.
-
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Poor Enantioselectivity (Low e.e.)
Q: My reaction works, but the enantiomeric excess (e.e.) is much lower than expected. How can I improve it?
A: Achieving high enantioselectivity is the primary goal of asymmetric catalysis. Low e.e. indicates that the transition states leading to the two enantiomers are not sufficiently different in energy.[9]
-
Temperature Effects:
-
Cause: Higher reaction temperatures can provide enough thermal energy to overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity.
-
Solution: Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even -78 °C often dramatically improves enantioselectivity. This is typically the first parameter to adjust.
-
-
Solvent Polarity and Coordination:
-
Cause: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. Polar or coordinating solvents can interfere with the hydrogen bonding or Lewis acid/base interactions that are crucial for stereodifferentiation.
-
Solution: Perform a solvent screen. Move from polar aprotic (e.g., THF) to non-polar (e.g., toluene, hexanes) solvents. The rigid structure of (1S,4S)-DBH is a key feature, and solvent choice can affect how it interacts with the substrate.[1]
-
-
Background (Uncatalyzed) Reaction:
-
Cause: A non-selective reaction may be occurring in parallel with the desired catalyzed pathway, producing a racemic mixture that erodes the overall e.e. This is more common at higher temperatures or with highly reactive substrates.
-
Solution: Lower the reaction temperature and concentration to slow down the uncatalyzed reaction. Also, ensure the catalyst loading is sufficient to make the catalyzed pathway dominant.
-
-
Catalyst Protonation State:
-
Cause: The precise protonation state of the diamine can be critical. If the catalyst is not in its optimal form (e.g., mono-protonated vs. free base), its ability to direct the stereochemistry can be compromised.
-
Solution: If using additives (e.g., an acid or base), screen different types and amounts. In some cases, using the catalyst salt directly is superior. For the Biginelli reaction, the dihydrobromide salt of (1S,4S)-DBH and its derivatives were used directly as catalysts.[3]
-
Experimental Protocol Example: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol is adapted from literature procedures demonstrating the use of (1S,4S)-DBH derivatives as chiral ligands.[10][11]
Materials:
-
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane (or a suitable derivative)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the (1S,4S)-DBH derivative (0.1 mmol, 10 mol%) in anhydrous toluene (2.0 mL).
-
Reaction Setup: Cool the flask to 0 °C in an ice bath.
-
Addition of Reagents:
-
Slowly add diethylzinc solution (1.2 mL, 1.2 mmol, 1.2 eq) to the catalyst solution and stir for 30 minutes at 0 °C.
-
Add freshly distilled benzaldehyde (1.0 mmol, 1.0 eq) dropwise to the mixture over 5 minutes.
-
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of benzaldehyde by TLC or GC analysis of quenched aliquots. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis: Purify the crude product (1-phenyl-1-propanol) by flash column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
Caption: General workflow for an asymmetric addition reaction.
References
-
Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. PubMed Central. Available at: [Link]
-
New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. Semantic Scholar. Available at: [Link]
-
Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. ResearchGate. Available at: [Link]
-
New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ResearchGate. Available at: [Link]
-
New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Royal Society of Chemistry. Available at: [Link]
-
Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. Semantic Scholar. Available at: [Link]
-
Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. PubMed Central. Available at: [Link]
-
A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. Available at: [Link]
-
Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. ARKIVOC. Available at: [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]
-
Guide - Low Yield Troubleshooting. PacBio. Available at: [Link]
-
What are some common causes of low reaction yields? Reddit. Available at: [Link]
- Catalytic asymmetric hydrogenation, hydroformylation, and hydrovinylation via transition metal catalysts with phosphines and phosphites. Google Patents.
-
Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. National Institutes of Health. Available at: [Link]
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. bip.uml.lodz.pl. Available at: [Link]
-
New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. pacb.com [pacb.com]
- 9. Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 11. New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
Improving enantioselectivity in asymmetric reactions with (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane ligands
Technical Support Center: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Ligands
Welcome to the technical support center for optimizing asymmetric reactions using (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane (DBH) derived ligands. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of leveraging these powerful chiral ligands. The rigid, bicyclic structure of the DBH scaffold provides a well-defined and predictable chiral environment, making it an excellent platform for a variety of metal-catalyzed asymmetric transformations.[1][2]
This resource is structured to provide immediate, actionable solutions to common challenges, moving from foundational questions to in-depth troubleshooting for maximizing enantioselectivity and reaction efficiency.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the handling, preparation, and general use of DBH ligands and their corresponding metal complexes.
Q1: My (1S,4S)-DBH ligand is supplied as a dihydrobromide or hydrochloride salt. How do I prepare the free base for my reaction?
A: The dihydrohalide salt form enhances the air stability and shelf-life of the ligand. To use it in a catalytic reaction, you must first generate the free base. There are two primary methods:
-
Method A: Liquid-Liquid Extraction (for non-aqueous reactions)
-
Dissolve the salt (e.g., (1S,4S)-DBH·2HBr) in a minimal amount of deionized water.
-
Cool the aqueous solution in an ice bath.
-
Add a strong base, such as 2-4 equivalents of NaOH or KOH, as a concentrated aqueous solution.
-
Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and carefully remove the solvent under reduced pressure. The resulting free base is often an oil or low-melting solid and should be used immediately or stored under an inert atmosphere (N₂ or Ar) at low temperature.
-
-
Method B: In Situ Neutralization (for reactions tolerant of salt byproducts)
-
In your reaction flask, under an inert atmosphere, suspend the DBH salt in your chosen anhydrous solvent.
-
Add a non-nucleophilic base, such as triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA), typically 2.2-2.5 equivalents.
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete neutralization before adding the metal precursor and other reagents. Causality: The organic base deprotonates the ammonium salts, forming the free diamine and a trialkylammonium halide salt, which may or may not be soluble in the reaction medium. Be aware that this salt byproduct can sometimes influence the reaction outcome.
-
Q2: How should I store my DBH free base ligand to prevent degradation?
A: The free base of (1S,4S)-DBH is a nucleophilic diamine and is susceptible to oxidation and reaction with atmospheric CO₂. For optimal long-term stability:
-
Atmosphere: Store under a dry, inert atmosphere (Argon is preferred).
-
Temperature: Keep at low temperatures (≤ 4 °C). For long-term storage, -20 °C is recommended.
-
Container: Use a well-sealed vial or Schlenk flask with a Teflon-lined cap.
Q3: What is the general procedure for forming the active copper catalyst for a Diels-Alder reaction?
A: Copper(II) complexes are commonly used with DBH-derived ligands for asymmetric Diels-Alder reactions.[3] The active catalyst is typically prepared in situ.
Experimental Protocol: In Situ Preparation of a Cu(II)-DBH Catalyst
-
To a flame-dried Schlenk flask under an Argon atmosphere, add the N-substituted (1S,4S)-DBH ligand (1.0 eq).
-
Add anhydrous solvent (e.g., dichloromethane, DCM) and stir to dissolve.
-
Add the copper(II) precursor, such as Cu(OTf)₂ or Cu(SbF₆)₂ (0.95-1.0 eq), portion-wise with stirring.
-
Stir the resulting mixture at room temperature for 30-60 minutes. A distinct color change (often to a deep blue or green) typically indicates complex formation.
-
Add activated 4Å molecular sieves to the solution to scavenge any residual water, which can be detrimental to catalyst activity and selectivity.[4] Stir for another 30 minutes before proceeding with the addition of substrates.
Causality: Pre-formation of the metal-ligand complex before introducing the substrates is crucial. This ensures that the chiral catalyst is the dominant active species, preventing the non-catalyzed background reaction or reactions catalyzed by the uncomplexed metal salt, both of which would lead to a racemic product.[5]
Part 2: Advanced Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during reaction optimization.
Problem 1: Low Enantioselectivity (Low e.e.)
Low enantiomeric excess is the most frequent challenge in asymmetric catalysis. The cause often lies in the subtle interplay between the catalyst, substrates, and reaction environment.
Q: My enantioselectivity is poor (<50% e.e.). Where should I start my investigation?
A: Begin by systematically evaluating the core reaction parameters. The following workflow provides a logical progression for troubleshooting.
Caption: A logical workflow for troubleshooting low enantioselectivity.
Q: How significantly does temperature impact enantioselectivity?
A: Temperature is a critical parameter. Lowering the reaction temperature generally increases enantioselectivity.
-
Causality: The enantiomeric excess is determined by the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the R and S products. According to the Eyring equation, this difference has a greater impact on the relative reaction rates at lower temperatures. Running reactions at 0 °C, -20 °C, or even -78 °C can dramatically enhance the energy differentiation between the competing pathways, favoring the formation of one enantiomer.[4]
Q: I'm using a copper(II) triflate (Cu(OTf)₂) catalyst, but the e.e. is poor. Could the counter-ion be the issue?
A: Absolutely. The counter-ion of the metal precursor plays a crucial role in defining the Lewis acidity and geometry of the active catalyst.
-
Explanation: Triflate (OTf⁻) is a weakly coordinating anion. In some cases, a more coordinating anion might pre-organize the catalyst complex into a more rigid and selective conformation. Conversely, for other reactions, a more Lewis acidic metal center is required, which is achieved with very weakly or non-coordinating anions like hexafluoroantimonate (SbF₆⁻) or tetrafluoroborate (BF₄⁻). A screen of different metal salts is a vital optimization step.
Table 1: Effect of Copper(II) Precursor on a Model Asymmetric Michael Addition[7][8]
| Entry | Copper Salt | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| 1 | Cu(OAc)₂ | THF | 0 | 85 | 72 |
| 2 | CuCl₂ | THF | 0 | 78 | 65 |
| 3 | Cu(OTf)₂ | THF | 0 | 92 | 91 |
| 4 | Cu(SbF₆)₂ | THF | 0 | 95 | 95 |
This table illustrates that for this hypothetical reaction, increasing the Lewis acidity of the copper center by using less coordinating anions leads to a significant improvement in enantioselectivity.
Q: My reaction is very slow at low temperatures. How can I improve the reaction rate without sacrificing enantioselectivity?
A: This is a common trade-off. If lowering the temperature makes the reaction impractically slow, consider the following:
-
Solvent Optimization: The solvent can influence both rate and selectivity. A switch from a non-polar solvent like toluene to a more polar one like DCM or THF might accelerate the reaction. However, be aware that coordinating solvents can sometimes compete with the substrate for binding to the metal center, potentially lowering selectivity. A comprehensive solvent screen is essential.[6]
-
Ligand Modification: The electronic properties of the DBH ligand can be tuned. Attaching electron-withdrawing groups to the N-substituents can increase the Lewis acidity of the metal center, enhancing its catalytic activity. Conversely, electron-donating groups may increase the catalyst's stability but decrease its activity.
-
Catalyst Loading: While a higher catalyst loading (e.g., from 5 mol% to 10 mol%) can increase the rate, it is generally not the most elegant solution and can be costly. It should be considered after other parameters have been optimized.
Problem 2: Poor Catalyst Activity or Reaction Stalling
If the reaction does not proceed to completion or fails to start, the catalyst may be inactive or inhibited.
Q: I've mixed my ligand and metal salt, but the reaction isn't starting. What could be wrong?
A: The most common culprits for catalyst deactivation are impurities, particularly water and oxygen.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Flame-dry all glassware under vacuum and cool under an inert atmosphere. The use of activated molecular sieves (4Å) is highly recommended to scavenge trace amounts of water.[4]
-
Check Reagent Purity: Impurities in the substrates (e.g., residual acid or base from a previous step) can poison the catalyst. Re-purify substrates if their quality is in doubt.
-
Confirm Ligand Quality: If you prepared the free base of the ligand, ensure it was properly stored. Exposure to air can lead to the formation of carbonates or oxides that can inhibit catalysis. It may be necessary to regenerate the free base from the salt immediately before use.
-
Q: How does the structure of the N-substituent on the DBH ligand affect catalyst performance?
A: The N-substituents are the primary handles for tuning the steric and electronic environment of the catalyst. Their design is critical for creating an effective chiral pocket.
-
Steric Effects: Bulky N-substituents (e.g., bulky aryl or benzyl groups) are essential for creating a deep chiral pocket around the metal center. This pocket effectively shields one face of the coordinated substrate, forcing the incoming reagent to attack from the other, less-hindered face, thereby inducing high enantioselectivity.[7]
-
Electronic Effects: The electronic nature of the substituents influences the Lewis acidity of the metal center. For instance, in a copper-catalyzed reaction, N-acyl or N-sulfonyl groups will withdraw electron density, making the copper center more Lewis acidic and potentially more reactive.
Caption: General coordination of the DBH ligand to a metal center, creating a chiral environment that directs substrate binding and subsequent enantioselective transformation. (Note: Image placeholders would be replaced with actual chemical structures in a final document).
References
-
A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate.[Link]
-
2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Semantic Scholar.[Link]
-
New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Royal Society of Chemistry.[Link]
-
Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv.[Link]
-
Alkali Metal Organic–Inorganic Hybrid Compounds... ACS Publications.[Link]
-
Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates... National Institutes of Health.[Link]
-
Copper(i)-catalyzed asymmetric aza Diels–Alder reactions of azoalkenes toward fulvenes... Royal Society of Chemistry.[Link]
-
Efficient Heterogeneous Copper-Catalyzed Alder-Ene Reaction of Allenynamides to Pyrrolines. ACS Publications.[Link]
-
Asymmetric reactions_synthesis. University Slide Deck.[Link]
-
Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. Royal Society of Chemistry.[Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. Royal Society of Chemistry.[Link]
-
Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis... ACS Publications.[Link]
-
Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. ResearchGate.[Link]
-
The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. National Institutes of Health.[Link]
-
Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. Royal Society of Chemistry.[Link]
-
Asymmetric Michael addition catalysed by copper–amyloid complexes. Royal Society of Chemistry.[Link]
-
Optimization of the Copper-Catalyzed Asymmetric Henry Reaction... ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Copper(i)-catalyzed asymmetric aza Diels–Alder reactions of azoalkenes toward fulvenes: a molecular electron density theory study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Common side reactions in the synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane derivatives
Welcome to the technical support center for the synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane derivatives. This rigid chiral scaffold is a valuable building block in medicinal chemistry and asymmetric catalysis. However, its multi-step synthesis, often originating from L-hydroxyproline, presents several challenges that can impact yield, purity, and stereochemical integrity.
This guide is structured to provide direct, actionable solutions to common problems encountered during this synthesis. It is divided into a Troubleshooting Guide for in-lab issues and a comprehensive FAQ section for broader conceptual questions.
Troubleshooting Guide: Common Side Reactions & Experimental Issues
Issue 1: Low Yield of the Bicyclic Product and Presence of a Major, Unidentified Byproduct.
Question: I am attempting the intramolecular cyclization to form the 2,5-diazabicyclo[2.2.1]heptane core and observing a low yield of my desired product. The major byproduct has a similar mass but different chromatographic behavior. What could be happening?
Answer: A likely cause is the competition between the desired intramolecular cyclization and intermolecular side reactions, such as dimerization or oligomerization. The success of the intramolecular reaction is highly dependent on the reaction concentration.
Causality: Intramolecular reactions follow first-order kinetics, meaning their rate is proportional to the concentration of the substrate. In contrast, intermolecular reactions are second-order, with their rate proportional to the square of the substrate concentration. At high concentrations, the probability of two molecules reacting with each other is significantly higher, leading to the formation of linear dimers or longer oligomers instead of the desired bicyclic ring structure. The formation of five- and six-membered rings through intramolecular cyclization is generally kinetically favored over the formation of larger rings or intermolecular reactions, provided the conditions are optimized.[1]
Troubleshooting Protocol:
-
High Dilution Conditions: The most effective way to favor intramolecular cyclization is to perform the reaction under high dilution. This is achieved by the slow addition of the substrate to a large volume of solvent.
-
Solvent Choice: Use a solvent in which the starting material is soluble but that does not interfere with the reaction. Toluene is often a good choice for these types of cyclizations.[2]
-
Temperature Control: Ensure the reaction temperature is optimal for the specific leaving group and nucleophile. Too low a temperature may result in an impractically slow reaction, while excessively high temperatures can promote side reactions.
Issue 2: My final product shows two sets of peaks in the NMR, and I suspect I have a diastereomer.
Question: After completing the synthesis, my NMR and chiral HPLC data suggest the presence of a diastereomeric impurity. My starting material was enantiomerically pure L-hydroxyproline. How could this have happened?
Answer: The most probable cause is epimerization at the C2 position of the proline ring during the synthesis, leading to the formation of a lactam byproduct through an epimerization-lactamization cascade.[3][4]
Causality: The proton at the C2 position of the proline ring is acidic and can be abstracted by a strong base. This is particularly problematic when an electron-withdrawing group (like Tosyl, Boc, or Benzoyl) is attached to the proline nitrogen, as it further increases the acidity of this proton. Once deprotonated, the stereocenter is lost, and re-protonation can occur from either face, leading to epimerization. In the context of the diazabicycloheptane synthesis, if the C4 position has an amino group, this newly formed (2R)-epimer can undergo a rapid intramolecular aminolysis to form a thermodynamically stable bridged lactam.[3][4][5]
Mitigation Strategies:
-
Choice of Base: The strength of the base is a critical factor. Strong, non-nucleophilic bases like KHMDS are known to promote this cascade, while weaker bases may be less effective at causing epimerization.[3][4] Careful selection and stoichiometric control of the base are crucial.
-
Protecting Group Strategy: Electron-donating N-protecting groups can reduce the acidity of the C2 proton, thus disfavoring epimerization. However, this needs to be balanced with the requirements of other reaction steps.
-
Temperature: Lowering the reaction temperature during steps involving strong bases can help to minimize the rate of epimerization.
Separation of Diastereomers:
If epimerization has occurred, the resulting diastereomers can often be separated by flash column chromatography on silica gel, as they will have different polarities.[2]
Issue 3: Incomplete or inefficient N-protection/deprotection.
Question: I'm struggling with either getting a clean mono-Boc protection of my diamine intermediate or with removing the N-tosyl group at the end of my synthesis without degrading the product. What are the best practices here?
Answer: Both protecting group manipulations have common pitfalls that can be addressed with specific protocols.
A. Mono-Boc Protection:
-
Problem: The main side reaction is the formation of the di-Boc protected diamine, which can be difficult to separate from the desired mono-protected product.
-
Causality: Since both amino groups are nucleophilic, they will both react with the Boc-anhydride.
-
Troubleshooting:
-
Slow Addition: Add the Boc-anhydride solution dropwise to a solution of the diamine at 0°C. This keeps the concentration of the protecting group low, favoring mono-substitution.
-
Excess Diamine: Using a large excess of the diamine can statistically favor mono-protection. However, this is not always economically viable.
-
In Situ Mono-protonation: One of the most effective methods is to add one equivalent of a strong acid (like HCl, often generated in situ from trimethylsilyl chloride) to the diamine solution before adding the Boc-anhydride. This protonates one of the amino groups, rendering it non-nucleophilic and ensuring mono-protection on the free amine.
-
B. N-Tosyl Deprotection:
-
Problem: The N-tosyl group is very stable, and its removal often requires harsh conditions, such as heating in strong acid (e.g., 40% HBr in acetic acid), which can lead to low yields and degradation of the target molecule.[6]
-
Causality: The strong electron-withdrawing nature of the sulfonyl group makes the N-S bond very robust.
-
Troubleshooting:
-
Alternative Reagents: While HBr in acetic acid is common, other reagents can be more effective and milder. For example, using concentrated sulfuric acid has been shown to improve yields in some cases.[7] Reductive cleavage using reagents like sodium in liquid ammonia or magnesium in methanol are also options, but these may not be compatible with other functional groups in the molecule.
-
Scavengers: When using HBr, side reactions like bromination of aromatic rings can occur. The addition of a scavenger like phenol can help to mitigate this.
-
Protecting Group Choice: If possible, consider using a more labile protecting group earlier in the synthesis, such as Boc (acid-labile) or Cbz (removed by hydrogenolysis), to avoid this harsh final step.
-
Diagrams and Data
Workflow for Troubleshooting Low Cyclization Yield
Caption: Troubleshooting workflow for low cyclization yields.
Epimerization-Lactamization Cascade Mechanism
Caption: The epimerization-lactamization side reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What are the best leaving groups to use for the intramolecular cyclization step?
A1: Tosylates (OTs) and mesylates (OMs) are excellent leaving groups commonly used in this synthesis.[2] They are readily prepared from the corresponding alcohols using tosyl chloride or mesyl chloride in the presence of a base like pyridine. Both are highly effective, and the choice between them often comes down to reagent availability and cost. In some cases, mesylates have been reported to give slightly higher yields in the cyclization step.[2]
Q2: Can I use a one-pot procedure for the synthesis of the bicyclic core from the diol precursor?
A2: While one-pot procedures are attractive for their efficiency, they can be challenging for this specific transformation. The formation of the di-tosylate or di-mesylate and the subsequent cyclization require different optimal conditions. Attempting a one-pot reaction may lead to a mixture of partially reacted intermediates and an increased likelihood of side reactions. A stepwise approach with isolation and purification of the activated diol intermediate is generally recommended for higher purity and overall yield.
Q3: My final product is a salt (e.g., dihydrobromide). How do I convert it to the free base for subsequent reactions?
A3: To obtain the free base, the salt is typically dissolved in water and a strong base, such as sodium hydroxide or potassium carbonate, is added until the solution is basic (pH > 12). The free base can then be extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. It is important to note that the free base may be less stable than the salt form and should often be used immediately in the next step.
Q4: How critical is the stereochemistry of the starting L-hydroxyproline?
A4: The stereochemistry of the starting material is absolutely critical as it dictates the final stereochemistry of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane core. The entire synthetic route is a chiral synthesis, and any loss of stereochemical integrity, for instance through epimerization, will result in a mixture of diastereomers that can be difficult to separate and will compromise the utility of the final product in stereoselective applications.
References
-
Illuminati, G., & Mandolini, L. (1981). Ring-closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95–102. [Link]
-
Chen, C., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(13), 10386-10392. [Link]
-
Chemistry LibreTexts. (2022). III. Intramolecular Addition (Cyclization) Reactions. [Link]
-
Wang, Y., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Publishing. [Link]
-
Kniežo, L., et al. (2001). 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. ARKIVOC, 2001(2), 69-81. [Link]
-
Danishefsky, S. J., & McKee, R. (1976). The synthesis of pseudo-prolines for use in peptide synthesis. Journal of the American Chemical Society, 98(21), 6891-6892. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]
-
Askin, D. (2015). Tosylates and Mesylates. Master Organic Chemistry. [Link]
-
Khan, A. (2021). Intermolecular vs intramolecular reactions. YouTube. [Link]
-
Ismail, N. S. M., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4999. [Link]
-
Barbe, G., et al. (2020). Transition-Metal-Free and Visible-Light-Mediated Desulfonylation and Dehalogenation Reactions: Hantzsch Ester Anion as Electron and Hydrogen Atom Donor. The Journal of Organic Chemistry, 85(20), 13036-13046. [Link]
-
Yang, Y. (2016). Intramolecular Cyclization Side Reactions. In Side Reactions in Peptide Synthesis (pp. 119-161). [Link]
-
Chen, C., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. ResearchGate. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Lux, M. C., et al. (2021). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. eScholarship. [Link]
-
Black, D. StC., et al. (2011). Synthesis and metal ion-binding properties of a new class of mesocyclic triamines. Organic & Biomolecular Chemistry, 9(18), 6335-6346. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Microwave-Assisted Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Derivatives
Welcome to the technical support center for the microwave-assisted synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting guidance, and frequently asked questions to ensure successful and efficient synthesis of this valuable scaffold. The conformationally rigid and chiral nature of the 2,5-diazabicyclo[2.2.1]heptane core makes it a privileged structure in medicinal chemistry.[1][2] Microwave-assisted organic synthesis (MAOS) offers a powerful tool to accelerate the synthesis of derivatives, often leading to higher yields and purities in significantly reduced reaction times compared to conventional heating methods.[3][4]
This guide is structured to address common challenges and questions encountered during the experimental workflow, providing not just solutions but also the underlying scientific reasoning to empower your research.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the microwave-assisted synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives.
Low or No Product Yield
Low product yield is a common issue that can stem from various factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Question: I am attempting an N-alkylation or N-arylation of a Boc-protected (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivative under microwave irradiation, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I improve the yield?
Answer:
Several factors can contribute to low or no product yield in microwave-assisted N-functionalization of this bicyclic diamine. Let's break down the potential causes and solutions:
-
Insufficient Microwave Energy Absorption: For a reaction to proceed under microwave irradiation, the reaction mixture must efficiently absorb microwave energy.[5]
-
Causality: Non-polar solvents are transparent to microwaves and will not heat effectively. If your chosen solvent has a low dielectric constant, it will not absorb microwave energy efficiently, leading to insufficient heating and slow or no reaction.
-
Solution:
-
Solvent Choice: Switch to a more polar solvent with a higher dielectric constant. Good choices for microwave synthesis include DMF, NMP, DMSO, or ethanol. The polarity of the solvent can significantly influence the reaction outcome.[6][7]
-
Ionic Liquids: Consider the use of ionic liquids as solvents or co-solvents. They exhibit excellent microwave absorption capabilities.
-
"Passive" Heating Elements: In non-polar solvents, adding a small amount of a strongly microwave-absorbing, inert material (a "passive" heating element) like silicon carbide can help to heat the reaction mixture.
-
-
-
Suboptimal Reaction Temperature: While microwaves can rapidly heat a reaction, an incorrect temperature setting can be detrimental.
-
Causality: Every reaction has an optimal temperature range. Too low a temperature will result in slow reaction kinetics, while excessively high temperatures can lead to the degradation of starting materials, reagents, or the desired product.
-
Solution:
-
Temperature Screening: Perform a series of small-scale reactions at different temperatures (e.g., in 10-20 °C increments) to identify the optimal temperature for your specific transformation. A typical starting point for many N-alkylation and N-arylation reactions is around 120-150 °C.[8]
-
Monitor Internal Temperature: Ensure you are using a microwave reactor with a reliable internal temperature sensor (fiber optic or IR) to accurately monitor and control the reaction temperature.
-
-
-
Incorrect Reagent Stoichiometry or Inactive Reagents:
-
Causality: The stoichiometry of your reactants, base, and catalyst (if applicable) is critical. An insufficient amount of the electrophile or base can lead to incomplete conversion. Also, reagents can degrade over time.
-
Solution:
-
Optimize Stoichiometry: Systematically vary the equivalents of your electrophile and base to find the optimal ratio. For N-alkylation, an excess of the alkylating agent may be necessary.
-
Check Reagent Quality: Ensure that your reagents are pure and have not degraded. Use freshly opened or properly stored reagents.
-
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Formation of Side Products
The high energy input in microwave synthesis can sometimes lead to the formation of unexpected side products.
Question: I am observing multiple spots on my TLC plate after a microwave-assisted N-alkylation of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. What are the possible side products and how can I minimize their formation?
Answer:
The formation of multiple products in N-alkylation reactions of diamines is a common challenge. Here are the likely side products and strategies to improve selectivity:
-
Di-alkylation: The most common side product is the di-alkylation of both nitrogen atoms of the diazabicyclo[2.2.1]heptane core.
-
Causality: The secondary amine of the mono-alkylated product can be more nucleophilic than the starting material, leading to a second alkylation. This is often exacerbated at higher temperatures and with a large excess of the alkylating agent.
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent. Start with a 1:1 molar ratio of the diamine to the alkylating agent and gradually increase the amount of the alkylating agent if mono-alkylation is still low.
-
Protecting Groups: The use of a protecting group on one of the nitrogens is the most effective strategy to ensure mono-alkylation. The tert-butyloxycarbonyl (Boc) group is a common choice.[9]
-
Lower Reaction Temperature: High temperatures can favor di-alkylation. Try running the reaction at a lower temperature for a slightly longer time.
-
-
-
Over-alkylation (Quaternization):
-
Causality: The nitrogen atoms of the product can undergo further alkylation to form a quaternary ammonium salt, especially with highly reactive alkylating agents like methyl iodide.
-
Solution:
-
Less Reactive Alkylating Agents: If possible, use a less reactive alkylating agent (e.g., an alkyl bromide instead of an iodide).
-
Careful Monitoring: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the desired product is formed.
-
-
-
Elimination Products:
-
Causality: If you are using an alkyl halide with β-hydrogens, elimination to form an alkene can compete with substitution, especially with a strong, non-nucleophilic base at high temperatures.
-
Solution:
-
Choice of Base: Use a milder base, such as K₂CO₃ or Et₃N, instead of stronger bases like NaH or t-BuOK.
-
Lower Temperature: As with di-alkylation, lower reaction temperatures can disfavor the elimination pathway.
-
-
-
Solvent-Related Side Products:
-
Causality: Some solvents, like DMF, can decompose at high temperatures to generate reactive species that can lead to side products (e.g., formylation of the amine).
-
Solution:
-
Use a More Stable Solvent: If you suspect solvent decomposition, switch to a more thermally stable solvent like NMP or diglyme.
-
Lower Temperature: Reducing the reaction temperature can minimize solvent decomposition.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of microwave-assisted synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives.
Q1: What are the key advantages of using microwave synthesis for this class of compounds compared to conventional heating?
A1: The primary advantages are significantly reduced reaction times and often improved product yields.[10] For example, a reaction that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. This rapid heating can also minimize the formation of certain side products by reducing the overall time the reaction mixture is exposed to high temperatures.
Q2: How do I choose the right solvent for my microwave reaction?
A2: The ideal solvent for microwave synthesis should have a high dielectric constant to efficiently absorb microwave energy and a sufficiently high boiling point to allow the reaction to be run at elevated temperatures.[7][11] For the N-alkylation and N-arylation of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives, polar aprotic solvents like DMF, NMP, and DMSO are excellent choices. Alcohols such as ethanol can also be effective. It is important to consider the polarity of your reactants and the transition state of the reaction, as microwave heating can selectively accelerate reactions with a more polar transition state.[12]
Q3: Is a Boc protecting group stable under typical microwave-assisted N-alkylation conditions?
A3: The Boc group is generally stable under neutral or basic conditions used for many N-alkylation and N-arylation reactions, even at the elevated temperatures achieved in microwave synthesis. However, it is sensitive to acidic conditions. If your reaction requires an acidic catalyst or generates acidic byproducts, the Boc group may be cleaved. In such cases, monitoring the reaction for the appearance of the deprotected starting material is crucial.
Q4: Can I perform a Boc deprotection of a (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivative using microwave irradiation?
A4: Yes, microwave-assisted Boc deprotection can be very efficient. Typically, this is done under acidic conditions, for example, using a solution of HCl in a suitable solvent. The use of microwaves can dramatically reduce the deprotection time compared to conventional methods at room temperature. However, care must be taken to control the temperature to avoid potential side reactions.
Q5: What are the most important safety precautions to take when running these reactions in a microwave reactor?
A5: Safety is paramount in microwave chemistry. Always use a dedicated, commercially available microwave reactor designed for chemical synthesis, not a domestic microwave oven. These reactors are equipped with pressure and temperature sensors and have safety features to prevent accidents. Other key safety considerations include:
-
Sealed Vessels: Ensure that the reaction vessels are properly sealed to prevent the leakage of volatile and potentially flammable solvents.
-
Pressure Monitoring: Be aware of the pressure limits of your reaction vessels and monitor the pressure throughout the reaction. Reactions that generate gaseous byproducts can lead to a rapid increase in pressure.
-
Solvent Choice: Avoid using low-boiling point, flammable solvents in sealed vessels unless you are certain the reaction conditions will not exceed the pressure limits of the vessel.
-
Scale-up: Be cautious when scaling up reactions. A reaction that is well-behaved on a small scale may become exothermic and difficult to control on a larger scale. Always perform a small-scale test reaction first.
III. Experimental Protocols and Data
This section provides a representative experimental protocol for the microwave-assisted synthesis of a Boc-protected (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivative and a comparison with conventional heating.
Protocol: Microwave-Assisted N-Alkylation of (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane
This protocol is a general guideline and may require optimization for specific substrates.
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (1.0 mmol, 1.0 eq.).[9]
-
Add the appropriate alkylating agent (e.g., benzyl bromide, 1.1 mmol, 1.1 eq.).
-
Add a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Add the chosen solvent (e.g., DMF, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes) with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Microwave-Assisted N-Alkylation
Caption: A streamlined workflow for microwave-assisted N-alkylation.
Data Comparison: Conventional vs. Microwave Synthesis
The following table summarizes a hypothetical comparison between conventional and microwave-assisted synthesis for the N-benzylation of (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Heating Method | Oil Bath | Monomode Microwave Reactor |
| Temperature | 80 °C | 120 °C |
| Reaction Time | 12 hours | 20 minutes |
| Solvent | DMF | DMF |
| Yield | 75% | 92% |
| Purity (crude) | ~85% (with side products) | >95% |
This data illustrates the significant advantages of microwave synthesis in terms of reduced reaction time and improved yield and purity for this transformation.[3][4]
IV. References
-
Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2: Anticancer, docking, and DFT studies. (2022). PubMed. Retrieved from [Link]
-
Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. (n.d.). PMC. Retrieved from [Link]
-
Microwave assisted synthesis of five membered nitrogen heterocycles. (n.d.). PMC. Retrieved from [Link]
-
2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A. (2001). Semantic Scholar. Retrieved from [Link]
-
A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Universitas Scientiarum. Retrieved from [Link]
-
Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. (2023). Bentham Science Publisher. Retrieved from [Link]
-
Microwave Multicomponent Synthesis. (2009). MDPI. Retrieved from [Link]
-
A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. (2013). ResearchGate. Retrieved from [Link]
-
Microwave Multicomponent Synthesis. (2009). Semantic Scholar. Retrieved from [Link]
-
The comparative study between the thermal and Microwave heating conditions of compounds 6a-d. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. Retrieved from [Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (2021). MDPI. Retrieved from [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2015). PMC. Retrieved from [Link]
-
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane. (n.d.). PubChem. Retrieved from [Link]
-
The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. (2023). MDPI. Retrieved from [Link]
-
Comparative study of conventional and microwave assisted synthesis. (n.d.). CEM Corporation. Retrieved from [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). RSC Publishing. Retrieved from [Link]
-
(PDF) Microwave-Enhanced Synthesis of Cyclic Amidines. (2013). ResearchGate. Retrieved from [Link]
-
Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. (2014). Accounts of Chemical Research. Retrieved from [Link]
-
Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. (2004). Semantic Scholar. Retrieved from [Link]
-
Facile synthesis of bicyclic amidines and imidazolines from 1,2-diamines. (2010). PubMed. Retrieved from [Link]
-
Microwave Assisted Organic Synthesis of Heterocyclic Compound. (2024). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
(PDF) A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). ResearchGate. Retrieved from [Link]
-
Microwave-Assisted Neutral Glycosylation Reactions in the Absence of Reagent Activators. (2021). MDPI. Retrieved from [Link]
-
(PDF) N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. (2002). ResearchGate. Retrieved from [Link]
-
Microwave-assisted decarboxylation of bicyclic 2-pyridone scaffolds and identification of Aβ-peptide aggregation inhibitors. (2013). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
specific effects of microwave - Solid supported reaction. (n.d.). SlideShare. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. (2016). PMC. Retrieved from [Link]
-
SUPPORTING INFORMATION High-Throughput Synthesis and Screening of a Cyanimide Library Identifies Selective Inhibitors of ISG15-s. (n.d.). bioRxiv. Retrieved from [Link]
Sources
- 1. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 8. Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2 : Anticancer, docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | C10H18N2O2 | CID 11521263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
Reducing reaction times in Biginelli reaction with microwave irradiation.
Welcome to the technical support center for accelerating the Biginelli multicomponent reaction. This guide is designed for researchers, chemists, and drug development professionals seeking to leverage microwave irradiation for faster synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and related scaffolds. As Senior Application Scientists, we provide field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each problem and its solution.
Category 1: Reaction Yield and Efficiency
Question: My reaction yield is consistently low or I'm recovering only starting materials. What are the likely causes?
Answer: Low conversion is a frequent issue that can typically be traced to one of four factors: catalysis, energy absorption, temperature, or reactant stoichiometry.
-
Catalyst Inactivity or Incompatibility: The classic Biginelli reaction is acid-catalyzed.[1] Ensure your catalyst is active and appropriate for the reaction. Lewis acids like Ytterbium triflate (Yb(OTf)₃) or Brønsted acids such as sulfamic acid are highly effective under microwave conditions.[1][2] If using a reusable catalyst, ensure it has not been poisoned or deactivated from previous runs.
-
Inefficient Microwave Absorption: Microwave heating relies on the ability of your reaction mixture to absorb microwave energy, which is dependent on its dielectric properties.
-
Solvent Choice: If you are using a solvent, its polarity is critical. Highly nonpolar solvents (e.g., hexane, toluene) are poor microwave absorbers and will not heat efficiently. Polar solvents like ethanol, acetic acid, or acetonitrile are much more effective.[3][4][5]
-
Solvent-Free Conditions: For solvent-free reactions, one of the reactants must be polar enough to absorb the energy. If all reactants are nonpolar, the reaction will fail to heat. In such cases, adding a small amount of a polar, high-boiling solvent (an ionic liquid, for example) can act as a "heating element."[6][7]
-
-
Sub-optimal Temperature: While the Biginelli reaction is endothermic, excessive heat can promote decomposition or side reactions.[4] A typical target temperature is between 80°C and 120°C.[1][4][5] If the reaction is not reaching this temperature, increase the microwave power. If it's overshooting, consider using pulsed heating or reducing the power.
-
Stoichiometry: A slight excess of the urea or thiourea component (e.g., 1.2 to 1.5 equivalents) is often used to drive the reaction to completion.[2][4]
Question: My results are inconsistent from run to run, and sometimes I observe charring or decomposition. Why is this happening?
Answer: Inconsistent results and charring are classic signs of uneven heating and thermal runaway, a common challenge in microwave chemistry.
-
Hotspot Formation: Microwaves can create localized areas of intense heat ("hotspots") within the reaction vessel. This is particularly problematic in solid-phase or solvent-free reactions where heat dissipation is poor.
-
The Solution: Efficient stirring is non-negotiable. Always use a properly sized, Teflon-coated magnetic stir bar. Ensure the microwave unit's rotating turntable (if equipped) is active to expose the vessel to a more uniform field.
-
-
Thermal Runaway: Certain reagents can absorb microwave energy exceptionally well, leading to a rapid, uncontrolled temperature increase that causes decomposition.
-
The Solution: Use intermittent cooling or a pulsed microwave irradiation sequence (e.g., 20 seconds of irradiation followed by a cooling period) to maintain better temperature control.[2] Using a larger reaction vessel than the reaction volume requires can also help dissipate heat more effectively.
-
Category 2: Product Purity and Side Reactions
Question: I'm observing significant side products in my crude sample. How can I improve the reaction's selectivity?
Answer: Side product formation often arises from competing reaction pathways. The primary mechanism involves the formation of an acyliminium ion intermediate from the aldehyde and urea, which then reacts with the β-ketoester.[1][8]
-
Mechanism-Driven Optimization: The key intermediates are sensitive to reaction conditions. By optimizing temperature and reaction time, you can favor the desired pathway. Sometimes, a slightly lower temperature (e.g., 100°C instead of 120°C) for a slightly longer time can yield a cleaner product profile.
-
Hantzsch Dihydropyridine Formation: In some cases, a competing Hantzsch-type reaction can occur, especially if ammonia is present as an impurity or decomposition product. Ensuring the purity of your urea/thiourea is essential.
-
Oxidation of Product: The dihydropyrimidinone product can sometimes be oxidized to the corresponding pyrimidinone, especially at high temperatures or in the presence of certain catalysts.[3] If this is observed, reducing the reaction time and temperature is the first step.
Category 3: Equipment and Safety
Question: I saw a spark or "arcing" inside my microwave reactor. What caused this and how do I prevent it?
Answer: Arcing is a dangerous electrical discharge that can damage the microwave reactor and poses a significant safety risk. It is almost always caused by the presence of metal or a high concentration of conductive material.
-
Exposed Metal: Never use stir bars with chipped coatings that expose the metal core. Avoid any metal clamps, clips, or instruments inside the microwave cavity.
-
High Ionic Concentration: Very high concentrations of salts or ionic liquids can sometimes lead to a highly conductive solution that can arc. If this occurs, dilute the reaction mixture with a suitable polar solvent.
-
Vessel Damage: A crack or metallic deposit on the reaction vessel can also be a source of arcing. Always inspect glassware for integrity before use.
Question: My product won't precipitate out of the solution after the reaction. What workup modifications can I try?
Answer: Failure to precipitate is a common workup issue, especially with novel DHPMs that may have different solubility profiles.
-
Standard Procedure: The typical workup involves cooling the reaction mixture to room temperature and then placing it in an ice bath.[1] The product, being less soluble in the cold solvent, should crystallize.
-
Inducing Crystallization: If crystals do not form, try scratching the inside surface of the flask with a glass rod at the solution's surface.[1] This creates nucleation sites for crystal growth.
-
Adding an Anti-Solvent: If the product remains soluble, the reaction mixture can be poured into a large volume of an "anti-solvent" in which the product is insoluble, such as ice-cold water.[2] The resulting solid can then be collected by filtration.
-
Recrystallization: For purification, the crude solid is often dissolved in a minimal amount of a hot solvent (like ethanol) and allowed to cool slowly, which encourages the formation of pure crystals.[1]
Frequently Asked Questions (FAQs)
Q1: Why is microwave irradiation so much faster than conventional oil bath heating? A: The speed enhancement comes from the fundamental difference in heating mechanisms. Conventional heating transfers energy slowly from an external source through the vessel walls via conduction. Microwave irradiation, however, directly heats the bulk of the reaction mixture by causing polar molecules to rapidly oscillate, generating heat instantaneously and volumetrically. This leads to a much faster rise to the target reaction temperature.[6][7][9]
Q2: Can I use a standard kitchen microwave for these reactions? A: It is strongly discouraged for safety and reproducibility reasons. Domestic microwave ovens lack the necessary controls for temperature and pressure, which are critical for chemical reactions.[2][9] They also lack safety features to contain a reaction in case of vessel failure. Professional scientific microwave reactors provide precise control, continuous monitoring, and robust safety measures essential for laboratory work.
Q3: How do I select the best solvent for a microwave-assisted Biginelli reaction? A: The ideal solvent should be polar to efficiently absorb microwave energy, have a boiling point above the desired reaction temperature (or be used in a sealed vessel), and be relatively inert to the reaction components. Ethanol is a common and effective choice.[5] However, many modern protocols have found that solvent-free conditions are often superior, offering benefits of higher reactant concentration, shorter reaction times, and simpler workup.[2][4][6]
Q4: What is the role of the acid catalyst? A: The acid catalyst plays a crucial role in activating the reactants. It protonates the aldehyde's carbonyl group, making it more electrophilic for the initial condensation with urea.[1] It also facilitates the subsequent cyclization and dehydration steps. A wide variety of both Brønsted and Lewis acids have been successfully employed.[10]
Optimized Experimental Protocol
This protocol provides a robust, field-tested starting point for the solvent-free, microwave-assisted synthesis of a model dihydropyrimidinone.
Title: Microwave-Assisted, Solvent-Free Synthesis of 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.
Materials & Equipment:
-
4-Chlorobenzaldehyde (1 mmol, 140.6 mg)
-
Ethyl acetoacetate (1 mmol, 130.1 mg)
-
Urea (1.5 mmol, 90.1 mg)
-
Sulfamic Acid (0.2 mmol, 19.4 mg)
-
10 mL microwave reaction vessel with a Teflon-coated stir bar
-
Scientific Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware for workup (Hirsch funnel, beaker, etc.)
Procedure:
-
Place the Teflon-coated stir bar into the 10 mL microwave reaction vessel.
-
Add 4-chlorobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and sulfamic acid (20 mol%) to the vessel.[2]
-
Seal the vessel securely according to the manufacturer's instructions.
-
Place the vessel inside the microwave reactor cavity.
-
Set the reaction parameters: 10 minutes irradiation time, a target temperature of 120°C, and a maximum power of 300 W.[1] Ensure stirring is active.
-
After irradiation is complete, allow the vessel to cool to a safe handling temperature (below 50°C).
-
Open the vessel and add 10 mL of ice-cold water to the reaction mixture. This should induce the precipitation of a solid product.[2]
-
Stir the resulting slurry for 5 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Hirsch funnel. Wash the solid thoroughly with cold water to remove any unreacted urea and catalyst.[2]
-
For further purification, recrystallize the crude product from a minimal amount of hot ethanol.[1]
-
Allow the purified product to air dry and determine the final yield and melting point. Characterize using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR).
Comparative Performance Data
The following table summarizes the dramatic advantages of microwave irradiation over conventional heating for a typical Biginelli reaction.
| Parameter | Conventional Heating Method | Microwave Irradiation Method |
| Catalyst | Sulfamic Acid | Sulfamic Acid |
| Solvent | Ethanol | Solvent-Free |
| Temperature | 80 °C (Reflux) | 120 °C (Set Point) |
| Reaction Time | 3 - 5 hours | 3 - 10 minutes |
| Typical Yield | 60 - 75% | > 90% |
| Workup | Solvent evaporation, then precipitation | Direct precipitation |
Data compiled from representative procedures.[2][4]
Visualized Mechanisms and Workflows
Biginelli Reaction Mechanism
The diagram below outlines the widely accepted acid-catalyzed mechanism for the Biginelli reaction, proceeding through key iminium and ureide intermediates.
Caption: Proposed mechanism of the acid-catalyzed Biginelli reaction.
Experimental Workflow Diagram
This flowchart illustrates the logical progression of the microwave-assisted synthesis protocol, from setup to final analysis.
Caption: Step-by-step workflow for microwave-assisted Biginelli synthesis.
References
-
Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective. (2018). ResearchGate. [Link]
-
Pai, N., Waghmode, K., & Khandekar, D. (2011). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. Asian Journal of Chemistry, 23(12), 5217-5219. [Link]
-
Biginelli Reaction: Microwave-Assisted Synthesis Lab. (n.d.). Studylib. [Link]
-
Guzman, I. Y. L., & de la Mora, E. M. (2023). Synthesis of Biginelli Compounds using Microwave-Assisted Methods. Bentham Science. [Link]
-
Andrade, C. K. Z., et al. (2014). On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds: Study of Dihydropyrimidinones and Thiones Oxidation. ResearchGate. [Link]
-
Kumar, R., et al. (2019). Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. ACS Omega, 4(26), 21919–21928. [Link]
-
Kumar, A., et al. (2021). Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. ChemRxiv. [Link]
-
Guzman, I. Y. L., & de la Mora, E. M. (2023). Synthesis of Biginelli Compounds using Microwave-Assisted Methods. Mini-Reviews in Organic Chemistry, 20. [Link]
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Felluga, F., et al. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29(07), 986-992. [Link]
-
Jana, S., et al. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Journal of Heterocyclic Chemistry, 47(6), 1259-1263. [Link]
Sources
- 1. studylib.net [studylib.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of Unsymmetrically Substituted Chiral Vicinal Diamines
Welcome to the technical support center for the synthesis of unsymmetrically substituted chiral vicinal diamines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable molecules. Chiral vicinal diamines are crucial structural motifs in a wide array of biologically active compounds, including pharmaceuticals, and serve as indispensable ligands and organocatalysts in asymmetric synthesis.[1][2][3][4][5][6] However, their synthesis, particularly of unsymmetrically substituted variants with high stereochemical purity, presents significant challenges.[5][7][8]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. The content is structured to explain the "why" behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of unsymmetrically substituted chiral vicinal diamines so challenging?
A1: The synthesis of these molecules is complex due to several interconnected factors:
-
Stereocontrol: Achieving high levels of both diastereoselectivity and enantioselectivity is a primary hurdle. When two adjacent stereocenters are formed, controlling their relative and absolute configurations requires sophisticated catalytic systems or chiral auxiliaries.[7][8] The free rotation of acyclic chains in many precursors makes stereocontrol particularly difficult.[7]
-
Orthogonal Protection: The two amino groups in a vicinal diamine often have similar reactivity. To selectively functionalize one amine in the presence of the other, an effective orthogonal protecting group strategy is essential.[9][10][11] This involves using protecting groups that can be removed under different, non-interfering conditions.
-
Purification: The polar nature of diamines and their intermediates can make purification by standard chromatographic methods challenging. The presence of multiple stereoisomers can further complicate isolation of the desired product.
-
Substrate Scope: Many existing methods are limited to specific classes of substrates, and extending these methods to a broader range of starting materials can be difficult.
Q2: What are the major synthetic strategies for accessing these molecules?
A2: Several key strategies have been developed, each with its own advantages and limitations:
-
Ring-Opening of Aziridines: The nucleophilic ring-opening of activated aziridines is a powerful method for generating vicinal diamines.[1][3] Asymmetric desymmetrization of meso-aziridines using a chiral catalyst can provide access to enantiomerically enriched products.[1]
-
Hydroamination of Allylic Amines: The intramolecular or intermolecular addition of an amine to an alkene is an atom-economical approach.[2][12] Rhodium-catalyzed hydroamination of allylic amines has emerged as a promising method for synthesizing unsymmetrical vicinal diamines.[2][12]
-
Aza-Henry (Nitro-Mannich) Reaction: This reaction involves the addition of a nitroalkane to an imine, forming a β-nitroamine, which can then be reduced to the corresponding vicinal diamine.[1][13]
-
Reductive Coupling of Imines: The coupling of two different imine molecules in the presence of a reducing agent can generate vicinal diamines. Chiral templates, such as those based on diboron compounds, can induce high stereoselectivity.[14]
-
Diamination of Alkenes: The direct addition of two amino groups across a double bond is an attractive but often challenging transformation.
Troubleshooting Guides
Section 1: Challenges in Stereocontrol
Q: My reaction is producing a mixture of diastereomers with low selectivity. How can I improve the diastereoselectivity?
A: Low diastereoselectivity is a common problem, particularly in acyclic systems where conformational freedom is high. Here’s a troubleshooting workflow:
Caption: Orthogonal deprotection workflow for Boc and Cbz groups.
Section 3: Purification and Isolation
Q: My final diamine product is difficult to purify by silica gel chromatography. What are some alternative purification strategies?
A: The basicity of amines can lead to tailing and poor separation on silica gel. Here are some solutions:
-
Modified Silica Gel Chromatography:
-
Amine-Treated Silica: Pre-treat the silica gel with a triethylamine solution (e.g., 1-2% triethylamine in the eluent) to neutralize the acidic silanol groups. This will significantly reduce tailing.
-
Reverse-Phase Chromatography: For highly polar diamines, reverse-phase (C18) chromatography can be a more effective alternative.
-
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The diamine will move to the aqueous phase as the ammonium salt.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the free diamine back into an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the purified product.
-
-
Crystallization: If your product is a solid, crystallization can be an excellent method for purification, often providing material of very high purity. If the free base does not crystallize well, consider forming a salt (e.g., hydrochloride, tartrate) which may have better crystalline properties.
Conclusion
The synthesis of unsymmetrically substituted chiral vicinal diamines is a field rich with challenges and opportunities. A systematic and informed approach to troubleshooting issues related to stereocontrol, protecting group strategy, and purification is essential for success. This guide provides a foundation for addressing common experimental hurdles, grounded in the principles of modern organic synthesis.
References
-
Foubelo, F., Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(15), 7983-8085. [Link]
-
ResearchGate. (2026). Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. [Link]
-
Han, B., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Angewandte Chemie International Edition, 61(39), e202206978. [Link]
-
ResearchGate. (n.d.). Synthesis of Chiral Vicinal Diamines by Silver(I)-Catalyzed Enantioselective Aminolysis of N-Tosylaziridines. [Link]
-
Pouy, M. J., & Du Bois, J. (2008). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Organic letters, 10(3), 477–480. [Link]
-
PubMed. (2026). Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. [Link]
-
Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(11), 3302–3303. [Link]
-
Paradowska, J., et al. (2021). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry, 86(16), 11036–11045. [Link]
-
Royal Society of Chemistry. (2024). Catalytic asymmetric synthesis of 1,2-diamines. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
Universidad de Alicante. (n.d.). Catalytic asymmetric synthesis of 1,2-diamines. [Link]
-
ResearchGate. (2025). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
Sciforum. (n.d.). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. [Link]
-
Royal Society of Chemistry. (n.d.). Chiral Vicinal Diamines. [Link]
Sources
- 1. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 2. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 6. RUA [rua.ua.es]
- 7. researchgate.net [researchgate.net]
- 8. Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. biosynth.com [biosynth.com]
- 12. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chiral Vicinal Diamines [rsc.org]
Technical Support Center: Mitigating Epimerization in Diazabicycloheptane Derivative Synthesis
Introduction
The diazabicyclo[2.2.1]heptane scaffold is a privileged structure in modern drug discovery, forming the core of numerous biologically active compounds. Its rigid, conformationally constrained framework provides a unique three-dimensional architecture for interacting with biological targets. However, the synthesis of these complex molecules is often plagued by a critical challenge: the control of stereochemistry. Epimerization, the inversion of a single stereocenter in a molecule with multiple stereocenters, can lead to the formation of undesired diastereomers, significantly complicating purification and potentially compromising the compound's therapeutic efficacy.[1]
This technical support guide is designed for researchers, medicinal chemists, and process development scientists. It provides a comprehensive overview of the causes of epimerization in diazabicycloheptane synthesis and offers field-proven strategies, troubleshooting guides, and detailed protocols to maintain stereochemical integrity throughout your synthetic sequence.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental concepts of epimerization within the context of diazabicycloheptane synthesis.
Q1: What is epimerization, and why is it a critical issue for these specific molecules?
A: Epimerization is a chemical process where the configuration of a single chiral center in a diastereomer is inverted, converting it into its epimer.[1] In diazabicycloheptane derivatives, which often possess multiple stereocenters, this inversion results in a different diastereomer. This is a critical issue because diastereomers have distinct physical properties and, most importantly, different biological activities. The formation of an unwanted epimer can drastically reduce the yield of the desired active pharmaceutical ingredient (API) and introduce a closely related impurity that can be difficult to separate.
Q2: Which positions on the diazabicycloheptane core are most susceptible to epimerization?
A: Protons on carbons alpha (α) to a nitrogen atom or an electron-withdrawing group (like a carbonyl) are the most susceptible. In the diazabicycloheptane framework, the bridgehead protons are generally configurationally stable. However, stereocenters on the carbon backbone, particularly those adjacent to the nitrogen atoms, are vulnerable. The acidity of the C-H bond at these positions is increased, making it susceptible to abstraction by a base.
Q3: What are the primary chemical triggers for epimerization during a synthesis?
A: The primary triggers are conditions that facilitate the reversible removal and re-addition of a proton at a stereocenter. This is most commonly caused by:
-
Bases: Both strong and weak bases can abstract an acidic proton to form a planar, achiral enolate or a similar resonance-stabilized intermediate. Reprotonation can then occur from either face, leading to a mixture of epimers.[2]
-
Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for epimerization, allowing the reaction to reach thermodynamic equilibrium, which may favor the undesired epimer.[3][4]
-
Strongly Acidic Conditions: While less common for C-H epimerization, harsh acidic conditions, particularly during the deprotection of nitrogen protecting groups like tert-butyloxycarbonyl (Boc), can sometimes lead to side reactions that compromise stereochemical purity.[5][6]
Part 2: Troubleshooting Guide - Diagnosing and Solving Epimerization
This section provides a problem-solving framework for common issues encountered during synthesis.
Problem Scenario 1: Epimerization during Base-Mediated Cyclization
-
Symptom: You are performing an intramolecular cyclization to form the bicyclic core (e.g., an SN2 reaction) and obtaining a mixture of diastereomers at a key stereocenter.
-
Root Cause Analysis: The base used for the cyclization is likely causing epimerization of a stereocenter alpha to an activating group (e.g., ester, ketone) by forming a planar enolate intermediate. This allows the system to equilibrate to the thermodynamically most stable diastereomer, which may not be the desired one. This is a classic case of Thermodynamic vs. Kinetic Control .[3][7][8][9] The desired product is often the kinetic product (formed fastest), while the epimerized product is the more stable thermodynamic product.
-
Solutions & Protocols: The goal is to establish Kinetic Control . This is achieved by using conditions that favor the faster-forming product and prevent the reverse reaction (equilibration).[3][7]
-
Strategy A: Optimize Base and Temperature. Switch from strong, small bases (like NaH or KOtBu) at room temperature to a non-nucleophilic, sterically hindered base at low temperatures. This promotes rapid, irreversible deprotonation and cyclization without allowing time for equilibration.
-
Strategy B: Modify the Substrate. If possible, altering an adjacent functional group to be less electron-withdrawing can reduce the acidity of the problematic C-H bond, making it less prone to abstraction.
-
| Base | Typical Temp. | Control Type | Rationale & Comments |
| K₂CO₃, Cs₂CO₃ | RT to 80°C | Thermodynamic | Weak bases, often require heat. Promotes equilibration. |
| NaH, KOtBu | 0°C to RT | Mixed/Thermo | Strong bases, but can be too reactive, leading to side reactions and equilibration. |
| DBU, Proton Sponge | 0°C to RT | Often Kinetic | Non-nucleophilic organic bases. Good for clean reactions but may not be strong enough. |
| LiHMDS, KHMDS, LDA | -78°C to 0°C | Kinetic | Highly Recommended. Strong, non-nucleophilic, sterically hindered. Low temp freezes out equilibration. |
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve the linear precursor (1.0 equiv) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours, monitoring by TLC or LC-MS.
-
Quench: Once the starting material is consumed, quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature, extract with an appropriate organic solvent (e.g., EtOAc), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Caption: Decision tree for selecting cyclization conditions.
Problem Scenario 2: Epimerization during N-Boc Deprotection
-
Symptom: You observe the formation of the epimer after treating your N-Boc protected diazabicycloheptane with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Root Cause Analysis: While direct C-H epimerization by acid is rare, strong acids like TFA can facilitate side reactions. One possibility is a reversible ring-opening/ring-closing cascade initiated by protonation, which can scramble the stereocenter. Alternatively, if the stereocenter is adjacent to another functional group, TFA might catalyze its epimerization.
-
Solutions & Protocols: The key is to use milder deprotection conditions that are effective at removing the Boc group without triggering side reactions.
-
Strategy A: Milder Acidic Conditions. Replacing TFA with a less aggressive acid, such as HCl generated in situ or used as a solution in a less polar solvent, is often successful.[6]
-
Strategy B: Alternative Protecting Groups. For future syntheses, consider using a protecting group that can be removed under neutral conditions. The Carboxybenzyl (Cbz) group, which is removed by catalytic hydrogenation (e.g., H₂, Pd/C), is an excellent alternative.
-
-
Preparation: Dissolve the N-Boc protected substrate (1.0 equiv) in a minimal amount of anhydrous Dioxane or Ethyl Acetate (0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 4M HCl in Dioxane (5-10 equiv) dropwise.
-
Reaction: Stir the reaction at 0 °C to room temperature. Monitor closely by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Once complete, concentrate the reaction mixture in vacuo. If the resulting HCl salt is a solid, it can be triturated with diethyl ether to induce precipitation, filtered, and washed to yield the pure product. If it is an oil, it can be used directly or subjected to a basic workup and extraction.
Part 3: Advanced Strategies and Proactive Synthesis Design
Strategy 1: The Use of Chiral Auxiliaries
For syntheses where a new stereocenter is being created, a chiral auxiliary can be a powerful tool to ensure high diastereoselectivity.[10][11][][13] A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction.[14] After the key bond formation, the auxiliary is cleaved and can often be recovered.[] Evans oxazolidinones are classic examples used to direct alkylation reactions with excellent stereocontrol.[14]
Caption: General workflow for employing a chiral auxiliary.
Strategy 2: Substrate Control and Protecting Group Choice
The inherent structure of your molecule can be used to your advantage.
-
Steric Shielding: A bulky protecting group on a nearby nitrogen or other functional group can physically block one face of the molecule, forcing a reagent or proton to approach from the less hindered face, thus preventing epimerization or directing a subsequent reaction.
-
Rigidification: Introducing elements that reduce the conformational flexibility of the molecule, such as cyclizing a side chain, can lock the stereochemistry and prevent inversion.
References
-
F, M., A, A., N, S., & S, S. (2021). Epimerisation in Peptide Synthesis. Molecules. [Link]
-
LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Afeefy, F. M., et al. (2021). Epimerisation in Peptide Synthesis. PMC - PubMed Central. [Link]
-
de Figueiredo, R. M., et al. (2016). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
-
Das, S., & Laskar, P. (2018). FeCl3‐Mediated Boc Deprotection: Mild Facile Boc‐Chemistry in Solution and on Resin. ResearchGate. [Link]
-
Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Adesina, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Wikipedia. (2023). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Chen, Y., et al. (2022). Catalytic Asymmetric Synthesis of Tröger's Base Analogues with Nitrogen Stereocenter. PMC - PubMed Central. [Link]
-
Wikipedia. (2023). Chiral auxiliary. Wikipedia. [Link]
-
YouTube. (2020). What Is Epimerization In Organic Chemistry?. Chemistry For Everyone. [Link]
-
LibreTexts. (2023). 5.10: Chirality at Nitrogen, Phosphorus, and Sulfur. Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. orientjchem.org [orientjchem.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Enantiomerically Pure (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane
From the desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane. This bicyclic diamine is a rigid, chiral scaffold of significant interest in medicinal chemistry and asymmetric catalysis.[1] Its synthesis originates from the naturally occurring amino acid trans-4-hydroxy-L-proline, which provides the inherent chirality.[2][3] Achieving and maintaining its enantiomeric purity is paramount for its successful application.
This guide is structured to provide direct, actionable solutions to common challenges encountered during the purification of this valuable building block. We will delve into the causality behind experimental choices, offering troubleshooting guides and detailed protocols to ensure you can achieve the highest purity and enantiomeric excess (ee) in your work.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My final product shows low enantiomeric excess (ee) after purification. What are the likely causes and how can I fix it?
Potential Causes:
-
Racemization During Workup: The nitrogen atoms of the diamine can be susceptible to racemization under harsh pH or high-temperature conditions, although the rigid bicyclic structure provides significant stability. More likely, epimerization could occur at an adjacent carbon if harsh conditions are used during the synthesis or deprotection of precursor molecules.
-
Inaccurate ee Determination: The analytical method itself may be the source of error. Chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) with a chiral solvating agent are the standard methods, but they require careful optimization.[1][4]
-
Incomplete Resolution: If a chiral resolution step is part of your synthesis (less common for this molecule as chirality is usually derived from the starting material), incomplete separation of diastereomeric salts can lead to low ee.
Recommended Solutions:
-
Optimize Workup Conditions:
-
When converting the dihydrobromide salt to the free base, avoid prolonged exposure to strong bases. Use a calculated amount of base (e.g., sodium methoxide) and perform the extraction promptly at low temperatures.[5]
-
During solvent removal, use a rotary evaporator at moderate temperatures (<40°C) to prevent potential degradation or side reactions.
-
-
Validate Your Analytical Method:
-
Chiral HPLC: For diamines, direct analysis can be challenging. Derivatization of the diamine to a diacetamide or dibenzamide can significantly improve peak shape and resolution on standard chiral columns (e.g., Chiralcel OD-H).[1][6]
-
NMR Spectroscopy: Use a chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) or a chiral derivatizing agent like Mosher's acid chloride to create diastereomers that can be distinguished and integrated in the ¹H NMR spectrum.[4]
-
Run a Racemic Standard: Synthesize or purchase a racemic sample of your compound or derivative to confirm that your analytical method can resolve the two enantiomers.
-
Question 2: I am experiencing significant product loss during the conversion of the dihydrobromide salt to the free base. How can I improve my yield?
Potential Causes:
-
Incomplete Neutralization: Insufficient base will result in a portion of the diamine remaining as the water-soluble salt, which will not be extracted into the organic phase.
-
Emulsion Formation: The presence of two basic nitrogens can lead to the formation of stable emulsions during aqueous workup, trapping the product between the layers.
-
Product Volatility: While not extremely volatile, some loss of the free base can occur if vacuum is applied for too long or at too high a temperature.
Recommended Solutions:
-
Ensure Complete Neutralization: Add a strong base (e.g., 2M NaOH, sodium methoxide in methanol) until the aqueous layer is strongly basic (pH > 12), which can be checked with pH paper.[5]
-
Optimize Extraction:
-
Use a solvent in which the free base is highly soluble but has low water miscibility, such as dichloromethane (DCM) or chloroform.
-
To break emulsions, add a small amount of brine (saturated NaCl solution) or pass the mixture through a pad of Celite.
-
Perform multiple extractions (e.g., 3-4 times) with smaller volumes of organic solvent rather than a single large-volume extraction to ensure complete recovery.
-
-
Careful Solvent Removal: After drying the organic layer over an anhydrous salt like sodium sulfate or potassium carbonate, filter and remove the solvent under reduced pressure, ensuring the bath temperature remains low.[7][8]
Question 3: My purified free base appears oily or discolored, not a clean solid. What impurities are present and how do I remove them?
Potential Causes:
-
Residual Solvent: Trapped extraction solvent (e.g., DCM) or water can prevent the product from solidifying.
-
Precursor Contamination: Incomplete reaction or deprotection during the synthesis can leave behind starting materials or protected intermediates.
-
Degradation: The free base is more susceptible to air oxidation and can absorb atmospheric CO₂ over time, leading to discoloration and the formation of carbonate salts.
Recommended Solutions:
-
High-Vacuum Drying: Place the product under high vacuum for several hours to remove trace solvents.
-
Chromatographic Purification: Flash column chromatography is an effective method for purifying the free base.[9]
-
Stationary Phase: Use silica gel treated with triethylamine (typically 1-2% in the eluent) or neutral aluminum oxide to prevent the basic amine from sticking to the acidic silica.[7]
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is a good starting point.
-
Visualization: The compound is not UV-active. Use a potassium permanganate or ninhydrin stain for visualization on TLC plates.[7]
-
-
Conversion to Salt and Recrystallization: The most robust method for obtaining a high-purity, stable product is to convert the purified free base back into its dihydrobromide or hydrochloride salt and recrystallize it. This process effectively removes non-basic impurities and provides a stable, crystalline solid.[10]
Frequently Asked Questions (FAQs)
Q1: What is the best way to store (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane? The dihydrobromide salt is a stable, crystalline solid that is easy to handle and store. It should be kept in a tightly sealed container in a cool, dry, well-ventilated place.[11][12] The free base is more reactive and should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) to minimize degradation from atmospheric CO₂ and moisture. For long-term storage, conversion to the salt form is highly recommended.
Q2: Can I use recrystallization to purify the free base directly? Direct recrystallization of the free base can be challenging due to its lower melting point and higher solubility in many organic solvents. Purification is more effectively achieved via column chromatography or by converting it to a salt, which can then be easily recrystallized to a high degree of purity.
Q3: What are typical analytical parameters for confirming the purity and identity of my product?
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The rigid bicyclic system gives a characteristic set of signals.
-
Mass Spectrometry: To confirm the molecular weight.
-
Chiral HPLC: To determine the enantiomeric excess (ee).[1]
-
Optical Rotation: Measurement of the specific rotation provides confirmation of the enantiomeric form. For the dihydrobromide salt, a typical value is [α]²³/D +22° (c = 1 in H₂O). Note that optical rotation is sensitive to impurities and measurement conditions.[13]
Visualized Workflows & Protocols
Overall Purification Strategy
The following workflow outlines the decision-making process for purifying crude (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane, which is typically obtained as a salt from synthesis.
Caption: General purification workflow for (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane (DBH).
Troubleshooting Low Enantiomeric Excess (ee)
Use this flowchart to diagnose the root cause of suboptimal ee values.
Caption: Diagnostic flowchart for troubleshooting low enantiomeric excess (ee).
Experimental Protocols
Protocol 1: Conversion of Dihydrobromide Salt to Free Base
Causality: This procedure is necessary to convert the stable, water-soluble salt into the organic-soluble free base, enabling purification by extraction and chromatography.
-
Dissolution: Dissolve (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide (1.0 eq) in a minimal amount of deionized water.
-
Cooling: Place the flask in an ice-water bath to cool to 0-5°C. This mitigates any heat generated during neutralization.
-
Basification: While stirring, slowly add 2M sodium hydroxide solution dropwise until the pH of the aqueous layer is >12.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (4 x 50 mL for a 10g scale).
-
Drying: Combine the organic layers and dry over anhydrous potassium carbonate, which is a suitable drying agent for amines.
-
Filtration & Concentration: Filter off the drying agent and remove the solvent under reduced pressure at a bath temperature below 40°C. The resulting product is the free base, which should be used immediately or stored under an inert atmosphere.
Protocol 2: Purification of Free Base by Column Chromatography
Causality: This step removes non-basic organic impurities and polar baseline materials that are not removed by simple acid-base extraction.
-
Column Preparation:
-
Prepare a slurry of silica gel in the starting eluent (e.g., 100% DCM with 1% triethylamine). The triethylamine neutralizes acidic sites on the silica, preventing peak tailing and irreversible adsorption of the diamine.
-
Pour and pack the column.
-
-
Loading: Dissolve the crude free base in a minimal amount of DCM and load it onto the column.
-
Elution: Elute the column with a gradient of methanol in DCM (both containing 1% triethylamine). A typical gradient is 0% to 10% methanol. Collect fractions and monitor by TLC with a ninhydrin stain.
-
Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to yield the purified free base.
Protocol 3: Determination of Enantiomeric Excess via HPLC (after Derivatization)
Causality: Derivatizing the diamine into a diacetamide masks the polar N-H groups, leading to better peak shapes and enhanced chiral recognition on the HPLC stationary phase.[6]
-
Derivatization:
-
Dissolve a small sample of the diamine (~5 mg) in DCM (1 mL).
-
Add triethylamine (2.5 eq) followed by acetic anhydride (2.2 eq) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with water, extract the product with DCM, dry the organic layer, and concentrate to obtain the crude diacetamide derivative.
-
-
HPLC Analysis:
-
Dissolve the crude derivative in the mobile phase for injection.
-
Analyze using a chiral column (e.g., Chiralcel OD-H) with a suitable mobile phase, typically a mixture of hexane and isopropanol.[1]
-
The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.[14][15]
-
Table 1: Typical Chiral HPLC Conditions
| Parameter | Condition | Rationale |
| Column | Chiralcel OD-H (or similar cellulose-based column) | Proven effective for resolving a wide range of chiral compounds.[1] |
| Analyte | Diacetamide derivative | Improves peak shape and interaction with the chiral stationary phase. |
| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) | Common mobile phase for normal-phase chiral separations. The ratio should be optimized. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 210 nm | The amide chromophore allows for sensitive UV detection. |
References
-
Jordis, U., Kesselgruber, M., & Nerdinger, S. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. ARKIVOC, 2001(ii), 69-81. [Link]
-
Zhang, Y., et al. (2010). (1S,4S)-5-(2,4-difluorophenyl)-2-tosyl-2,5-diazabicyclo[2.2.1]heptane. Acta Crystallographica Section E, 67(Pt 1), o103. [Link]
- Google Patents. (CN1233239A) Preparation method of 2-azadihydroxybicyclo[2.2.
-
Singh, U. P., et al. (2018). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity. RSC Advances, 8(3), 1399-1412. [Link]
-
Jordis, U., Kesselgruber, M., & Nerdinger, S. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. ResearchGate. [Link]
-
Pierce, K. M., et al. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of Visualized Experiments, (91), 51859. [Link]
-
Ulrich, A., & Fritz, H. (1990). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 31(39), 5345-5347. [Link]
-
Gawronski, J., et al. (2012). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry, 77(15), 6442–6449. [Link]
-
Gawronski, J., et al. (2012). Chiral Vicinal Diamines Derived from Mefloquine. PMC - PubMed Central. [Link]
-
PubChem. (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane. National Center for Biotechnology Information. [Link]
-
Joyce, L. A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(3), 579–582. [Link]
-
Asymmetric Chemistry. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
-
de la Cruz, R., et al. (2013). Synthesis of Chiral 1,5-Diamines Derived from (R)-(+)-Camphor. Molecules, 18(12), 14757-14768. [Link]
-
Ulrich, A., et al. (2009). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallographica Section E, 65(Pt 12), o3131. [Link]
- Perrin, D. D., & Armarego, W. L. F. (1997).
-
Chemistry Steps. Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [Link]
-
Wei, Z., et al. (2023). Three-Dimensional Perovskite Phase Transition Materials with Switchable Second Harmonic Generation Properties Introduced by Homochiral (1S,4S)-2,5-Diazabicyclo[2.2.1]-heptane. Inorganic Chemistry, 62(3), 1234–1242. [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Christie, W. W. (n.d.). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. [Link]
-
ResearchGate. (2013). Stereoselective synthesis of substituted 2,5-diazabicyclo[2.2.1]heptanes. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Vicinal Diamines Derived from Mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. matrixscientific.com [matrixscientific.com]
- 12. fishersci.at [fishersci.at]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Derivatives as Organocatalysts in Asymmetric Synthesis
The quest for efficient and selective methods to synthesize enantiomerically pure compounds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and fine chemical industries. In the realm of organocatalysis, chiral diamines have emerged as a powerful class of catalysts, capable of facilitating a wide array of asymmetric transformations with high stereocontrol. Among these, derivatives of the rigid bicyclic scaffold, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, have garnered significant attention. Their unique conformational constraints and tunable electronic and steric properties offer a versatile platform for the design of highly effective organocatalysts.
This comprehensive guide provides a comparative study of various (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in several key asymmetric reactions. We will delve into their performance, supported by experimental data, explore the mechanistic rationale behind their efficacy, and provide detailed experimental protocols to enable researchers to leverage these powerful catalysts in their own synthetic endeavors.
The (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Scaffold: A Privileged Chiral Backbone
The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane core is a conformationally rigid structure, which is a key attribute for an effective chiral catalyst or ligand as it reduces the number of possible transition states, often leading to higher enantioselectivity.[1] This rigid framework is typically synthesized from readily available chiral precursors like trans-4-hydroxy-L-proline.[2] The two nitrogen atoms of the diazabicyclic system provide two sites for functionalization, allowing for the introduction of various substituents that can modulate the catalyst's steric and electronic environment. This tunability is crucial for optimizing catalyst performance for a specific chemical transformation.
The general structure of the catalysts discussed in this guide is depicted below:
Caption: General structure of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives.
Comparative Performance in Asymmetric Reactions
The true measure of an organocatalyst lies in its performance in asymmetric reactions. Here, we compare the efficacy of different (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in two well-established transformations: the Biginelli reaction and the asymmetric addition of diethylzinc to aldehydes.
The Asymmetric Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), which are valuable heterocyclic compounds with a wide range of biological activities. The development of an asymmetric variant of this reaction has been a significant goal in organic synthesis.
A key study by Gonzalez-Olvera et al. provides a direct comparison of three (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives as organocatalysts in the enantioselective Biginelli reaction between aromatic aldehydes, ethyl acetoacetate, and urea.[3] The catalysts compared are:
-
Catalyst 1: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide
-
Catalyst 2: (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
-
Catalyst 3: (1S,4S)-2-[(R)-1-Phenylethyl]-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
The performance of these catalysts is summarized in the table below:
| Entry | Aldehyde | Catalyst | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 1 | 69 | 26 (S) |
| 2 | 4-Methoxybenzaldehyde | 1 | 61 | 36 (S) |
| 3 | 4-Bromobenzaldehyde | 1 | 34 | 18 (S) |
| 4 | Benzaldehyde | 2 | 48 | 28 (S) |
| 5 | 4-Methoxybenzaldehyde | 2 | 62 | 37 (S) |
| 6 | 4-Bromobenzaldehyde | 2 | 32 | 18 (S) |
| 7 | Benzaldehyde | 3 | 94 | 46 (S) |
| 8 | 4-Methoxybenzaldehyde | 3 | 85 | 42 (S) |
| 9 | 4-Chlorobenzaldehyde | 3 | 92 | 45 (S) |
Data sourced from Gonzalez-Olvera et al., 2008.[3]
From this data, several key insights can be drawn:
-
Influence of the N-substituent: The introduction of a methyl group (Catalyst 2 ) shows a marginal improvement in enantioselectivity compared to the unsubstituted parent diamine (Catalyst 1 ). However, the introduction of a bulky and chiral (R)-1-phenylethyl group (Catalyst 3 ) leads to a significant increase in both yield and enantiomeric excess. This highlights the crucial role of the steric and electronic environment around the nitrogen atoms in dictating the stereochemical outcome.
-
Substrate Scope: The catalysts are effective for a range of aromatic aldehydes, with electron-donating and electron-withdrawing substituents. Catalyst 3 consistently provides the best results across the tested substrates.
The proposed catalytic cycle for the Biginelli reaction catalyzed by these chiral diamines involves the formation of a chiral iminium ion intermediate.[3] The catalyst activates the aldehyde by forming an iminium ion, which is then attacked by the enolate of ethyl acetoacetate. The rigid bicyclic structure of the catalyst creates a well-defined chiral environment, directing the nucleophilic attack to one face of the iminium ion, thereby inducing enantioselectivity. The bulkier phenylethyl group in Catalyst 3 likely creates a more sterically hindered environment, leading to a more ordered transition state and higher enantioselectivity.
Caption: Proposed catalytic cycle for the asymmetric Biginelli reaction.
Asymmetric Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction to produce chiral secondary alcohols. (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane derivatives have also been explored as chiral ligands in this transformation.
| Catalyst Derivative | Electrophile | Yield (%) | ee (%) | Reference |
| 2-(Diphenylhydroxymethyl)-5-methyl-DBH | Benzaldehyde | - | 78 (S) | [4] |
| 2-(Naphthylhydroxymethyl)-5-methyl-DBH | Benzaldehyde | - | 65 (S) | [4] |
*DBH = (1S,4S)-2,5-diazabicyclo[2.2.1]heptane
These results demonstrate that C-substitution on the diazabicyclic framework can also lead to high levels of enantioselectivity. The presence of a hydroxyl group in the substituent allows for the formation of a chiral zinc-alkoxide complex, which is believed to be the active catalytic species. The stereochemical outcome is then determined by the facial selectivity of the aldehyde addition to the ethyl group of the diethylzinc coordinated to this chiral complex.
Experimental Protocols
To facilitate the application of these organocatalysts, we provide a detailed, step-by-step protocol for a representative asymmetric Biginelli reaction.
General Protocol for the Asymmetric Biginelli Reaction
Materials:
-
(1S,4S)-2-[(R)-1-Phenylethyl]-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (Catalyst 3 )
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Urea (1.5 mmol)
-
Methanol (2 mL)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), urea (1.5 mmol), and (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (Catalyst 3 , 0.1 mmol, 10 mol%).
-
Add methanol (2 mL) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 24-72 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired dihydropyrimidinone.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Causality behind Experimental Choices:
-
Catalyst Loading: 10 mol% is a common starting point for organocatalytic reactions, balancing reaction rate and cost-effectiveness.
-
Solvent: Methanol is a polar protic solvent that can help to solubilize the reactants and catalyst, and can also participate in hydrogen bonding interactions that may influence the transition state.
-
Stoichiometry: A slight excess of ethyl acetoacetate and urea is used to ensure complete consumption of the limiting aldehyde.
-
Temperature: Room temperature is often sufficient for these reactions, avoiding the need for heating or cooling and simplifying the experimental setup.
Caption: A streamlined workflow for the asymmetric Biginelli reaction.
Conclusion and Future Outlook
Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have proven to be versatile and effective organocatalysts for a range of asymmetric transformations. The rigid bicyclic scaffold provides a robust platform for inducing high levels of stereocontrol, and the ease of functionalization at the nitrogen atoms allows for fine-tuning of the catalyst's properties.
The comparative data presented herein demonstrates that N-alkylation with bulky, chiral substituents can significantly enhance both the yield and enantioselectivity in the asymmetric Biginelli reaction. Furthermore, C-substitution offers another avenue for catalyst development, leading to highly effective ligands for asymmetric additions of organozinc reagents.
While significant progress has been made, there remains ample opportunity for further research in this area. A deeper mechanistic understanding, particularly through computational modeling of the transition states, would provide invaluable insights for the rational design of even more efficient and selective catalysts. The exploration of these catalysts in a broader range of asymmetric reactions and the development of immobilized or recyclable versions are also promising avenues for future investigation. The continued development of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-based organocatalysts will undoubtedly contribute to the expanding toolkit of synthetic chemists, enabling the efficient and sustainable production of chiral molecules for a myriad of applications.
References
-
Jordis, U., Kesselgruber, M., Nerdinger, S., & Mereiter, K. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ARKIVOC, 2001(2), 69-81. [Link]
-
Gonzalez-Olvera, R., Demare, P., Regla, I., & Juaristi, E. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. ARKIVOC, 2008(6), 61-72. [Link]
-
Jordis, U., Kesselgruber, M., Nerdinger, S., & Mereiter, K. (1999). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Communications, 9(4), 147-148. [Link]
Sources
A Tale of Two Catalysts: Unraveling the Enantioselectivity of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane versus Proline Derivatives in Asymmetric Synthesis
In the landscape of asymmetric organocatalysis, the quest for catalysts that afford high stereocontrol is a perpetual endeavor. Among the myriad of privileged scaffolds, L-proline and its derivatives have long been celebrated as the "simplest enzymes," capable of orchestrating a wide array of enantioselective transformations.[1][2] However, the exploration of rigid, conformationally constrained diamines, such as (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (DBH), presents a compelling alternative, offering a different stereochemical environment. This guide provides an in-depth, objective comparison of the enantioselectivity of DBH-based catalysts against the well-established proline derivatives, supported by experimental data and mechanistic insights to inform catalyst selection in research and development.
The Foundation: Structural and Mechanistic Divergence
The fundamental difference between proline and DBH catalysts lies in their structural architecture, which in turn dictates their catalytic mechanism and the transition states they favor.
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane (DBH): A Rigid Bicyclic Scaffold
The DBH core is a conformationally locked bicyclic diamine.[3] This rigidity is its defining feature, minimizing conformational ambiguity in the transition state, which can be a significant advantage in achieving high enantioselectivity. DBH and its derivatives typically operate through an enamine-based mechanism, utilizing one of the secondary amines to activate a carbonyl donor. The constrained framework precisely positions the reacting partners, influencing the facial selectivity of the electrophile's approach.
Proline and its Derivatives: The Flexible Workhorse
L-proline, a secondary amino acid, possesses both a secondary amine and a carboxylic acid moiety. This bifunctional nature is central to its catalytic prowess, particularly in enamine catalysis.[4] The secondary amine forms the nucleophilic enamine with a carbonyl donor, while the carboxylic acid group acts as a Brønsted acid to activate the electrophile and orient it via hydrogen bonding.[3] This dual activation model, often depicted in a Zimmerman-Traxler-like six-membered transition state, is key to its high stereocontrol.[4] However, the five-membered pyrrolidine ring of proline has greater conformational flexibility compared to the DBH scaffold.
Mechanistic Pathways: A Visual Representation
To better understand the catalytic cycles, the following diagrams illustrate the proposed mechanisms for both catalyst types in a Michael addition reaction.
Figure 2: Proposed bifunctional catalytic cycle for proline in an asymmetric Michael addition.
Performance in Asymmetric Michael Additions: A Head-to-Head Comparison
The Michael addition of ketones to nitroolefins is a benchmark reaction for evaluating the efficacy of organocatalysts. Here, we compare the performance of a (1S,4S)-2-tosyl-2,5-diazabicyclo[2.2.1]heptane catalyst with various proline-based catalysts in the addition of cyclohexanone to trans-β-nitrostyrene and its derivatives.
| Catalyst | Nitroolefin | Conditions | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (1S,4S)-2-Tosyl-DBH | trans-β-nitrostyrene | Solvent-free, (R)-Mandelic Acid (co-catalyst), -25 °C, 72h | 93 | >99:1 | 97 | [5] |
| (1S,4S)-2-Tosyl-DBH | 4-Cl-β-nitrostyrene | Solvent-free, (R)-Mandelic Acid (co-catalyst), -25 °C, 72h | 91 | >99:1 | 96 | [5] |
| (1S,4S)-2-Tosyl-DBH | 4-MeO-β-nitrostyrene | Solvent-free, (R)-Mandelic Acid (co-catalyst), -25 °C, 72h | 95 | >99:1 | 98 | [5] |
| L-Proline | trans-β-nitrostyrene | DMSO, rt, 24h | 85 | 50:50 | 10 | [5] |
| L-Proline | trans-β-nitrostyrene | MeOH, rt, 24h | 70 | 97:3 | 76 | [5] |
| Pyrrolidine-Thiourea | trans-β-nitrostyrene | Solvent-free, n-butyric acid (co-catalyst), 0 °C, 48h | 92 | 94:6 | 89 | [6] |
| Adamantoyl L-prolinamide | trans-β-nitrostyrene | Toluene, rt, 24h | 95 | 80:20 | 99 | [7] |
Analysis of Experimental Data
The data clearly indicates that for the Michael addition of cyclohexanone to nitroolefins, the rigid (1S,4S)-2-tosyl-DBH catalyst, particularly with a chiral co-catalyst, can achieve outstanding levels of both diastereoselectivity and enantioselectivity under solvent-free conditions. [5]The high rigidity of the bicyclic scaffold likely plays a crucial role in establishing a well-defined transition state, leading to excellent stereochemical control.
In contrast, unmodified L-proline shows highly solvent-dependent performance. [5]In a polar aprotic solvent like DMSO, the enantioselectivity is negligible. However, in a protic solvent like methanol, which can participate in the hydrogen-bonding network of the transition state, the enantioselectivity improves significantly, albeit not to the level of the optimized DBH system. [5]This highlights a key consideration for proline catalysis: the reaction environment is critical.
More sophisticated proline derivatives , such as adamantoyl L-prolinamide, demonstrate that modification of the proline backbone can lead to exceptional enantioselectivity, rivaling or even exceeding that of the DBH catalyst in this specific reaction. [7]These derivatives often incorporate bulky groups to enhance steric shielding and additional hydrogen-bonding moieties to better organize the transition state. [8]
Causality Behind Experimental Choices and Performance
Why the Tosyl Group on DBH? The electron-withdrawing tosyl group on the DBH catalyst increases the acidity of the N-H proton of the non-tosylated nitrogen, potentially facilitating the initial enamine formation. It also influences the steric and electronic environment of the catalytic pocket.
The Role of Co-catalysts: The use of (R)-mandelic acid with the tosylated DBH catalyst is a prime example of cooperative catalysis. [5]The chiral acid can protonate the nitro group of the electrophile, enhancing its reactivity and providing an additional layer of stereochemical information in the transition state. This synergistic effect leads to a significant boost in both diastereoselectivity and enantioselectivity.
Solvent-Free vs. Solvent-Based Conditions: The success of the DBH-catalyzed reaction under solvent-free conditions is noteworthy from a green chemistry perspective. [5]For proline catalysts, the choice of solvent is a critical parameter that can dramatically alter the reaction outcome by influencing the stability of the transition state and the solubility of the catalyst and reagents. [5] Structural Rigidity vs. Bifunctionality: The high performance of the rigid DBH catalyst suggests that pre-organizing the catalytic site into a well-defined conformation can be a highly effective strategy for asymmetric induction. Proline's strength lies in its inherent bifunctionality, which, when optimized through derivatization and appropriate solvent choice, can also lead to excellent results. The flexibility of the proline scaffold allows for fine-tuning through the introduction of various substituents.
Experimental Protocols
To ensure the reproducibility and validation of the discussed findings, detailed experimental protocols for the Michael addition are provided below.
Protocol 1: Asymmetric Michael Addition using (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane
This protocol is adapted from Avila-Ortiz, C.G., et al. (2015). [5] Materials:
-
(1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane (10 mol%)
-
(R)-Mandelic Acid (10 mol%)
-
Cyclohexanone (2.0 mmol)
-
Substituted trans-β-nitrostyrene (1.0 mmol)
Procedure:
-
To a vial equipped with a magnetic stir bar, add (1S,4S)-2-tosyl-2,5-diazabicyclo[2.2.1]heptane (0.1 mmol) and (R)-mandelic acid (0.1 mmol).
-
Add cyclohexanone (2.0 mmol) to the vial.
-
Cool the mixture to -25 °C using a cryostat.
-
Add the substituted trans-β-nitrostyrene (1.0 mmol) to the cooled mixture.
-
Stir the reaction mixture vigorously at -25 °C for 72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric Michael Addition using L-Proline
This protocol is a representative procedure based on literature for proline-catalyzed Michael additions. [5] Materials:
-
L-Proline (20 mol%)
-
Cyclohexanone (5.0 mmol)
-
trans-β-nitrostyrene (1.0 mmol)
-
Methanol (5 mL)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add trans-β-nitrostyrene (1.0 mmol) and cyclohexanone (5.0 mmol).
-
Add methanol (5 mL) to dissolve the starting materials.
-
Add L-proline (0.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Conclusion and Outlook
Both (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives and proline-based catalysts are highly effective in promoting asymmetric transformations. The choice between them is not a matter of universal superiority but rather depends on the specific reaction, the desired stereochemical outcome, and the operational conditions.
-
DBH-based catalysts offer the advantage of a rigid scaffold, which can lead to exceptional levels of stereocontrol, particularly when employed in cooperative catalysis systems. Their efficacy under solvent-free conditions is a significant asset for sustainable chemistry.
-
Proline and its derivatives represent a more versatile and extensively studied class of catalysts. While unmodified proline's performance can be highly sensitive to reaction conditions, its derivatives have been engineered to achieve some of the highest enantioselectivities reported in organocatalysis. The bifunctional nature of proline remains a powerful design element.
For researchers and drug development professionals, this comparative guide underscores the importance of considering catalyst structure and reaction mechanism. While proline derivatives offer a vast toolbox of readily available and tunable catalysts, the exploration of rigid scaffolds like DBH can unlock new avenues for achieving superior stereoselectivity in challenging asymmetric transformations. Future work will likely focus on the development of novel DBH derivatives and the expansion of their applications in a broader range of asymmetric reactions.
References
-
Britvin, S. N., & Rumyantsev, A. M. (2017). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallographica Section E: Crystallographic Communications, 73(12), 1861–1863. [Link]
-
Asymmetric Michael Addition of Cyclohexanones to trans-β-Nitrostyrene Catalyzes by Prolineamide-Based Organocatalyst. (2022). AIP Conference Proceedings. [Link]
-
Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. [Link]
-
Unlocking the Secrets of Proline Catalyzed Reactions! (2019). YouTube. [Link]
-
Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]
-
Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. (2004). Organic Letters. [Link]
-
Michael addition of cyclohexanone to trans-nitrostyrene catalyzed by CILs based on L-proline using EtOH as solvent. (n.d.). ResearchGate. [Link]
-
Avila-Ortiz, C. G., et al. (2015). Use of (R)-Mandelic Acid as Chiral Co-Catalyst in the Michael Addition Reaction Organocatalyzed by (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane under Solvent-Free Conditions. Asymmetric Catalysis. [Link]
-
Organocatalytic Asymmetric Michael Addition of 2,4-Pentandione to Nitroolefins. (n.d.). ACS Publications. [Link]
-
(S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. (n.d.). Royal Society of Chemistry. [Link]
-
A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. (2013). ResearchGate. [Link]
-
Enamines. (2025). Master Organic Chemistry. [Link]
-
Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide. (n.d.). RSC Publishing. [Link]
-
The Role of L-Proline and Co-Catalysts in the Enantioselectivity of OXA-Michael-Henry Reactions. (2018). ResearchGate. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. (n.d.). MDPI. [Link]
-
Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. (n.d.). ACS Publications. [Link]
-
A Polymer-Supported Proline-Based Diamine Catalyst for the Kinetic Resolution of Racemic Secondary Alcohols. (n.d.). ACS Publications. [Link]
-
Michael addition reaction. (n.d.). Wikipedia. [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (n.d.). MDPI. [Link]
-
ChemInform Abstract: Organocatalytic Asymmetric Michael Addition of Aldehydes and Ketones to Nitroalkenes Catalyzed by Adamantoyl L‐Prolinamide. (n.d.). Sci-Hub. [Link]
-
General mechanism for proline catalyzed Michael addition reaction... (n.d.). ResearchGate. [Link]
-
L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. (n.d.). Arkivoc. [Link]
-
Heterogeneous organocatalysis: the proline case. (2025). National Institutes of Health. [Link]
-
Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. (n.d.). Pulsus. [Link]
-
New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. (n.d.). ResearchGate. [Link]
-
Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts. (2022). The Journal of Organic Chemistry. [Link]
-
Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs. (n.d.). National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
Performance of diazabicycloheptane-based ligands in asymmetric diethylzinc addition vs. other chiral amino alcohols
A Senior Application Scientist's Perspective on Performance, Mechanism, and Practical Application
For researchers, scientists, and professionals in drug development, the enantioselective addition of diethylzinc to aldehydes stands as a cornerstone reaction for establishing stereocenters in the synthesis of chiral alcohols—critical building blocks for a vast array of pharmaceuticals and complex molecules. The choice of a chiral ligand to catalyze this transformation is paramount, directly influencing enantioselectivity, yield, and substrate scope. This guide provides an in-depth comparison of diazabicycloheptane-based ligands against other prominent chiral amino alcohols, offering a blend of technical data, mechanistic insights, and practical experimental guidance to inform your catalyst selection.
The Landscape of Chiral Amino Alcohol Ligands
The field of asymmetric diethylzinc addition is rich with a diverse array of chiral amino alcohol ligands. These ligands coordinate to the zinc atom, creating a chiral environment that directs the facial selectivity of the ethyl group transfer to the prochiral aldehyde. Among the most successful classes of ligands are those derived from readily available chiral pool sources.
This guide will focus on a comparative analysis of:
-
Diazabicyclo[2.2.1]heptane-based Amino Alcohols: These ligands possess a rigid, bicyclic scaffold that restricts conformational flexibility, a feature often correlated with high enantioselectivity.
-
Camphor-derived Amino Alcohols: Leveraging the natural chirality of camphor, these ligands offer a robust and sterically demanding framework.
-
Norephedrine and Pseudoephedrine Derivatives: These readily available and relatively inexpensive amino alcohols have been extensively studied and modified to achieve high levels of asymmetric induction.
-
Carbohydrate-based Ligands: Utilizing the inherent chirality of sugars, these ligands present a sustainable and often highly effective alternative.
Performance Benchmark: Enantioselective Addition to Benzaldehyde
To provide a standardized comparison, the following table summarizes the performance of representative ligands from each class in the asymmetric addition of diethylzinc to benzaldehyde.
| Ligand Class | Representative Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Diazabicycloheptane | (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivative | Moderate | up to 78 | [1] |
| Camphor-derived | Camphor-derived β-amino alcohol | High | up to 94 | [2] |
| Camphor-derived | Camphor-derived 1,4-amino alcohol | High | up to 98 | [2] |
| Norephedrine-derived | N-substituted norephedrine derivative | High | up to 97 | [3] |
| Carbohydrate-based | D-fructose-derived β-amino alcohol | up to 100 | up to 96 | [4] |
As the data indicates, while diazabicyclo[2.2.1]heptane-based ligands demonstrate good catalytic activity, other classes of chiral amino alcohols, such as those derived from camphor and norephedrine, have shown higher enantioselectivities in the benchmark reaction with benzaldehyde.[1][2][3] Carbohydrate-based ligands also present a highly competitive option, achieving excellent yields and high enantiomeric excess.[4]
Substrate Scope: Beyond Benzaldehyde
A crucial aspect of a catalyst's utility is its performance across a range of substrates, including electronically diverse aromatic aldehydes and sterically demanding aliphatic aldehydes.
-
Diazabicyclo[2.2.1]heptane-based ligands have been reported to catalyze the addition to benzaldehyde with moderate to good enantioselectivity.[1] Data on a broader range of substrates is less prevalent in the literature compared to other ligand classes.
-
Camphor-derived amino alcohols have demonstrated high enantioselectivities for a variety of aromatic and aliphatic aldehydes, with ee's up to 94% being reported.[2]
-
Norephedrine and its derivatives have been shown to be effective for a wide array of aromatic aldehydes, with enantioselectivities often exceeding 90%.[3]
-
Carbohydrate-based ligands , particularly those derived from fructose, have shown remarkable versatility, catalyzing the diethylzinc addition to various aromatic and aliphatic aldehydes with high conversions and enantioselectivities up to 96%.[4] For instance, with o- and m-methylbenzaldehydes, enantioselectivities of 92% and 96% have been achieved, respectively.[4] However, for some aliphatic aldehydes like cyclohexanecarbaldehyde, the enantioselectivity was lower (35% ee).[4]
Mechanistic Insights: The Origin of Enantioselectivity
The enantioselectivity of the diethylzinc addition is determined by the transition state geometry of the catalytic complex. The widely accepted Noyori mechanism proposes a dimeric zinc complex as the active catalyst.[1] In this model, two zinc centers are bridged by the amino alcohol ligand, with one zinc atom activating the aldehyde and the other delivering the ethyl group.
The structural features of the chiral ligand play a critical role in dictating the facial selectivity of the addition.
Catalytic Cycle of Asymmetric Diethylzinc Addition
Caption: Generalized catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.
Influence of Ligand Structure on the Transition State
The rigidity of the diazabicyclo[2.2.1]heptane scaffold is its key feature. This conformational restriction can lead to a more organized and predictable transition state, thereby enhancing enantioselectivity. The fixed spatial arrangement of the amino and alcohol groups creates a well-defined chiral pocket that forces the aldehyde to coordinate in a specific orientation, exposing one of its prochiral faces to the ethyl transfer.
Caption: Conceptual transition state for a diazabicycloheptane-based ligand.
In contrast, ligands derived from camphor and norephedrine rely on the steric bulk of their substituents to create a chiral environment. The large and strategically positioned groups on these ligands effectively shield one face of the coordinated aldehyde, directing the incoming diethylzinc to the other face. The conformational flexibility of these ligands, although greater than that of the diazabicycloheptanes, can be tuned by modifying their substituents to optimize enantioselectivity.
Caption: Conceptual transition state for a camphor-derived ligand.
Experimental Protocols
To provide a practical context for the application of these ligands, detailed experimental protocols for the asymmetric addition of diethylzinc to benzaldehyde using a representative from the diazabicycloheptane class and a highly effective carbohydrate-based ligand are provided below.
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Diethylzinc is a pyrophoric reagent and should be handled with extreme care.
Protocol 1: Asymmetric Diethylzinc Addition with a (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-based Ligand (Representative Procedure)
This protocol is adapted from general procedures for similar chiral amino alcohol-catalyzed reactions.
Workflow Diagram:
Caption: Experimental workflow for diethylzinc addition using a diazabicycloheptane-based ligand.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-based amino alcohol ligand (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (2 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (2.2 mL, 2.2 mmol) to the stirred solution.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Diethylzinc Addition with a Carbohydrate-based Ligand
This protocol is based on a reported procedure with a highly effective fructose-derived ligand.[5]
Workflow Diagram:
Caption: Experimental workflow for diethylzinc addition using a carbohydrate-based ligand.
Step-by-Step Methodology:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the carbohydrate-based amino alcohol ligand (0.05 mmol, 20 mol%) in anhydrous hexane (0.25 mL).[5]
-
Add titanium(IV) isopropoxide (Ti(OiPr)4, 104 µL, 0.35 mmol) and stir the mixture at room temperature for 30 minutes.[5]
-
Cool the reaction mixture to 0 °C and inject a 1.0 M solution of diethylzinc in hexanes (0.75 mL, 0.75 mmol). The solution will typically turn yellow.[5]
-
Stir the mixture for another 30 minutes at 0 °C. The solution may change color (e.g., to dark green).[5]
-
Add the aldehyde (0.25 mmol) and continue stirring at 0 °C for 3 hours.[5]
-
After the reaction is complete, quench with 1N HCl (3 mL).[5]
-
Extract the aqueous layer with diethyl ether (3 x 5 mL).[5]
-
Wash the combined organic phase with water (3 x 5 mL) and dry over anhydrous magnesium sulfate.[5]
-
Filter and concentrate the solution, then purify the residue by column chromatography to obtain the desired chiral alcohol.[5]
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.[5]
Conclusion and Future Outlook
The selection of a chiral ligand for the asymmetric diethylzinc addition to aldehydes is a critical decision that impacts the efficiency and enantioselectivity of the synthesis of valuable chiral alcohols. While diazabicyclo[2.2.1]heptane-based ligands offer the advantage of a rigid, conformationally locked scaffold, leading to good levels of enantioselectivity, the current body of literature suggests that other classes of chiral amino alcohols, such as those derived from camphor, norephedrine, and carbohydrates, can provide superior performance in terms of enantiomeric excess and substrate scope.
The choice of ligand will ultimately depend on the specific synthetic target, cost considerations, and the desired level of enantiopurity. Further research into the synthesis and application of novel diazabicyclo[2.2.1]heptane-based ligands with varied substitution patterns may unlock their full potential and lead to the development of highly competitive catalysts for this important transformation.
References
Sources
- 1. New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Yield and enantiomeric excess comparison for Biginelli reaction with different chiral catalysts.
For researchers, scientists, and professionals in drug development, the quest for stereochemically pure compounds is paramount. The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea or thiourea, offers a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. These heterocyclic scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. However, the creation of a stereocenter at the C4 position necessitates precise enantiocontrol, a challenge that has been met with the development of a diverse array of chiral catalysts. This guide provides an in-depth comparison of the performance of different classes of chiral catalysts in the Biginelli reaction, supported by experimental data, mechanistic insights, and detailed protocols to inform your catalyst selection and experimental design.
The Imperative of Enantioselectivity in DHPMs
The biological activity of DHPMs is often stereospecific. For instance, the two enantiomers of a DHPM can exhibit drastically different, or even opposing, pharmacological effects. This underscores the critical need for robust and efficient asymmetric methodologies for their synthesis. The choice of a chiral catalyst is a pivotal decision in any enantioselective synthesis, directly influencing not only the enantiomeric excess (ee) and yield of the desired product but also the reaction's operational simplicity and scalability.
Classes of Chiral Catalysts for the Asymmetric Biginelli Reaction
The field of asymmetric catalysis has furnished a variety of solutions for the enantioselective Biginelli reaction. These can be broadly categorized into three main classes: Chiral Brønsted Acids, Chiral Organocatalysts, and Chiral Lewis Acids. Each class operates through distinct mechanisms of activation and chiral induction, offering a unique set of advantages and limitations.
Chiral Brønsted Acids: Precision Proton Management
Chiral Brønsted acids have emerged as powerful catalysts for a multitude of asymmetric transformations, and the Biginelli reaction is no exception. These catalysts function by activating the reaction components through protonation, creating a well-defined chiral environment that dictates the stereochemical outcome.
Performance Overview of Chiral Brønsted Acid Catalysts
| Catalyst Type | Representative Catalyst | Aldehyde Substrate | Yield (%) | ee (%) | Reference |
| Phosphoric Acid | (R)-SPINOL-Phosphoric Acid | Benzaldehyde | 95 | 99 | [1] |
| Phosphoric Acid | (R)-TRIP | 4-Chlorobenzaldehyde | 98 | 96 | [2] |
| Disulfonimide | (-)-4,5-dimethyl-3,6-bis(o-tolyl)-1,2-benzenedisulfonimide | 4-Nitrobenzaldehyde | 94 | 98 | [3] |
Mechanistic Insights: The Dual Activation Model
Chiral phosphoric acids, a prominent subclass of Brønsted acid catalysts, are thought to operate via a dual activation mechanism. The acidic proton of the phosphoric acid activates the imine intermediate formed from the aldehyde and urea, rendering it more electrophilic. Simultaneously, the basic oxygen of the phosphate group can activate the β-ketoester, facilitating its enolization and subsequent nucleophilic attack on the activated imine. This highly organized transition state, held together by a network of hydrogen bonds, effectively shields one face of the imine, leading to high enantioselectivity.[2]
Caption: Proposed dual activation mechanism for a chiral phosphoric acid-catalyzed Biginelli reaction.
Experimental Protocol: Enantioselective Biginelli Reaction with a SPINOL-Derived Phosphoric Acid
This protocol is adapted from the work of Sun and coworkers.[1]
-
Preparation of the Reaction Mixture: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chiral SPINOL-phosphoric acid catalyst (5 mol%).
-
Addition of Reactants: Sequentially add the aldehyde (1.0 mmol), the β-ketoester (1.2 mmol), and the thiourea (1.5 mmol).
-
Solvent and Temperature: Add the appropriate solvent (e.g., dichloromethane, 2.0 mL) and stir the reaction mixture at the optimized temperature (e.g., room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched dihydropyrimidinethione.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the product by chiral HPLC analysis.
Chiral Organocatalysts: Metal-Free Asymmetric Induction
Chiral organocatalysis has revolutionized asymmetric synthesis by offering a metal-free alternative to traditional catalysis. In the context of the Biginelli reaction, chiral primary and secondary amines have proven to be particularly effective.
Performance Overview of Chiral Organocatalysts
| Catalyst Type | Representative Catalyst | Aldehyde Substrate | Yield (%) | ee (%) | Reference |
| Primary Amine | Quinine-derived Amine | Benzaldehyde | 64 | 66 | [3] |
| Primary Amine | (1R,2R)-Cyclohexane-1,2-diamine derivative | Benzaldehyde | 98 | >99 | [4] |
| Secondary Amine | Proline derivative | 4-Nitrobenzaldehyde | 85 | 96 | [5] |
Mechanistic Insights: Enamine and Iminium Ion Pathways
Chiral primary and secondary amines can catalyze the Biginelli reaction through different, yet related, mechanistic pathways.
-
Enamine Pathway: Chiral secondary amines, such as proline derivatives, can react with the β-ketoester to form a chiral enamine intermediate. This enamine then attacks the imine generated from the aldehyde and urea, with the stereochemistry being directed by the chiral amine backbone.
-
Iminium Ion Pathway: Chiral primary amines can condense with the aldehyde to form a chiral iminium ion. This activated intermediate is then attacked by the enol of the β-ketoester. The chiral environment around the iminium ion dictates the facial selectivity of the nucleophilic attack. Computational studies have suggested that for some primary amine catalysts, the rate-determining step is a proton transfer during the cyclization, mediated by the catalyst.[6]
Caption: Proposed catalytic cycle for a chiral primary amine-catalyzed Biginelli reaction via an iminium ion pathway.
Experimental Protocol: Enantioselective Biginelli Reaction with a Chiral Primary Amine
This protocol is a general representation based on the work of Deng and others.[4]
-
Catalyst and Reactant Loading: In a vial, combine the chiral primary amine catalyst (10 mol%), the aldehyde (0.5 mmol), and the urea (0.6 mmol).
-
Solvent Addition: Add the solvent (e.g., THF, 1.0 mL) and stir the mixture for a few minutes at room temperature.
-
Addition of the β-Ketoester: Add the β-ketoester (0.75 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for the specified time (e.g., 24-72 hours).
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the residue by flash chromatography and determine the enantiomeric excess by chiral HPLC.
Chiral Lewis Acids: Coordination and Control
Chiral Lewis acids, typically complexes of metal ions with chiral ligands, activate the reactants by coordination. This mode of activation can lead to highly organized transition states and excellent enantioselectivities.
Performance Overview of Chiral Lewis Acid Catalysts
| Catalyst Type | Representative Catalyst | Aldehyde Substrate | Yield (%) | ee (%) | Reference |
| Ytterbium(III) Triflate | Yb(OTf)3 / Chiral Ligand | Benzaldehyde | 95 | >99 | [7] |
| Indium(III) Chloride | InCl3 / (R,R)-ligand | Benzaldehyde | up to 92 | up to 40 | [8] |
| Cerium(III) Chloride | CeCl3 / (R,R)-ligand | Benzaldehyde | up to 89 | up to 30 | [8] |
Mechanistic Insights: A Coordinated Approach
Chiral Lewis acid catalysts, such as those based on ytterbium(III) triflate, are believed to function by coordinating to the aldehyde and the β-ketoester. This dual coordination brings the reactants into close proximity within a chiral environment defined by the ligand. The Lewis acid activates the aldehyde towards nucleophilic attack by the enolized β-ketoester. The stereochemical outcome is determined by the specific geometry of the metal-ligand complex and how it orients the reacting partners.
Caption: Simplified representation of the proposed mechanism for a chiral Lewis acid-catalyzed Biginelli reaction.
Experimental Protocol: Enantioselective Biginelli Reaction with a Chiral Ytterbium Catalyst
This protocol is based on the pioneering work of Zhu and coworkers.[7]
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, prepare the chiral ytterbium catalyst by reacting Yb(OTf)3 with the chiral ligand in an appropriate solvent.
-
Reaction Setup: To the solution of the chiral catalyst, add the aldehyde (1.0 equiv).
-
Addition of Reactants: Subsequently, add the β-ketoester (1.2 equiv) and the urea (1.5 equiv).
-
Reaction Conditions: Stir the reaction mixture at the designated temperature until completion, as monitored by TLC.
-
Work-up: Quench the reaction and perform an aqueous work-up.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess of the purified product.
Conclusion: Selecting the Optimal Catalyst
The choice of a chiral catalyst for the enantioselective Biginelli reaction is a multifaceted decision that depends on the specific substrate, desired scale, and available resources.
-
Chiral Brønsted acids , particularly phosphoric acids, often provide excellent enantioselectivities across a broad range of substrates and are known for their operational simplicity.
-
Chiral organocatalysts offer a metal-free approach, which can be advantageous in the synthesis of pharmaceutical intermediates where metal contamination is a concern. Primary diamine-based catalysts have shown exceptional performance.
-
Chiral Lewis acids , while sometimes requiring more stringent reaction conditions, can deliver outstanding yields and enantioselectivities.
This guide has provided a comparative overview of the key classes of chiral catalysts for the asymmetric Biginelli reaction. By understanding the underlying mechanistic principles and having access to reliable experimental protocols, researchers are better equipped to navigate the catalyst landscape and achieve their synthetic goals with high efficiency and stereocontrol.
References
-
Ding, K.; Zhao, G. Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. National Institutes of Health. [Link]
-
Barbero, M.; Cadamuro, S.; Dughera, S. A Brønsted acid catalysed enantioselective Biginelli reaction. Green Chemistry. [Link]
-
Tsuji, H.; Ueda, K.; Hayashi, Y. Stereoselectivity of the Biginelli Reaction Catalyzed by Chiral Primary Amine: A Computational Study. Heterocycles. [Link]
-
Sun, J.; Wang, Y.; Hu, X. Highly enantioselective Biginelli reaction catalyzed by SPINOL-phosphoric acids. Organic & Biomolecular Chemistry. [Link]
-
Gong, L.-Z.; Chen, X.-H.; Xu, X.-Y.; Liu, H.; Cun, L.-F. Highly Enantioselective Organocatalytic Biginelli Reaction. Journal of the American Chemical Society. [Link]
-
Various Authors. Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. MDPI. [Link]
-
Huang, Y.; Yang, F.; Zhu, C. Highly Enantioseletive Biginelli Reaction Using a New Chiral Ytterbium Catalyst: Asymmetric Synthesis of Dihydropyrimidines. Journal of the American Chemical Society. [Link]
-
Tsuji, H.; et al. Stereoselectivity of the biginelli reaction catalyzed by chiral primary amine: a computational study. HETEROCYCLES. [Link]
-
Various Authors. Recent advances in organocatalytic asymmetric multicomponent reactions. RSC Publishing. [Link]
-
Wang, L.; et al. An enantioselective biginelli reaction catalyzed by a simple chiral secondary amine and achiral brønsted acid by a dual-activation route. PubMed. [Link]
-
Various Authors. Recent progress in asymmetric Biginelli reaction. Academia.edu. [Link]
-
Alvim, H.G.O.; et al. Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction. The Journal of Organic Chemistry. [Link]
-
Various Authors. A Brønsted acid catalysed enantioselective Biginelli reaction. RSC Publishing. [Link]
-
Various Authors. Recent progress in asymmetric Biginelli reaction. PubMed. [Link]
-
Various Authors. Enantioselective Organocatalytic Biginelli Reaction: Dependence of the Catalyst on Sterics, Hydrogen Bonding, and Reinforced Chirality. The Journal of Organic Chemistry. [Link]
-
Various Authors. A Brønsted acid catalysed enantioselective Biginelli reaction. Green Chemistry International. [Link]
-
Various Authors. Highly Enantioseletive Biginelli Reaction Using a New Chiral Ytterbium Catalyst: Asymmetric Synthesis of Dihydropyrimidines. ResearchGate. [Link]
-
Gong, L.-Z.; et al. Highly Enantioselective Organocatalytic Biginelli and Biginelli-Like Condensations: Reversal of the Stereochemistry by Tuning the 3,3′-Disubstituents of Phosphoric Acids. Journal of the American Chemical Society. [Link]
Sources
- 1. Highly enantioselective Biginelli reaction catalyzed by SPINOL-phosphoric acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Stereoselective Biginelli-like reaction catalyzed by a chiral phosphoric acid bearing two hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acyclic vs. Cyclic Chiral Diamines in Asymmetric Catalysis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Chiral 1,2-diamines are foundational ligands in modern asymmetric synthesis, serving as indispensable tools for creating enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries.[1][2][3] Their ability to form stable chelate complexes with a wide range of transition metals allows for precise control over the stereochemical outcome of catalytic reactions.[4] These ligands are broadly classified into two main categories: acyclic diamines, characterized by their conformational flexibility, and cyclic diamines, which possess a conformationally restricted scaffold. This guide provides an in-depth comparison of these two classes, exploring the causal relationships between their structural attributes and catalytic performance, supported by experimental data and established protocols.
Structural Foundations: Flexibility vs. Rigidity
The core difference between acyclic and cyclic chiral diamines lies in their conformational freedom. This fundamental structural distinction is the primary determinant of their behavior and efficacy in asymmetric catalysis.
-
Acyclic Chiral Diamines: Exemplified by ligands such as (1R,2R)-(-)-1,2-Diphenylethylenediamine (DPEN), these molecules feature open-chain backbones. Their key characteristic is rotational freedom around the C-C and C-N bonds. This flexibility allows the ligand to adapt its conformation to the steric and electronic demands of the metal center and the substrate. However, this adaptability can also be a drawback, as non-productive conformations may exist in equilibrium, potentially lowering catalytic activity or stereoselectivity.
-
Cyclic Chiral Diamines: Prototypical examples include (1R,2R)-(-)-1,2-Diaminocyclohexane (DACH) and the backbone of the Trost ligand. By incorporating the diamine moiety into a ring system, the conformational possibilities are significantly constrained. This pre-organization of the chiral environment can lead to a more defined and predictable transition state, often resulting in higher enantioselectivity. The rigidity minimizes the population of less active or non-selective catalyst species during the reaction.
Comparative Performance in Key Asymmetric Reactions
The choice between an acyclic and a cyclic diamine ligand is highly dependent on the specific transformation. Below, we analyze their performance in two of the most important classes of asymmetric reactions: transfer hydrogenation and allylic alkylation.
Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral alcohols, with catalysts developed by Noyori and Ikariya being benchmarks in the field.[5] These catalysts typically consist of a Ruthenium center, an arene ligand, and a chiral N-sulfonylated 1,2-diamine.
The mechanism generally involves an "outer sphere" pathway where the Ru-hydride species, formed from a hydrogen source like HCOOH/NEt3, transfers a hydride to the ketone.[6][7] The stereochemical outcome is dictated by the precise orientation of the substrate relative to the chiral ligand, often stabilized by non-covalent interactions like CH/π interactions between the substrate and the catalyst's arene or diamine substituents.[5][6]
Experimental Data Snapshot:
A comparative study on the asymmetric hydrogenation of various ketones using Ru(II) complexes highlights the performance differences.[8] The catalysts were generated in situ from a phosphine ligand and either (R,R)-DPEN (acyclic) or (R,R)-DACH (cyclic).
| Substrate | Ligand | Enantiomeric Excess (ee, %) |
| 2-Acetylthiophene | (R,R)-DPEN | >90% |
| (R,R)-DACH | 86% | |
| 2-Acetylfuran | (R,R)-DPEN | >90% |
| (R,R)-DACH | 86% | |
| 2-Acetylpyridine | (R,R)-DPEN | 84% |
| (R,R)-DACH | Not specified, but generally lower | |
| 4-Acetylpyridine | (R,R)-DPEN | 81% |
| (R,R)-DACH | Not specified, but generally lower |
Analysis and Causality:
In these specific examples, the catalyst based on the acyclic (R,R)-DPEN consistently outperformed its (R,R)-DACH counterpart .[8] The superior performance of the DPEN-based catalyst, particularly for heterocyclic ketones, can be attributed to several factors:
-
Optimal Conformation: The flexibility of DPEN allows its phenyl groups to adopt an optimal orientation to create a well-defined chiral pocket. This adaptability enables favorable CH/π interactions with the aromatic rings of the substrates (thiophene, furan, pyridine), which are crucial for effective stereochemical communication.
-
Steric Tuning: The less constrained nature of the acyclic ligand may allow for a less sterically hindered approach of the substrate to the reactive Ru-H bond, potentially leading to higher reaction rates. In contrast, the rigid cyclohexane backbone of DACH, while pre-organized, may present a fixed steric environment that is less ideal for this specific class of substrates.
This demonstrates a key principle: while rigidity is often beneficial, the "correct" flexibility of an acyclic ligand can provide a superior, custom-fit chiral environment for certain substrates.
The Tsuji-Trost reaction, or asymmetric allylic alkylation (AAA), is a cornerstone of C-C, C-N, and C-O bond formation.[9][10][11] The reaction proceeds via a π-allyl palladium intermediate, which is then attacked by a nucleophile.[9] The chiral ligand, bound to the palladium, controls the facial selectivity of the nucleophilic attack.
For this reaction, ligands based on a cyclic diamine scaffold, such as the Trost ligand, have become exceptionally prominent. The Trost ligand features two diphenylphosphino groups attached to a DACH backbone.
Why Cyclic Diamines Excel in AAA:
The success of the Trost ligand and similar cyclic scaffolds in AAA is directly linked to their conformational rigidity.
-
Well-Defined Chiral Pocket: The rigid cyclohexane backbone orients the bulky diphenylphosphino groups to create deep, well-defined chiral "walls" around the palladium center.[11] This structure effectively shields one face of the π-allyl intermediate, leaving the other preferentially open for nucleophilic attack.
-
Predictable Stereocontrol: This pre-organized and rigid chiral environment leads to highly predictable and consistently high levels of enantioselectivity across a broad range of substrates. The minimal conformational ambiguity in the catalyst ensures that one stereochemical pathway is overwhelmingly favored.
While acyclic diamine-based phosphine ligands have also been developed, they have generally not achieved the same level of broad applicability and high enantioselectivity as their cyclic counterparts in the context of AAA. The flexibility of an acyclic backbone can make it more difficult to create the rigid, wall-like chiral pocket that is so effective in this transformation.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and trustworthiness, a detailed protocol for a representative reaction is provided.
This protocol describes a typical procedure for the ATH of acetophenone using a Noyori-type catalyst generated in situ with an acyclic N-tosyl-(1R,2R)-DPEN ligand.
Sources
- 1. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 2. RUA [rua.ua.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tsuji-Trost Reaction [organic-chemistry.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Validation of Absolute Configuration in (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Catalysis
In the landscape of asymmetric catalysis, the rigid C2-symmetric scaffold of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane has emerged as a privileged chiral auxiliary. Its predictable control over stereochemical outcomes has made it a valuable tool in the synthesis of complex, enantioenriched molecules, particularly in the pharmaceutical industry. However, the successful application of this catalyst is critically dependent on the unambiguous determination of the absolute configuration of the resulting products. The stereochemistry of a drug candidate is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile.[1][2][3][4]
This guide provides a comparative analysis of the primary analytical techniques for validating the absolute configuration of chiral molecules synthesized using (1S,4S)-2,5-diazabicyclo[2.2.1]heptane and its derivatives. We will delve into the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs.
The Imperative of Absolute Configuration in Drug Development
The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, which are themselves chiral. Consequently, enantiomers of a drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for adverse effects. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), require the absolute stereochemistry of chiral drugs to be unequivocally established early in the development process.[3][4] This necessitates robust and reliable analytical methods for the validation of absolute configuration.
A Comparative Overview of Key Validation Techniques
The determination of absolute configuration is a multifaceted challenge that can be addressed by several powerful analytical techniques. The choice of method is often dictated by the physical properties of the analyte, the availability of instrumentation, and the stage of the research. The three principal methods are:
-
Single-Crystal X-ray Crystallography: The "gold standard" for unambiguous determination of three-dimensional molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile solution-state technique that can provide configurational information through the use of chiral derivatizing or solvating agents.
-
Chiroptical Spectroscopy: Methods such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) that probe the differential interaction of chiral molecules with polarized light.
The following sections will provide a detailed examination of each of these techniques, including their underlying principles, experimental protocols, and a critical comparison of their strengths and weaknesses.
Single-Crystal X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography is the most direct and powerful method for determining the absolute configuration of a chiral molecule.[5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.
Causality of Experimental Choices
The decision to pursue X-ray crystallography is driven by the need for an unambiguous and definitive structural proof. This is particularly crucial for novel compounds or when other spectroscopic methods yield ambiguous results. The key prerequisite is the ability to grow a high-quality single crystal of the analyte, which can be a significant bottleneck.[5][7] For products derived from (1S,4S)-2,5-diazabicyclo[2.2.1]heptane catalysis, which often result in crystalline solids, this method is frequently viable. In some cases, the absolute configuration of a derivative of the catalyst itself has been confirmed by X-ray analysis, providing a solid foundation for stereochemical assignments of its reaction products.[8][9][10][11]
Experimental Workflow
Figure 1: Workflow for Absolute Configuration Determination by X-ray Crystallography.
Step-by-Step Methodology
-
Crystal Growth: High-purity, enantiomerically enriched compound is dissolved in an appropriate solvent or solvent mixture. Slow evaporation, slow cooling of a saturated solution, or vapor diffusion are common techniques to induce crystallization. This is often the most challenging and time-consuming step.
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[7]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined against the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects of the X-rays scattered by the atoms in the crystal.[5] The presence of a "heavy" atom (e.g., a halogen, sulfur, or phosphorus) significantly enhances this effect, making the assignment more reliable. The Flack parameter is a key indicator of the correctness of the assigned absolute configuration, with a value close to zero for the correct enantiomer.[5]
Data Presentation
| Parameter | Description | Typical Value/Range |
| Crystal System | The symmetry of the unit cell. | e.g., Orthorhombic |
| Space Group | The symmetry of the crystal lattice. | e.g., P2₁2₁2₁ |
| Flack Parameter | A value indicating the correctness of the absolute configuration. | 0.0(1) for a correct assignment |
| CCDC Number | Deposition number in the Cambridge Crystallographic Data Centre. | e.g., 1234567 |
NMR Spectroscopy: A Solution-State Approach
NMR spectroscopy offers a powerful alternative for determining absolute configuration in solution, which is often the biologically relevant state. This technique is particularly valuable when single crystals cannot be obtained. The most common NMR methods rely on converting the enantiomeric analyte into a pair of diastereomers by reaction with a chiral derivatizing agent or by forming transient diastereomeric complexes with a chiral solvating agent.
Mosher's Ester Analysis
Mosher's ester analysis is a classic and widely used NMR method for determining the absolute configuration of chiral alcohols and amines.[12][13][14][15] It involves the formation of diastereomeric esters or amides by reacting the analyte with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).
This method is chosen for its reliability and the wealth of empirical data available. It is particularly useful for secondary alcohols and primary amines, which are common functional groups in the products of asymmetric synthesis. The underlying principle is that the diastereomers will have distinct NMR spectra, and the differences in chemical shifts (Δδ) of the protons near the stereocenter can be correlated to the absolute configuration.[12][15]
Sources
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Navigating Enantioselective Landscapes: A Comparative Guide to N-Substituted (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Derivatives in Asymmetric Catalysis
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Catalyst Selection and Mechanistic Insights.
The quest for stereochemical control in chemical synthesis is a cornerstone of modern drug discovery and development. Chiral catalysts are the master keys to unlocking enantiomerically pure compounds, and among the myriad of available scaffolds, the rigid (1S,4S)-2,5-diazabicyclo[2.2.1]heptane core has emerged as a promising platform for a variety of enantioselective transformations. Its constrained bicyclic structure provides a well-defined chiral environment, but the true potential of this scaffold is unlocked through judicious N-substitution. The nature of the substituents on the nitrogen atoms dictates the catalyst's steric and electronic properties, profoundly influencing its activity and the stereochemical outcome of the reaction.
This guide provides a comparative evaluation of N-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in enantioselective catalysis. Moving beyond a mere catalog of results, we will delve into the causality behind the catalytic performance, offering insights into the mechanistic underpinnings that govern enantioselection.
The Bicyclic Core: A Foundation for Asymmetric Induction
The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold, often synthesized from L-hydroxyproline, possesses a rigid C2-symmetric framework.[1] This rigidity is a key asset in asymmetric catalysis, as it minimizes conformational ambiguity and allows for more predictable interactions between the catalyst, substrates, and reagents in the transition state. The two nitrogen atoms serve as versatile handles for the introduction of a wide array of substituents, enabling the fine-tuning of the catalyst's properties.
The Impact of N-Substitution: A Comparative Analysis
The choice of N-substituent is paramount in tailoring the catalyst for a specific application. Substituents can modulate the catalyst's Lewis basicity, steric hindrance, and its ability to engage in hydrogen bonding or other non-covalent interactions. These factors collectively determine the catalyst's efficacy in a given transformation. Here, we compare the performance of derivatives bearing N-alkyl, N-acyl, and N-sulfonyl groups in representative enantioselective reactions.
Enantioselective Biginelli Reaction: Unraveling the Role of Steric Bulk
The Biginelli reaction, a multicomponent condensation for the synthesis of dihydropyrimidinones (DHPMs), provides an excellent case study for evaluating the impact of N-substitution. A comparative study of the parent (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (as its dihydrobromide salt), its N-methyl derivative, and its N-(R)-1-phenylethyl derivative as organocatalysts in the reaction between an aromatic aldehyde, ethyl acetoacetate, and urea reveals a clear trend.[2][3]
| Catalyst | Aldehyde | Yield (%) | ee (%) |
| (1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBr | Benzaldehyde | 65 | 18 (S) |
| (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane·2HBr | Benzaldehyde | 72 | 37 (S) |
| (1S,4S)-2-[(R)-1-Phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBr | 3,4-Dimethoxybenzaldehyde | 71 | 46 (S) |
Data sourced from González-Olvera et al., Arkivoc, 2008.[2][3]
The results clearly demonstrate that increasing the steric bulk of the N-substituent from a proton to a methyl group, and further to a 1-phenylethyl group, leads to a significant enhancement in enantioselectivity.[2][3] This suggests that the bulkier substituent plays a crucial role in creating a more effective chiral pocket around the active site, leading to a more pronounced facial discrimination of the iminium intermediate generated in the catalytic cycle.
Mechanistic Rationale: The proposed mechanism for the Biginelli reaction catalyzed by these diamines involves the formation of an acyliminium ion from the aldehyde and urea. The chiral catalyst then activates the ethyl acetoacetate to form an enamine, which attacks the iminium ion in an enantioselective manner. The increased steric hindrance provided by the N-substituent likely forces a more ordered transition state, favoring one approach of the enamine to the iminium ion over the other.
Figure 1: Simplified catalytic cycle for the Biginelli reaction.
Asymmetric Michael Addition: The Influence of N-Sulfonyl Groups
In the realm of asymmetric Michael additions, N-sulfonylated (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives have proven to be effective organocatalysts. For instance, the N-tosyl derivative has been successfully employed in the Michael addition of ketones to nitroolefins.
Mechanistic Considerations: The N-sulfonyl group serves a dual purpose. Firstly, it enhances the Brønsted acidity of the remaining N-H proton (if present) or modulates the Lewis basicity of the tertiary amine, influencing the formation of the key enamine intermediate. Secondly, the sulfonyl group can participate in hydrogen bonding or other non-covalent interactions within the transition state, further organizing the assembly of reactants and leading to higher enantioselectivity.
Figure 2: General enamine pathway in Michael additions.
Experimental Protocols: A Guide to Reproducible Synthesis
To facilitate the application of these catalysts in your own research, we provide a detailed, step-by-step methodology for a representative enantioselective Michael addition.
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene using an N-Substituted (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Derivative
This protocol is a generalized procedure based on common practices in the field.
-
Catalyst Preparation:
-
Synthesize the desired N-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivative following established literature procedures. The parent diamine can be prepared from L-hydroxyproline. N-alkylation, N-acylation, or N-sulfonylation can be achieved using standard synthetic methods.
-
-
Reaction Setup:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the N-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane catalyst (0.02 mmol, 10 mol%).
-
Add the desired solvent (e.g., toluene, 1.0 mL).
-
Add cyclohexanone (0.4 mmol, 2 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
-
Reaction Execution:
-
Add β-nitrostyrene (0.2 mmol, 1 equivalent) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.
-
-
Analysis:
-
Determine the diastereomeric ratio (dr) of the product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase.
-
Future Directions and Concluding Remarks
The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold represents a versatile and powerful platform for the development of novel enantioselective catalysts. The ease of N-functionalization allows for the systematic tuning of steric and electronic properties, enabling the optimization of catalytic performance for a wide range of chemical transformations.
While this guide has highlighted the impact of N-substitution in the Biginelli reaction and Michael addition, further systematic studies are warranted to fully map out the structure-activity relationships for this catalyst class. A comprehensive comparison of a broader library of N-substituted derivatives in various benchmark reactions, coupled with detailed computational and mechanistic studies, will undoubtedly unlock the full potential of these remarkable catalysts and pave the way for new discoveries in asymmetric synthesis.
References
-
González-Olvera, R., Demare, P., & Juaristi, E. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. Arkivoc, 2008(6), 61-72. [Link][2][3][4]
-
Jordis, U., Kesselgruber, M., Nerdinger, S., & Mereiter, K. (1999). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Communications, 9(4), 147-148. [Link][5][6]
-
Britvin, S. N., & Rumyantsev, A. M. (2017). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallographica Section E: Crystallographic Communications, 73(12), 1861-1864. [Link][4]
-
Ishikawa, H., & Daa, M. (2006). Asymmetric Michael addition of α-hydroxyketones to nitroolefins catalyzed by chiral diamine. Organic letters, 5(14), 2559–2561. [Link][7][8]
-
Jordis, U., Kesselgruber, M., & Nerdinger, S. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. Arkivoc, 2001(2), 69-81. [Link][1][5][9]
-
Wu, T. R., Shen, L., & Chong, J. M. (2004). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. Organic & biomolecular chemistry, 2(15), 2145-2147. [Link][10]
-
Beinat, C., Banister, S. D., McErlean, C. S., & Kassiou, M. (2013). A practical synthesis of (1S, 4S)-2, 5-diazabicyclo [2.2. 1] heptane. Tetrahedron letters, 54(39), 5345-5347. [Link][11]
-
Avila-Ortiz, C. G., López-Ortiz, J. M., Vega-Peñaloza, A., Regla, I., & Juaristi, E. (2015). Use of (R)-Mandelic Acid as Chiral Co-Catalyst in the Michael Addition Reaction Organocatalyzed by (1S, 4S)-2-Tosyl-2, 5-diazabicyclo [2.2. 1] heptane under Solvent-Free Conditions. Asymmetric Catalysis, 2(1), 37-44. [Link][12]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 6. New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric Michael addition of alpha-hydroxyketones to nitroolefins catalyzed by chiral diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Asymmetric Michael Addition of α-Hydroxyketones to Nitroolefins Catalyzed by Chiral Diamine / Organic Letters, 2003 [sci-hub.box]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical reagents, intermediates, and byproducts. This guide provides a detailed, step-by-step protocol for the proper disposal of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide, a versatile chiral building block used in the synthesis of various pharmaceuticals.[1] Adherence to these procedures is paramount for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.
Hazard Assessment and Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₂Br₂N₂ | [3] |
| Appearance | White to light yellow powder/crystal | [4] |
| Solubility | Soluble in water | [2] |
| Decomposition Temperature | 300 °C |
Understanding these properties is the foundation for a sound disposal strategy. The aqueous solubility allows for solution-phase neutralization, which is generally a safer and more controlled process than attempting to treat the solid material directly.
The Disposal Workflow: A Decision-Making Framework
The proper disposal of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide is not a singular action but a workflow that begins with proper handling and storage and ends with the final disposition of the neutralized waste. The following diagram outlines the critical decision points and procedural flow for this process.
Caption: Disposal workflow for (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide.
Step-by-Step Disposal Protocol: Neutralization
The primary method for the safe disposal of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide from a laboratory setting is through neutralization. This process converts the acidic amine salt into the free, less hazardous bicyclic amine and a neutral salt in an aqueous solution.
Personal Protective Equipment (PPE) Mandate
Before initiating any chemical handling, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. A face shield is recommended when handling larger quantities.
-
Hand Protection: Nitrile or neoprene gloves should be worn.[5]
-
Body Protection: A flame-retardant laboratory coat is essential.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[5]
Neutralization Procedure
This procedure is designed for the safe and effective neutralization of small to moderate quantities of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide.
-
Preparation:
-
In a suitably sized beaker, dissolve the (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide in cold water. A concentration of no more than 5% (w/v) is recommended to control the reaction rate and temperature.
-
Prepare a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium carbonate (Na₂CO₃). Sodium bicarbonate is a weaker base and will result in a more controlled, less exothermic reaction.[6]
-
-
Neutralization:
-
Place the beaker containing the dissolved amine salt on a magnetic stir plate within a chemical fume hood and begin gentle stirring.
-
Slowly add the sodium bicarbonate or sodium carbonate solution dropwise to the stirred solution of the amine salt. Caution: Effervescence (release of CO₂ gas) will occur. Add the base slowly to prevent foaming and potential overflow.
-
Monitor the pH of the solution regularly using a calibrated pH meter or pH paper. The target pH for complete neutralization is between 7 and 8.
-
-
Waste Segregation and Final Disposal:
-
Once the pH is stable in the neutral range, the resulting solution contains the free bicyclic amine, sodium bromide, and any excess sodium bicarbonate/carbonate.
-
This neutralized aqueous solution should be transferred to a properly labeled hazardous waste container designated for aqueous waste. Do not dispose of this solution down the drain, as local regulations may prohibit the disposal of organic amines and bromide salts into the sanitary sewer system.[2]
-
All contaminated materials, including gloves, weigh boats, and paper towels, should be placed in a sealed bag and disposed of as solid chemical waste.
-
Spill Management
In the event of a spill of solid (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Control Dust: Do not use a dry brush or towel to clean up the spill, as this can generate airborne dust.
-
Absorb and Collect: Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Carefully scoop the mixture into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a wet cloth or sponge, and dispose of all cleaning materials as solid hazardous waste.
Regulatory Compliance and Best Practices
The disposal of all chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[7] It is imperative to adhere to the specific guidelines established by your institution's Environmental Health and Safety (EHS) department.[7]
-
Labeling: All waste containers must be clearly labeled with the full chemical name of the contents and the associated hazards.[7]
-
Storage: Hazardous waste must be stored in designated Satellite Accumulation Areas. These areas should be secure and regularly inspected.
-
Segregation: Always segregate incompatible waste streams to prevent dangerous reactions.[7]
By adhering to the detailed procedures outlined in this guide, researchers and laboratory professionals can ensure the safe and compliant disposal of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide, fostering a culture of safety and environmental responsibility within the scientific community.
References
-
Can anyone suggest how to neutralize aminehydrochlorides? - ResearchGate. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Available at: [Link]
-
How to Dispose of Chemical Waste | Environmental Health and Safety. Available at: [Link]
- MSDS of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide. This is a proxy for the target compound's safety data. A specific SDS for the target should be consulted if available.
-
Worker Exposures to Volatile Amines | Occupational Safety and Health Administration - OSHA. Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. Available at: [Link]
-
Amine Usage Guidelines for High-Purity Amines in Industry - Diplomata Comercial. Available at: [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. Available at: [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. Available at: [Link]
-
Material Safety Data Sheet - Hydrobromic acid, ca. 48 wt% solution in water, tech. Available at: [Link]
-
Chemical Hazards.pdf - OSHA. Available at: [Link]
-
Proper disposal of chemicals - Sciencemadness Wiki. Available at: [Link]
-
Hazardous Substance Fact Sheet - NJ.gov. Available at: [Link]
-
How can I neutralize aminehydrochlorides? - ResearchGate. Available at: [Link]
-
2,5-Diazabicyclo[2.2.1]heptane | C5H10N2 | CID 3527810 - PubChem. Available at: [Link]
-
Safety Data Sheet - AMP Home Page. Available at: [Link]
Sources
- 1. US5227483A - Process for recovery of amines and volatile acids from amine salts - Google Patents [patents.google.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. WO2020008477A1 - A neutralizing amine formulation and process of preparation thereof - Google Patents [patents.google.com]
- 4. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the Safe Handling of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide: A Guide for Laboratory Professionals
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide is a versatile chiral building block with significant applications in medicinal chemistry and catalyst development.[1] Its unique bicyclic structure is instrumental in the synthesis of complex, biologically active molecules.[1][2] However, its handling demands a meticulous approach to safety, grounded in a thorough understanding of its potential hazards and the rationale behind each protective measure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical, a comprehensive understanding of its intrinsic hazards is paramount. For (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide, the primary concerns identified in Safety Data Sheets (SDS) are skin irritation, serious eye irritation, and potential respiratory irritation.[3][4]
-
Skin and Eye Irritation: As a hydrobromide salt, this compound can be corrosive to tissues upon contact. The GHS classification of Category 2 for skin irritation and Category 2A for serious eye irritation underscores the necessity of preventing direct contact.
-
Respiratory Irritation: Fine powders of the compound can become airborne, posing an inhalation risk that may lead to respiratory tract irritation.[3][5]
-
Bicyclic Amine Properties: While the specific toxicological properties of this compound have not been thoroughly investigated, the broader class of aliphatic amines can present hazards.[5][6] Some amines are known to cause visual disturbances, such as blurred vision or halos around lights, due to corneal edema.[7] Although not specifically documented for this compound, it is a prudent consideration in risk assessment.
Due to these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just a recommendation but a critical necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE should be guided by a risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[8][9] | The inner glove provides a second barrier in case the outer glove is breached. Powder-free gloves prevent the aerosolization and inhalation of hazardous particles.[10] Change outer glove immediately upon contamination or every 30-60 minutes.[8][10] |
| Eye and Face Protection | Safety goggles with side shields and a face shield.[8] | Goggles provide primary protection against splashes and dust. A face shield offers a broader barrier of protection for the entire face.[11] |
| Respiratory Protection | NIOSH-approved N95 or higher-level particulate respirator.[5][12] | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. Surgical masks do not provide adequate respiratory protection.[12] |
| Body Protection | Disposable, long-sleeved gown with a solid front and tight-fitting cuffs.[9] | Protects the skin and personal clothing from contamination. The gown should be made of a low-permeability fabric.[9] |
| Head and Foot Protection | Hair and beard covers; disposable shoe covers.[8] | Prevents contamination of hair and personal footwear. Shoe covers are particularly important in case of spills. |
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide in a laboratory setting.
3.1. Preparation and Engineering Controls
-
Designated Area: Conduct all handling of the solid compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3]
-
Pre-weighing: If possible, pre-weigh the required amount of the compound in a ventilated balance enclosure.
-
Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before starting work.
3.2. Donning PPE
The following diagram illustrates the correct sequence for donning PPE to ensure maximum protection.
Caption: PPE Donning Sequence
3.3. Handling the Compound
-
Dispensing: Carefully dispense the solid compound, avoiding the creation of dust. Use a spatula or other appropriate tool.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing. The dihydrobromide form offers enhanced solubility in various solvents, which can facilitate easier handling.[13]
-
Reactions: For chemical reactions, ensure the apparatus is securely assembled within the fume hood.
3.4. Doffing PPE
The removal of PPE must be done carefully to prevent self-contamination.
Caption: PPE Doffing Sequence
Spill Management and Waste Disposal
4.1. Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, carefully sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[5]
-
Decontaminate: Clean the spill area with soap and plenty of water.
-
Report: Report the spill to the laboratory supervisor or safety officer.
4.2. Waste Disposal
All waste contaminated with (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide, including unused product, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.
-
Containment: Place all waste in clearly labeled, sealed containers.
-
Disposal: Arrange for disposal through a licensed professional waste disposal company.[5] Burning in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method, but this should be confirmed with the disposal company.[5]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[5] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Always have the Safety Data Sheet readily available to provide to emergency medical personnel.
Conclusion
The safe handling of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide is achievable through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established protocols. By understanding the underlying hazards and the rationale for each safety measure, researchers can confidently utilize this valuable compound while ensuring a safe and compliant laboratory environment.
References
-
Capot Chemical Co., Ltd. (2019). (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide SAFETY DATA SHEET. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Lee, H. S., & Kim, E. A. (2014). Amines as occupational hazards for visual disturbance. Annals of Occupational and Environmental Medicine, 26, 33. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
Nitrosamines Exchange. (2023). Nitrosamines from tertiary amines in azabicycles. Retrieved from [Link]
-
Cancer Care Ontario. (2013). Safe handling of hazardous drugs. Current Oncology, 20(2), e146–e153. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1263-1272. Retrieved from [Link]
-
Angene Chemical. (n.d.). Safety Data Sheet: (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. enamine.net [enamine.net]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. capotchem.cn [capotchem.cn]
- 6. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
- 7. Amines as occupational hazards for visual disturbance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. pppmag.com [pppmag.com]
- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gerpac.eu [gerpac.eu]
- 13. chemimpex.com [chemimpex.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
